molecular formula C13H10N2O B1593608 2,7-Diamino-9H-fluoren-9-one CAS No. 2915-84-6

2,7-Diamino-9H-fluoren-9-one

Cat. No.: B1593608
CAS No.: 2915-84-6
M. Wt: 210.23 g/mol
InChI Key: GWTJRFCUTIHVPX-UHFFFAOYSA-N
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Description

2,7-Diamino-9H-fluoren-9-one is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7-Diamino-9-fluorenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107568. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-diaminofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTJRFCUTIHVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183414
Record name 9H-Fluoren-9-one, 2,7-diamino-
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2915-84-6
Record name 9H-Fluoren-9-one, 2,7-diamino-
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Record name NSC107568
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Record name 9H-Fluoren-9-one, 2,7-diamino-
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Record name 2,7-Diamino-9-fluorenone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2,7-Diamino-9H-fluoren-9-one (CAS No. 2915-84-6), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a comprehensive understanding of this versatile molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound characterized by a rigid, planar fluorene backbone functionalized with two amino groups and a central ketone. This unique architecture imparts significant chemical reactivity and desirable photophysical properties, making it a valuable building block in several scientific domains. The amino groups at the 2 and 7 positions act as versatile handles for derivatization, while the conjugated aromatic system is the source of its inherent fluorescence, a property that is exploited in the development of sensors and optoelectronic materials.[1][2]

The core physical and chemical properties are summarized below, providing a foundational dataset for experimental design and application.

PropertyValueSource(s)
CAS Number 2915-84-6[3][4][5]
Molecular Formula C₁₃H₁₀N₂O[3][4][5]
Molecular Weight 210.23 g/mol [3][4][5]
Appearance Brown to dark brown solid[3]
Melting Point 290 °C[3][6]
Boiling Point (Predicted) 526.6 ± 43.0 °C[3]
Density (Predicted) 1.42 g/cm³[3]
pKa (Predicted) 3.39 ± 0.20[3]
Solubility Insoluble in water; soluble in various organic solvents.[7][8]

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. Each technique provides a unique piece of the structural puzzle.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. The aromatic protons and carbons will exhibit characteristic shifts in the ¹H and ¹³C NMR spectra, respectively. The symmetry of the molecule simplifies the spectra, with signals corresponding to the chemically equivalent protons and carbons at the 1/8, 2/7, 3/6, and 4/5 positions. The presence of the amino groups will be confirmed by signals in the ¹H spectrum, the chemical shift of which can be solvent-dependent.

  • Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone group. Additionally, characteristic N-H stretching vibrations from the primary amino groups will be observable.

  • UV-Visible Spectroscopy: The extended π-conjugated system of the fluorene core gives rise to strong absorption bands in the UV-visible region. This property is the basis for its use in fluorescent applications and can be used to monitor reaction progress or determine concentration.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. PubChem and other databases contain GC-MS data for this compound.[4]

Synthesis and Purification: From Precursor to Product

The most common and established route to this compound begins with the parent ketone, 9H-fluoren-9-one. The synthesis involves a two-step process: dinitration followed by reduction. This pathway is efficient and provides a reliable method for producing the target compound in a laboratory setting.

Synthetic Workflow Diagram

SynthesisWorkflow Start 9H-Fluoren-9-one (CAS: 486-25-9) Nitration Step 1: Dinitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 2,7-Dinitro-9H-fluoren-9-one (CAS: 31551-45-8) Nitration->Intermediate Reduction Step 2: Reduction (e.g., SnCl₂ / HCl) Intermediate->Reduction Product This compound (CAS: 2915-84-6) Reduction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic pathway from 9H-fluoren-9-one to this compound.

Detailed Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2,7-Dinitro-9H-fluoren-9-one

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place 9H-fluoren-9-one.[9] Cool the flask in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C. The electrophilic nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich aromatic rings. The 2 and 7 positions are preferentially nitrated due to the directing effects of the existing rings.

  • Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.

  • Isolation: Collect the yellow precipitate of 2,7-Dinitro-9H-fluoren-9-one by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.[10]

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the synthesized 2,7-Dinitro-9H-fluoren-9-one in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[11] Heat the mixture under reflux. The nitro groups are reduced to primary amino groups.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

  • Purification: Collect the crude this compound by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure, solid product.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by its two primary amine functionalities and the central ketone. This dual reactivity makes it an exceptionally versatile scaffold for building complex molecular architectures.

Key Reaction Pathways

ReactivityDiagram cluster_AmineReactions Amine Group Reactions cluster_KetoneReactions Ketone Group Reactions Core This compound Acylation Acylation (R-COCl, Pyridine) Core->Acylation Amine Reactivity Alkylation Alkylation (R-X, Base) Core->Alkylation Diazotization Diazotization (NaNO₂, HCl) Core->Diazotization Reduction Reduction (NaBH₄) Core->Reduction Ketone Reactivity Condensation Condensation (e.g., Hydrazine) Core->Condensation Amide Di-amide Derivative Acylation->Amide Amine Di-alkylamine Derivative Alkylation->Amine Diazonium Bis-diazonium Salt Diazotization->Diazonium Alcohol 2,7-Diamino-9H-fluoren-9-ol Reduction->Alcohol Hydrazone Hydrazone Derivative Condensation->Hydrazone

Caption: Key reaction pathways for derivatizing this compound.

  • Reactions of the Amino Groups: The primary aromatic amines are nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of a wide variety of functional groups, which is critical for tuning the molecule's properties for specific applications, such as modulating the solubility and biological activity of drug candidates.[11]

  • Reactions of the Ketone Group: The carbonyl group can be reduced to a hydroxyl group, forming 2,7-diamino-9-fluorenol, a precursor for photoremovable protecting groups.[12] It can also undergo condensation reactions with reagents like hydrazines to form hydrazones, further expanding the synthetic possibilities.[13]

Applications in Drug Development and Materials Science

The structural and chemical properties of this compound make it a highly sought-after intermediate in several high-value applications.

  • Antiviral Drug Development: The fluorene scaffold is a key component in the design of potent antiviral agents. Notably, symmetric derivatives of 2,7-diaminofluorene have been developed as highly effective inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[11] By attaching prolinamide and other amino acid residues to the amino groups, researchers have created compounds with picomolar inhibitory activity, highlighting the scaffold's importance in combating HCV.[11]

  • Anticancer and Antimicrobial Research: The fluorene nucleus is considered a "privileged scaffold" in medicinal chemistry. Various derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents, often showing promising activity against multidrug-resistant strains.[2][14]

  • Fluorescent Probes and Chemosensors: The inherent fluorescence of the fluorene core allows for its use in creating fluorescent dyes and sensors.[1] The amino groups can be functionalized with specific recognition moieties to create chemosensors that can selectively detect metal ions or biomolecules.

  • Organic Electronics: As a conjugated aromatic molecule, fluorene derivatives are widely used in materials science.[2] They serve as building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential when handling this compound.

Safety AspectRecommendationSource(s)
Hazards Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[3][4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[3][7]
Handling Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling.[7][15]
Storage Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8°C). Keep the container tightly closed in a dry, well-ventilated place.[3]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[3][7]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

Conclusion

This compound is a chemical of significant strategic importance. Its well-defined structure, characterized by a fluorescent core and reactive amino groups, provides a robust platform for innovation. From the development of life-saving antiviral drugs to the creation of next-generation electronic materials, the versatility of this molecule ensures its continued relevance across diverse scientific and industrial fields. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for any researcher aiming to leverage its full potential.

References

2,7-Diamino-9H-fluoren-9-one CAS number 2915-84-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,7-Diamino-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 2915-84-6), a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, provides detailed and validated protocols for its synthesis and characterization, and explores its significant applications, particularly in the development of novel antiviral agents and high-performance polymers. The guide is structured to offer both theoretical understanding and practical, field-proven insights, making it an essential resource for researchers and professionals working with this versatile compound.

Introduction: The Strategic Importance of the Fluorenone Core

The 9H-fluoren-9-one scaffold is a rigid, planar, tricyclic aromatic system that has garnered significant interest in various scientific disciplines. Its unique structure provides a robust and predictable framework for the construction of complex molecules. The introduction of amino functionalities at the 2 and 7 positions, affording this compound, dramatically enhances its utility. These amino groups serve as versatile handles for a myriad of chemical transformations, allowing for the facile introduction of diverse pharmacophores and polymer linkages. This symmetrical diamine is a key building block in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors and serves as a monomer in the production of high-performance polyimides.[1] Its derivatives are also being investigated for their potential in developing other therapeutic agents and advanced materials.[2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a research setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.[3][4]

PropertyValueReference
CAS Number 2915-84-6[3]
Molecular Formula C₁₃H₁₀N₂O[3]
Molecular Weight 210.24 g/mol [3]
Appearance Solid[4]
Melting Point >300 °C-
Purity ≥97%[4]
InChI Key GWTJRFCUTIHVPX-UHFFFAOYSA-N[4]
Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 9-fluorenone. This process involves an electrophilic nitration followed by a chemical reduction.

Synthesis_Workflow Start 9-Fluorenone Step1 Step 1: Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate 2,7-Dinitro-9H-fluoren-9-one Step1->Intermediate Step2 Step 2: Reduction (e.g., SnCl₂·2H₂O, HCl or Fe/HCl) Intermediate->Step2 Product This compound Step2->Product

Synthetic workflow for this compound.
Step 1: Synthesis of 2,7-Dinitro-9H-fluoren-9-one

Causality: The first step involves the introduction of nitro groups onto the fluorenone backbone. The electron-withdrawing nature of the carbonyl group at position 9 directs the incoming electrophilic nitronium ions (NO₂⁺), generated from the mixture of concentrated sulfuric and nitric acids, to the electron-rich positions of the aromatic rings. The primary sites for electrophilic substitution on the fluorenone ring are the 2 and 7 positions.

Self-Validating System: The success of this step is visually indicated by the formation of a yellow precipitate upon pouring the reaction mixture into water. The melting point of the crude and recrystallized product can be compared with the literature value to confirm the identity and purity of the intermediate.

Experimental Protocol:

  • In a fume hood, carefully add 30 mL of concentrated sulfuric acid to a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • While stirring, slowly add 3.00 g (16.6 mmol) of 9-fluorenone to the sulfuric acid to form a dark red solution.[5]

  • Cool the solution to 5-10 °C.[5]

  • Slowly add 2.0 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 15-20 °C.[5]

  • After the addition is complete, stir the mixture at 15-20 °C for 30 minutes.[5]

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH 7).[5]

  • Dry the crude product in a vacuum oven. The crude product can be recrystallized from acetic acid to yield pure 2,7-dinitro-9H-fluoren-9-one as long yellow needles.[5]

Step 2: Synthesis of this compound

Causality: This step involves the reduction of the nitro groups of 2,7-dinitro-9H-fluoren-9-one to primary amino groups. Several reducing agents can be employed, with stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of hydrochloric acid or iron powder with hydrochloric acid being common and effective choices.[6] These reagents are potent reducing agents for aromatic nitro compounds.

Self-Validating System: The completion of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting dinitro compound and the appearance of a new, more polar spot corresponding to the diamino product indicates the reaction's progress. The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis.

Experimental Protocol (using Iron/HCl):

  • In a round-bottom flask equipped with a reflux condenser, suspend 2,7-dinitro-9H-fluoren-9-one in an aqueous alcohol solution (e.g., ethanol/water).[6]

  • Add iron powder and concentrated hydrochloric acid to the suspension.[6]

  • Heat the mixture to reflux with vigorous stirring.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow Sample Synthesized Product TLC TLC (Purity Check) Sample->TLC MP Melting Point (Identity & Purity) Sample->MP Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Final Confirmed Structure TLC->Final MP->Final NMR NMR (¹H, ¹³C) (Structural Elucidation) Spectroscopy->NMR FTIR FTIR (Functional Groups) Spectroscopy->FTIR MS Mass Spectrometry (Molecular Weight) Spectroscopy->MS NMR->Final FTIR->Final MS->Final

Analytical workflow for product characterization.
Spectroscopic Data

¹H NMR (Expected): The proton NMR spectrum is expected to be symmetrical. The aromatic protons would appear as a set of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the amino groups would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR (Expected): The carbon NMR spectrum will show signals corresponding to the aromatic carbons and the carbonyl carbon. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region (around δ 190-200 ppm). The carbons attached to the amino groups will be shielded compared to the corresponding carbons in the parent 9-fluorenone.

FTIR (KBr Pellet): The infrared spectrum is a powerful tool for identifying the key functional groups.

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching vibrations of the primary amino groups
~3100-3000Aromatic C-H stretching vibrations
~1710C=O stretching vibration of the ketone
~1600-1450Aromatic C=C stretching vibrations
~1300-1200C-N stretching vibrations

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold in several areas of research and development.

Antiviral Drug Discovery: HCV NS5A Inhibitors

A significant application of the 2,7-diaminofluorene scaffold (often without the 9-oxo group in the final drug) is in the design of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[8] NS5A is a crucial protein for HCV RNA replication and virion assembly.

HCV_Inhibitor_Concept Scaffold 2,7-Diaminofluorene Core (Rigid & Symmetrical) Amine1 Amino Group (Position 2) Scaffold->Amine1 Amine2 Amino Group (Position 7) Scaffold->Amine2 Pharmacophore1 Pharmacophore 1 (e.g., Prolinamide derivative) Amine1->Pharmacophore1 Pharmacophore2 Pharmacophore 2 (e.g., Prolinamide derivative) Amine2->Pharmacophore2 Inhibitor Symmetrical NS5A Inhibitor Pharmacophore1->Inhibitor Pharmacophore2->Inhibitor

Role of the 2,7-diaminofluorene scaffold in HCV NS5A inhibitors.

The rigid fluorene core acts as a central scaffold, positioning the pharmacophoric groups, which are typically attached to the amino functionalities, in a specific spatial orientation for optimal binding to the NS5A protein. Symmetrical derivatives based on this scaffold have shown picomolar inhibitory activity against HCV. The this compound can be a precursor to these inhibitors, where the ketone at the 9-position might be reduced or modified in subsequent synthetic steps.

High-Performance Polymers: Polyimides

The two primary amino groups of this compound make it an excellent diamine monomer for the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[2]

The polymerization reaction typically involves the condensation of the diamine monomer with a dianhydride. The rigid and planar structure of the fluorenone core, when incorporated into the polymer backbone, can enhance the thermal stability and mechanical strength of the resulting polyimide. These materials find applications in the aerospace, electronics, and automotive industries.[2]

Conclusion

This compound is a chemical compound of significant strategic importance. Its synthesis, while requiring careful execution, is based on well-established organic chemistry principles. The versatility of its amino groups, combined with the rigidity of the fluorenone core, makes it an invaluable building block in the development of novel antiviral therapeutics and advanced polymeric materials. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers and professionals in their scientific endeavors with this remarkable molecule.

References

An In-Depth Technical Guide to 2,7-Diamino-9H-fluoren-9-one: Structure, Synthesis, and Therapeutic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,7-Diamino-9H-fluoren-9-one, a heterocyclic ketone that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and versatile functional groups make it a privileged scaffold for the design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and its emerging role in developing novel inhibitors for challenging disease targets.

Molecular Structure and Physicochemical Properties

This compound possesses a tricyclic aromatic core, consisting of two benzene rings fused to a central five-membered ring containing a ketone functional group. The defining features are the two amino groups positioned at the 2 and 7 positions of the fluorene backbone. This symmetrical substitution pattern significantly influences the molecule's electronic properties and reactivity.

The chemical structure and key identifiers of this compound are summarized below.

PropertyValue
IUPAC Name 2,7-diaminofluoren-9-one[1]
CAS Number 2915-84-6[1]
Molecular Formula C₁₃H₁₀N₂O[1]
Molecular Weight 210.23 g/mol [1]
Appearance Solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature

The presence of both electron-donating amino groups and an electron-withdrawing ketone group on the conjugated fluorene system results in unique photophysical properties, making it a subject of interest in materials science as well.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its dinitro precursor, 2,7-dinitro-9H-fluoren-9-one. This precursor can be synthesized from commercially available fluorenone.

Synthesis of 2,7-Dinitro-9H-fluoren-9-one

The nitration of fluorenone is a critical first step. The reaction conditions must be carefully controlled to achieve the desired 2,7-disubstitution pattern.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve fluorenone in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the yellow solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 2,7-dinitro-9H-fluoren-9-one.

  • Recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, can be performed for further purification.

Synthesis_Workflow_Dinitro Fluorenone Fluorenone Nitration Nitration Reaction Fluorenone->Nitration Mixed_Acid Conc. H₂SO₄ / Conc. HNO₃ Mixed_Acid->Nitration Precipitation Precipitation on Ice Nitration->Precipitation Reaction Mixture Filtration Filtration & Washing Precipitation->Filtration Crude Product Drying Drying Filtration->Drying Dinitro_Product 2,7-Dinitro-9H-fluoren-9-one Drying->Dinitro_Product

Caption: Workflow for the synthesis of 2,7-Dinitro-9H-fluoren-9-one.

Synthesis of this compound

The reduction of the nitro groups to amino groups is the final step. Several reducing agents can be employed, with tin(II) chloride and iron powder in an acidic medium being common choices.

Protocol (using SnCl₂·2H₂O):

  • Suspend 2,7-dinitro-9H-fluoren-9-one in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Add concentrated hydrochloric acid dropwise and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization.

Synthesis_Workflow_Diamino Dinitro_Compound 2,7-Dinitro-9H-fluoren-9-one Reduction Reduction Reaction Dinitro_Compound->Reduction Reducing_Agent SnCl₂·2H₂O / HCl (or Fe/HCl) Reducing_Agent->Reduction Neutralization Neutralization (NaHCO₃) Reduction->Neutralization Reaction Mixture Extraction Solvent Extraction Neutralization->Extraction Crude Product Purification Purification Extraction->Purification Diamino_Product This compound Purification->Diamino_Product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. Due to the molecule's symmetry, the spectra are relatively simple.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons at positions 1 and 8 will be in a different chemical environment compared to those at positions 3 and 6, and 4 and 5, leading to characteristic splitting patterns (doublets and doublets of doublets). The amino protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show a set of signals corresponding to the unique carbon atoms in the molecule. The carbonyl carbon (C9) will appear significantly downfield (typically >190 ppm). The aromatic carbons will resonate in the range of 110-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 210.[1] Common fragmentation patterns may involve the loss of CO (m/z 182) and subsequent fragmentation of the aromatic system.

Ionm/z (expected)Description
[M]⁺210Molecular Ion
[M-CO]⁺182Loss of carbonyl group
[M-CO-HCN]⁺155Subsequent loss of HCN
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. The crystal structure of this compound has been reported and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 801748.[1] This data confirms the planarity of the fluorenone core and provides precise measurements of the molecular geometry.

Applications in Drug Development

The rigid, planar structure of this compound, combined with the presence of two strategically placed amino groups, makes it an attractive scaffold for the design of inhibitors targeting various enzymes and proteins. The amino groups serve as convenient handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Sirtuin 2 (SIRT2) Inhibitors

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has emerged as a therapeutic target in cancer and neurodegenerative diseases. Symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been developed as potent and selective SIRT2 inhibitors. The fluorenone core acts as a central scaffold, with substituents at the 2 and 7 positions extending into the active site of the enzyme to achieve inhibitory activity. Some of these derivatives have been shown to induce hyperacetylation of α-tubulin, a known substrate of SIRT2, leading to anti-proliferative effects in cancer cell lines.[2]

SIRT2_Inhibition Fluorenone_Scaffold This compound Scaffold SIRT2 SIRT2 Enzyme Fluorenone_Scaffold->SIRT2 Inhibits Hyperacetylation Hyperacetylation of α-Tubulin Fluorenone_Scaffold->Hyperacetylation Leads to Deacetylation Deacetylation SIRT2->Deacetylation Catalyzes Tubulin α-Tubulin (acetylated) Tubulin->Deacetylation Deacetylation->Tubulin Deacetylated α-Tubulin Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Hyperacetylation->Cell_Cycle_Arrest Induces HCV_NS5A_Inhibition Fluorene_Derivative 2,7-Diaminofluorene-based Inhibitor NS5A HCV NS5A Protein Fluorene_Derivative->NS5A Binds to Replication_Complex Viral Replication Complex Formation Fluorene_Derivative->Replication_Complex Disrupts NS5A->Replication_Complex Essential for HCV_Replication HCV RNA Replication Replication_Complex->HCV_Replication Mediates Replication_Complex->HCV_Replication Inhibited

References

2,7-Diamino-9H-fluoren-9-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,7-Diamino-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in synthetic and medicinal chemistry. The document details its core physicochemical properties, centered around its molecular weight, and presents a validated synthesis protocol with mechanistic insights. Furthermore, it explores the compound's significant applications as a molecular scaffold in the development of novel therapeutic agents, supported by detailed experimental workflows and safety protocols. This guide serves as an essential resource for researchers leveraging this versatile fluorene derivative in their work.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and extensive π-system provide a robust scaffold for constructing molecules with specific three-dimensional orientations and electronic properties. Derivatives of fluorenone, the oxidized form of fluorene, are particularly valuable. Among these, this compound (DAF) stands out due to the strategic placement of its two primary amine groups. These functional groups serve as versatile handles for synthetic elaboration, allowing for the construction of symmetrical and asymmetrical molecules with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2][3] This guide focuses on the fundamental characteristics, synthesis, and application of DAF as a cornerstone for advanced chemical synthesis.

Physicochemical Properties of this compound

The identity and purity of a chemical compound begin with its fundamental properties. The molecular weight, derived from its chemical formula, is the most critical initial parameter for all stoichiometric calculations in synthesis and analysis. The key properties of DAF are summarized below.

PropertyValueSource(s)
Molecular Weight 210.23 g/mol [4][5][6]
Molecular Formula C₁₃H₁₀N₂O[4][5][7]
Exact Mass 210.079312947 Da[6][7]
CAS Number 2915-84-6[4][7][8][9]
Appearance Brown to dark brown solid[5]
Melting Point 290 °C[5][8]
Boiling Point 526.6 °C at 760 mmHg (Predicted)[5][7]
Density ~1.41 g/cm³[5][7]
InChIKey GWTJRFCUTIHVPX-UHFFFAOYSA-N[6][10]

Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its dinitro precursor, 2,7-Dinitro-9H-fluoren-9-one. This precursor is readily prepared by the nitration of 9-fluorenone.

Synthesis Pathway Overview

The transformation from the widely available 9-fluorenone to DAF is a two-step process:

  • Electrophilic Nitration: 9-Fluorenone is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to install nitro groups at the electron-rich 2 and 7 positions. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Chemoselective Reduction: The resulting 2,7-Dinitro-9H-fluoren-9-one is subsequently reduced to DAF. A variety of reducing agents can be employed, but tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.[1] The tin chloride method is favored for its high yield and reliability.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Fluorenone Fluorenone Dinitro 2,7-Dinitro-9H- fluoren-9-one Fluorenone->Dinitro HNO₃ / H₂SO₄ Diamino 2,7-Diamino-9H- fluoren-9-one Dinitro->Diamino SnCl₂ / HCl

Figure 1: Two-step synthesis pathway from 9-fluorenone to DAF.
Detailed Experimental Protocol: Synthesis of DAF

This protocol describes the reduction of 2,7-Dinitro-9H-fluoren-9-one.

Materials:

  • 2,7-Dinitro-9H-fluoren-9-one (1.0 eq)[11]

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Acid

  • Sodium Hydroxide (NaOH), 5 M aqueous solution

  • Diethyl ether or Ethyl acetate for extraction

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,7-Dinitro-9H-fluoren-9-one (1.0 eq) in glacial acetic acid.

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (10.0 eq) followed by the slow addition of concentrated HCl. The addition of acid is exothermic and should be done cautiously.

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 65-70 °C) and maintain for 4-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and a concentrated aqueous solution of NaOH. The objective is to neutralize the excess acid and precipitate the tin salts. Adjust the pH to > 8.

  • Extraction: The resulting suspension contains the desired product. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Trustworthiness through Validation: The success of the synthesis is confirmed by standard analytical techniques. The molecular weight of the final product can be verified by Mass Spectrometry (MS), which should show a molecular ion peak corresponding to the calculated exact mass (210.079). The structure and purity are confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile molecular building block. The two primary amine groups at the 2 and 7 positions are nucleophilic and can be readily functionalized through various reactions, such as amidation, alkylation, and diazotization, to create a diverse library of compounds.

G cluster_applications Derivative Classes & Applications DAF This compound (Core Scaffold) Tilorone Tilorone Analogs (Antiviral Agents) DAF->Tilorone Alkylation HCV Symmetric Prolinamides (HCV NS5A Inhibitors) DAF->HCV Amide Coupling Anticancer Topoisomerase Inhibitors (Anticancer Agents) DAF->Anticancer Amidation Polymers Conjugated Polymers (Materials Science) DAF->Polymers Oxidative Polymerization

Figure 2: DAF as a central scaffold for diverse applications.
  • Antiviral Agents (Tilorone): DAF is a key intermediate in the synthesis of Tilorone, an oral interferon inducer with broad-spectrum antiviral activity.[13][14] The synthesis involves the alkylation of the hydroxyl groups of 2,7-dihydroxy-9-fluorenone, which itself can be synthesized from DAF via a diazotization-hydrolysis sequence. Tilorone and its analogs have been investigated for activity against a range of viruses.[3]

  • Hepatitis C Virus (HCV) Inhibitors: The DAF scaffold has been used to create novel, symmetric prolinamide derivatives that act as potent inhibitors of the HCV NS5A protein, a key target in anti-HCV therapy.[1] The symmetrical nature of DAF allows for the straightforward synthesis of these dimeric structures.

  • Anticancer Research: Various derivatives of the fluorenone core have demonstrated antiproliferative activity. By modifying the side chains attached to the 2,7-diamino positions, researchers have developed compounds that function as topoisomerase inhibitors, a critical mechanism in cancer chemotherapy.[2][15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for researcher safety.

  • GHS Hazard Classification: The compound is classified as a skin and eye irritant.[5][6] It may also cause respiratory irritation.[6]

    • Pictogram: GHS07 (Exclamation mark)[10]

    • Signal Word: Warning[5][10]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][10]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5][16]

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.[5] Store in a tightly sealed container in a cool, dry place under an inert atmosphere, protected from light.[5][10]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]

    • Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[17]

Conclusion

This compound, with a definitive molecular weight of 210.23 g/mol , is more than a simple chemical compound; it is a strategic platform for innovation in drug discovery and materials science. Its robust synthesis, coupled with the versatile reactivity of its diamino functionalities, ensures its continued relevance. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this important molecular scaffold in creating the next generation of functional molecules and therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 2,7-Diamino-9H-fluoren-9-one in Polar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,7-Diamino-9H-fluoren-9-one in polar solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound that govern its solubility, offers insights based on structurally similar molecules, and provides a detailed, field-proven experimental protocol for accurate solubility determination. The guide is structured to offer not just data, but a foundational understanding of the principles at play, enabling informed solvent selection and formulation strategies.

Introduction: The Significance of this compound

This compound is an aromatic organic compound characterized by a fluorenone core functionalized with two amino groups.[1][2] This molecular architecture imparts a unique combination of properties, making it a molecule of interest in medicinal chemistry and materials science. The fluorenone scaffold itself is a constituent of various biologically active molecules with applications as antimalarial, antiviral, and anticancer agents. Furthermore, fluorenone derivatives are utilized in the development of novel organic materials such as electroluminescent polymers and semiconductors.

The solubility of this compound is a critical parameter that dictates its utility in these applications. For drug development, solubility in aqueous and organic media is paramount for formulation, bioavailability, and efficacy. In materials science, solubility in appropriate solvents is essential for processing, thin-film deposition, and device fabrication. This guide, therefore, addresses the pressing need for a detailed understanding of the solubility of this compound in polar solvents.

Physicochemical Properties and Inferred Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. The key features of this compound are its aromatic fluorenone core, a polar ketone group, and two primary amino groups.

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O[1][2]
Molecular Weight210.23 g/mol [2]
AppearanceBrown to dark brown solid[3]
Melting Point290 °C[3]
pKa (predicted)3.39 ± 0.20[3]
Hydrogen Bond Donors2 (from the amino groups)[1]
Hydrogen Bond Acceptors3 (from the amino and ketone groups)[1]

The presence of both hydrogen bond donors and acceptors, coupled with the polar ketone functionality, suggests a strong potential for interaction with polar solvents. The parent compound, fluorenone, is notably insoluble in water but soluble in organic solvents like methanol and ethanol.[4] However, the introduction of two highly polar amino groups is expected to significantly alter this behavior.

Inferred Solubility Profile:

  • Water: Likely to exhibit low to moderate solubility, with increased solubility at higher temperatures. The aromatic nature of the large fluorene core counteracts the solubilizing effect of the polar functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to the potential for hydrogen bonding with both the amino and ketone groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to exhibit good to excellent solubility, as these solvents are effective at solvating polar molecules and breaking up crystal lattice structures.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following method, adapted from established procedures for sparingly soluble aromatic compounds, utilizes UV-Vis spectrophotometry for quantification.[3]

Principle

This method relies on the principle of saturation. An excess of the solute (this compound) is equilibrated with a known volume of the solvent. After separation of the undissolved solid, the concentration of the dissolved compound in the supernatant is determined by measuring its absorbance at a specific wavelength and correlating it to a pre-established calibration curve.

Materials and Equipment
  • This compound (purity ≥ 97%)

  • Selected polar solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Step-by-Step Methodology
  • Preparation of Stock Solution and Calibration Curve:

    • Accurately weigh a known mass of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform a serial dilution of the stock solution with the solvent of interest to prepare a series of standards with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with the test solvent as necessary to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the test solvent.

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Confirmation of Excess Solid: Always ensure that undissolved solid remains at the end of the equilibration period.

  • Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change with longer equilibration times.

  • Purity of the Compound: Use a compound with the highest possible purity and confirm its identity.

Visualization of Key Concepts

Molecular Structure and Polarity

Caption: Molecular structure highlighting the polar functional groups.

Experimental Workflow for Solubility Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution standards Create Calibration Standards stock->standards curve Generate Calibration Curve standards->curve calculate Calculate Concentration curve->calculate Use Regression Equation mix Mix Excess Solute & Solvent equilibrate Equilibrate (24-48h) mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute measure Measure Absorbance dilute->measure measure->calculate solubility Determine Solubility calculate->solubility

Caption: Workflow for determining solubility via UV-Vis spectrophotometry.

Conclusion

While quantitative solubility data for this compound in various polar solvents is not extensively documented, a thorough analysis of its molecular structure and comparison with closely related analogs allows for a reliable estimation of its solubility profile. The presence of two amino groups and a ketone functionality on the fluorenone core strongly suggests favorable solubility in polar protic and aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and validated method for their determination. This understanding is fundamental for advancing the use of this compound in both pharmaceutical and materials science research.

References

2,7-Diamino-9H-fluoren-9-one: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

<

Executive Summary

This guide provides a detailed overview of the essential safety protocols and handling procedures for 2,7-Diamino-9H-fluoren-9-one. As a member of the aromatic amine class of compounds, it presents specific health hazards that necessitate stringent adherence to safety measures. This document outlines the compound's properties, associated risks, and the engineering controls, personal protective equipment (PPE), and procedural steps required for its safe use in a research and development setting. The primary hazards include skin, eye, and respiratory irritation.[1] By implementing the risk mitigation strategies and emergency procedures detailed herein, researchers can minimize exposure and ensure a safe laboratory environment.

Introduction to this compound

This compound is an organic compound frequently utilized in various research applications, including the synthesis of novel polymers and pharmaceutical intermediates. Its chemical structure, featuring a fluorenone backbone with two amino groups, imparts unique properties but also presents potential health risks characteristic of primary aromatic amines.[2][3] Understanding these properties is the first step in a comprehensive safety assessment.

Chemical and Physical Properties

A thorough understanding of the compound's properties is critical for safe handling and storage.

PropertyValueSource
Molecular Formula C13H10N2OPubChem[1]
Molecular Weight 210.23 g/mol PubChem[1]
Appearance Brown to dark brown solidChemicalBook[4]
Melting Point 290 °CChemicalBook[4]
Boiling Point 526.6±43.0 °C (Predicted)ChemicalBook[4]
Density 1.42 g/cm3 ChemicalBook[4]
CAS Number 2915-84-6ChemicalBook[4]
Primary Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical synthesis. Its bifunctional nature, with two reactive amine sites, makes it a key monomer in the production of high-performance polymers, such as polyimides and polyamides, which are valued for their thermal stability and mechanical strength. It is also investigated as an intermediate in the synthesis of dyes and pharmaceutically active compounds.

Overview of a Typical Experimental Workflow

The following diagram illustrates a standard laboratory workflow involving this compound, highlighting critical safety control points.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Post-Reaction & Disposal a Review SDS & Conduct Risk Assessment b Assemble Engineering Controls (Fume Hood) a->b c Don Appropriate PPE b->c d Weigh Solid Compound in Fume Hood c->d e Prepare Solution d->e f Conduct Reaction Under Inert Atmosphere e->f g Quench Reaction & Workup f->g h Segregate & Label Chemical Waste g->h i Decontaminate Glassware & Work Surfaces h->i j Dispose of Waste via EH&S Protocols i->j G start Spill Occurs a Alert personnel & Evacuate immediate area start->a b Assess spill size & associated risk a->b c Is the spill large or in a poorly ventilated area? b->c d Call Emergency Services & Secure the area c->d Yes e Don appropriate PPE (gloves, goggles, etc.) c->e No end Incident Reported d->end f Cover solid spill with damp paper towels to avoid dust e->f g Gently sweep up contained material into a waste container f->g h Collect all contaminated materials for hazardous waste disposal g->h i Decontaminate the area with soap and water h->i i->end

References

literature review of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,7-Diamino-9H-fluoren-9-one: Synthesis, Properties, and Applications

Introduction: The Versatile Fluorenone Core

This compound is a highly versatile aromatic organic compound built upon a fluorenone backbone. Its structure, characterized by a central carbonyl group and amino functionalities at the 2 and 7 positions, imparts a unique combination of rigidity, electronic properties, and reactive potential. This makes it a valuable building block and key intermediate in diverse fields, ranging from medicinal chemistry to advanced material science. The fluorene scaffold itself is known for its planarity, thermal stability, and favorable electronic characteristics, which are further modulated by the diamino substitution, making it a molecule of significant interest for researchers and drug development professionals.[1][2]

The strategic placement of the two amino groups provides reactive sites for further chemical modifications, allowing for the construction of complex, symmetrical, or asymmetrical molecules.[3] This adaptability is central to its utility, enabling the synthesis of a wide array of derivatives with tailored biological activities and photophysical properties.

Physicochemical and Structural Properties

This compound is typically a brown to dark brown solid at room temperature.[4] Its core structure consists of a tricyclic fluorene system with a ketone at position 9 and primary amine groups at positions 2 and 7.

Table 1: Key Properties of this compound

PropertyValueReference
CAS Number 2915-84-6[4][5][6][7]
Molecular Formula C₁₃H₁₀N₂O[4][5][6][7][8]
Molecular Weight 210.23 g/mol [4][6][7]
Appearance Brown to dark brown solid[4]
Melting Point ~290 °C[4]
Boiling Point 526.6 ± 43.0 °C (Predicted)[4][6]
Density ~1.41-1.42 g/cm³[4][6]
Topological Polar Surface Area 69.1 Ų[7]
Purity Typically ≥97%[5][6]

Caption: Chemical structure of this compound.

Synthesis and Characterization

The most prevalent and reliable synthesis of this compound involves the reduction of its dinitro precursor, 2,7-dinitro-9H-fluoren-9-one. This starting material is readily accessible through the nitration of fluorenone.[9] The reduction of the nitro groups to amines is a critical step, commonly achieved with high efficiency using reagents like stannous chloride (SnCl₂) in an acidic medium.

General Synthesis Workflow

The transformation from the dinitro precursor to the diamino product is a cornerstone reaction, enabling access to this versatile scaffold. The causality behind using stannous chloride is its effectiveness as a reducing agent for aromatic nitro groups, providing good yields under relatively mild conditions. The acidic environment (typically ethanol or acetic acid with HCl) is crucial for the reaction mechanism to proceed efficiently.[3][10]

SynthesisWorkflow Start 2,7-Dinitro-9H-fluoren-9-one Reagent SnCl2·2H2O Ethanol/HCl Start->Reagent Add Process Reflux (24h) Reagent->Process Heat End This compound Process->End Yields

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Nitro Reduction

This protocol is a self-validating system adapted from established literature procedures.[3] The validation comes from the purification and subsequent characterization steps which confirm the identity and purity of the final product.

Materials:

  • 2,7-Dinitro-9H-fluoren-9-one

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 2,7-dinitro-9H-fluoren-9-one (1 mmol) and SnCl₂·2H₂O (8 mmol) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, concentrate it in vacuo to remove the ethanol.

  • Neutralization: Dilute the residue with water and carefully adjust the pH to 8-9 by adding a saturated aqueous NaHCO₃ solution. This step is crucial to neutralize the acid and deprotonate the amine groups, making them soluble in the organic extraction solvent.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). The diamino product will partition into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be used directly for many applications or further purified by column chromatography or recrystallization to achieve high purity.[3]

Characterization: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[11][12]

Key Applications in Research and Development

The unique structure of this compound makes it a privileged scaffold in both medicinal chemistry and material science.

Applications cluster_MedChem Medicinal Chemistry cluster_MatSci Material Science Core This compound HCV HCV NS5A Inhibitors Core->HCV SIRT2 SIRT2 Inhibitors Core->SIRT2 Tilorone Tilorone Synthesis Core->Tilorone Polymers Conjugated Polymers Core->Polymers OLED Light-Emitting Materials Core->OLED

Caption: Major application areas for this compound.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The diamino groups at the 2 and 7 positions serve as ideal anchor points for building symmetrical molecules, a strategy often employed in drug design to enhance binding affinity and specificity.

  • Antiviral Agents (HCV Inhibitors): Symmetrical derivatives of 2,7-diaminofluorene have been synthesized and identified as highly potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[10] By coupling amino acids and other moieties to the core scaffold, researchers have developed compounds with picomolar inhibitory activity, demonstrating the value of this fluorene backbone in antiviral drug discovery.[10]

  • Enzyme Inhibitors (SIRT2): The 2,7-disubstituted 9H-fluoren-9-one framework has been successfully used to design selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases.[3] The symmetrical design allows for consistent binding interactions within the enzyme's active site, leading to potent and selective inhibition.[3]

  • Intermediate for Tilorone Synthesis: this compound is a key intermediate in the synthesis of Tilorone.[13] Tilorone is an orally available interferon inducer with a broad spectrum of antiviral activity.[13][14] The synthesis involves converting the diamino groups into dihydroxy groups via a diazotization reaction, followed by etherification to yield the final drug substance.[13]

Material Science: Building Blocks for Functional Materials

The rigid, planar, and conjugated nature of the fluorenone core is highly desirable for creating organic electronic materials.

  • Light-Emitting Polymers: The molecule is used to synthesize main-chain ionic polymers, such as poly(pyridinium salt)s containing fluorene moieties.[12] These polymers exhibit lyotropic liquid-crystalline properties and can emit green or blue light, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.[12]

  • Photoconducting Materials: The parent compound, 2,7-dinitro-9-fluorenone, is used as a photoconducting material, highlighting the inherent electronic properties of the fluorenone system that are carried through to its derivatives.[15]

Future Outlook

The continued exploration of this compound and its derivatives holds significant promise. In medicinal chemistry, its role as a rigid scaffold for designing specific enzyme inhibitors and antiviral agents is likely to expand. The symmetrical nature of the molecule provides a robust platform for structure-activity relationship (SAR) studies. In material science, the development of new fluorenone-based polymers and small molecules could lead to more efficient and stable organic electronic devices. As synthetic methodologies become more advanced, the ability to precisely functionalize the fluorenone core will unlock new applications in fields such as chemical sensing and catalysis.[16]

References

The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of 2,7-Diaminofluorenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the scientific journey of 2,7-diaminofluorenone, a molecule whose significance has evolved from a derivative of a coal tar component to a crucial intermediate in modern pharmacology. We will explore its discovery, the evolution of its synthesis, and its applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

From Coal Tar to Chromophore: The Early History of Fluorene and its Derivatives

The story of 2,7-diaminofluorenone begins with its parent molecule, fluorene. First isolated from coal tar by Marcellin Berthelot in 1867, fluorene itself initially had few direct applications.[1] However, its unique tricyclic structure, consisting of two benzene rings fused to a central five-membered ring, made it an attractive scaffold for the burgeoning field of synthetic organic chemistry. The late 19th and early 20th centuries witnessed a revolution in the chemical industry, largely driven by the development of synthetic dyes. This era spurred chemists to explore the functionalization of aromatic compounds, including those derived from coal tar, in the quest for novel chromophores.[2]

The journey towards 2,7-diaminofluorenone necessitated the conversion of fluorene to its ketone derivative, fluorenone. The oxidation of fluorene to fluorenone provided a key intermediate that could be further functionalized.[1] The electron-withdrawing nature of the carbonyl group in fluorenone directs electrophilic substitution to the 2 and 7 positions, a crucial aspect for the regioselective synthesis of 2,7-disubstituted derivatives.

The First Synthesis: Nitration and Subsequent Reduction

While a definitive single publication marking the "discovery" of 2,7-diaminofluorenone is not readily apparent in early literature, the foundational work on the synthesis of its key precursor, 2,7-dinitrofluorenone, is attributed to F. J. Moore and E. H. Huntress in their 1927 publication in the Journal of the American Chemical Society. Their work on fluorenone derivatives laid the groundwork for accessing a variety of substituted fluorenones. The established and consistently utilized synthetic pathway to 2,7-diaminofluorenone proceeds through a two-step process:

  • Nitration of Fluorenone: The introduction of nitro groups at the 2 and 7 positions of the fluorenone core.

  • Reduction of 2,7-Dinitrofluorenone: The conversion of the nitro groups to amino groups.

Electrophilic Nitration of Fluorenone

The synthesis of the crucial intermediate, 2,7-dinitrofluorenone, is achieved through the electrophilic nitration of fluorenone. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic rings of fluorenone.

This protocol is a representative example based on established methods.

Materials:

  • Fluorenone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

  • Slowly add a solution of fluorenone in concentrated sulfuric acid to the cooled nitrating mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 2,7-dinitrofluorenone.

  • Filter the solid product, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure 2,7-dinitrofluorenone as a yellow solid.[3]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Sulfuric Acid: Acts as a catalyst to generate the nitronium ion and as a solvent for the reactants.

  • Ice Quench: The product is insoluble in water, and pouring the reaction mixture into ice water facilitates its precipitation and separation from the acidic reaction medium.

Reduction of 2,7-Dinitrofluorenone to 2,7-Diaminofluorenone

The final step in the synthesis is the reduction of the nitro groups of 2,7-dinitrofluorenone to the corresponding amino groups. Various reducing agents have been employed for this transformation, with common methods including catalytic hydrogenation and metal-acid reductions.

This protocol outlines a common laboratory-scale reduction using tin and hydrochloric acid.

Materials:

  • 2,7-Dinitrofluorenone

  • Tin (granulated)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 2,7-dinitrofluorenone in ethanol.

  • Add granulated tin to the suspension.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling.

  • After the addition is complete, heat the mixture at reflux for several hours until the yellow color of the dinitro compound disappears.

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Neutralize the filtrate with a concentrated sodium hydroxide solution to precipitate the crude 2,7-diaminofluorenone.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 2,7-diaminofluorenone.

Causality Behind Experimental Choices:

  • Tin and HCl: This is a classic method for the reduction of aromatic nitro compounds (Bechamp reduction). Tin acts as the reducing agent in the acidic medium.

  • Ethanol: Serves as a solvent to facilitate the reaction.

  • Neutralization: The product is an amine, which is basic and will be protonated in the acidic reaction mixture. Neutralization is necessary to deprotonate the amine and allow for its precipitation.

Physicochemical Properties and Characterization

2,7-Diaminofluorenone is a stable crystalline solid. Its key physical and spectroscopic data are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₀N₂O
Molar Mass 210.23 g/mol
Appearance Yellow to brown crystalline powder
Melting Point 235-240 °C (decomposes)
Solubility Soluble in hot ethanol, acetic acid; sparingly soluble in water

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Characteristic peaks for the amino (N-H stretching) and carbonyl (C=O stretching) functional groups.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Aromatic protons in the fluorenone core and the protons of the amino groups.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Resonances for the carbon atoms of the aromatic rings and the carbonyl carbon.

A Molecule of Evolving Importance: Historical and Modern Applications

The initial interest in 2,7-diaminofluorenone likely stemmed from its potential as a dye intermediate. The presence of two primary amine groups on a rigid aromatic scaffold provided a versatile platform for the synthesis of azo dyes and other chromophoric systems. However, detailed historical records of its specific use in early dye manufacturing are scarce.

The most significant and well-documented application of 2,7-diaminofluorenone emerged in the mid-20th century with the development of the broad-spectrum antiviral drug, Tilorone .

The Tilorone Connection: A Gateway to Pharmacology

Tilorone, chemically known as 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one, was one of the first synthetic, small-molecule interferon inducers. Its synthesis utilizes a derivative of 2,7-diaminofluorenone, namely 2,7-dihydroxyfluorenone. The conversion of 2,7-diaminofluorenone to 2,7-dihydroxyfluorenone can be achieved through a diazotization reaction followed by hydrolysis.

Tilorone_Synthesis_Pathway

Modern Applications in Materials Science

In recent years, the rigid and planar structure of the fluorenone core has attracted interest in the field of materials science. 2,7-Diaminofluorenone serves as a valuable monomer for the synthesis of high-performance polymers, such as polyimides and polyamides. These polymers often exhibit excellent thermal stability, mechanical strength, and unique optoelectronic properties, making them suitable for applications in electronics and aerospace.[4]

Polymer_Synthesis_Workflow

Conclusion

From its origins as a derivative of a coal tar byproduct to its pivotal role in the synthesis of an important antiviral drug and its emerging applications in materials science, 2,7-diaminofluorenone has proven to be a molecule of enduring scientific interest. Its straightforward synthesis, coupled with the versatility of its functional groups, ensures its continued relevance in both academic research and industrial applications. This guide has provided a comprehensive overview of its discovery, historical development, and key synthetic methodologies, offering a valuable resource for scientists and researchers working with this important chemical building block.

References

A Theoretical and Computational Guide to 2,7-Diamino-9H-fluoren-9-one: From Electronic Structure to Application-Driven Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-Diamino-9H-fluoren-9-one (DAF) core is a privileged scaffold in medicinal chemistry and materials science, notable for its rigid, planar structure and rich electronic properties. Theoretical and computational studies are indispensable for unlocking the full potential of DAF and its derivatives, providing predictive insights that accelerate discovery and rationalize experimental observations. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical methodologies applied to DAF. We will explore the causality behind computational choices, from ground-state geometry optimization to the prediction of photophysical properties and its role in designing targeted therapeutics. The protocols and insights described herein are designed to form a self-validating framework for the computational investigation of this versatile molecule.

Introduction: The this compound Scaffold

This compound (DAF) is an aromatic ketone derivative of fluorene. Its structure is characterized by a tricyclic fluorenone core with amino groups at the C2 and C7 positions. These amino groups act as powerful electron-donating groups, which, in conjunction with the electron-withdrawing carbonyl group at C9, establish an intrinsic donor-acceptor character. This electronic framework is the foundation of its utility in a range of applications, from potent enzyme inhibitors to components of light-emitting polymers.[1][2]

The core value of theoretical studies on DAF lies in the ability to precisely model its molecular orbitals, predict electronic transitions, and understand how structural modifications influence its properties. By employing computational techniques, researchers can screen virtual libraries of DAF derivatives, identify candidates with desirable electronic or binding characteristics, and gain a mechanistic understanding that is often difficult to achieve through experimental means alone. This guide focuses on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), the workhorse methods for computational chemistry in this field.[3][4]

Core Molecular Properties

A baseline understanding of DAF begins with its fundamental physicochemical properties. These values serve as the initial parameters for more advanced computational models.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O[5]
Molecular Weight 210.23 g/mol [5]
CAS Number 2915-84-6[6][7]
Topological Polar Surface Area 69.1 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Physical Form Solid[6]

The Computational Scientist's Toolbox: Methodological Framework

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. For molecules like DAF, a multi-step approach is required to accurately model both its ground and excited states.

Causality in Method Selection

The primary choice for investigating organic molecules of this size is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy by approximating the many-body electron problem as a functional of the electron density. The selection of a specific functional, such as B3LYP, is a critical decision based on its proven track record for organic molecules.[4] The basis set, like 6-311+G(d,p), is chosen to provide sufficient flexibility for describing the electron distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately representing bonding environments.[4]

To study photophysical properties, such as UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the standard extension of DFT. It allows for the calculation of electronic excitation energies, which correspond to the absorption of light.[3]

A Self-Validating Computational Workflow

A robust computational protocol ensures that the results are physically meaningful. The following workflow represents a standard, self-validating procedure for the theoretical analysis of DAF and its derivatives.

G cluster_input Input cluster_ground_state Ground State (DFT) cluster_excited_state Excited State (TD-DFT) cluster_output Output & Interpretation start Initial 3D Structure of DAF opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt Select Functional & Basis Set freq Frequency Calculation opt->freq Confirm Minimum Energy (No imaginary frequencies) gs_analysis Ground State Analysis (HOMO, LUMO, ESP) freq->gs_analysis Validated Structure tddft Vertical Excitation Energy Calculation (TD-DFT) gs_analysis->tddft Use Optimized Geometry spec Simulate UV-Vis Spectrum tddft->spec results Optimized Geometry, Orbital Energies, λ_max, Oscillator Strength spec->results

Caption: Standard computational workflow for theoretical analysis of DAF.

Protocol Steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This step is crucial as all subsequent properties are dependent on the molecular geometry.

  • Frequency Calculation: This is a validation step. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. This confirms the stability of the optimized structure.

  • Ground State Analysis: With a validated structure, properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) are calculated. These are fundamental to understanding the molecule's reactivity and electronic behavior.

  • Excited State Calculation: Using the optimized ground-state geometry, TD-DFT is employed to calculate the energies required to promote an electron to higher energy orbitals. These energies correspond to UV-Vis absorption peaks.

  • Spectral Simulation: The calculated excitation energies and their corresponding oscillator strengths (a measure of transition probability) are used to generate a theoretical absorption spectrum.

Ground State Properties: The Electronic Landscape

The ground state properties of DAF dictate its intrinsic reactivity and intermolecular interactions.

Molecular Geometry and Planarity

DFT optimization reveals the planarity of the fluorenone core. This rigidity is a key feature, influencing how DAF derivatives pack in the solid state and how they present their functional groups for interaction with biological targets. For instance, in the design of symmetric inhibitors, the planarity of the DAF scaffold ensures that substituents at the 2 and 7 positions project in a well-defined manner, simplifying structure-activity relationship (SAR) analysis.[1][8]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the frontier orbitals that govern electronic transitions and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): For DAF, the HOMO is typically localized across the electron-rich amino groups and the fluorene ring system. It represents the molecule's ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is primarily centered on the electron-withdrawing carbonyl group (C=O). It represents the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap generally corresponds to a molecule that is more easily excitable, leading to light absorption at longer wavelengths (a red shift). Theoretical studies on fluorene derivatives show that functionalization with different donor or acceptor groups is a powerful strategy to tune this gap and, consequently, the optical properties.[4]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = hν (S₀ → S₁ Transition)

Caption: HOMO-LUMO energy gap and the primary electronic transition.

Excited State Dynamics and Photophysical Properties

The interaction of DAF with light is central to its use in fluorescent probes and light-emitting materials.

Electronic Absorption and Emission

TD-DFT calculations can predict the maximum absorption wavelength (λ_max) of DAF. This corresponds to the S₀ → S₁ electronic transition, which is predominantly a HOMO-to-LUMO transition with significant intramolecular charge transfer (ICT) character. The amino groups donate electron density to the carbonyl group upon excitation.

Solvent effects are critical in modulating these properties. Studies on similar fluorenone dyes show that emission spectra can exhibit a bathochromic (red) shift in more polar solvents.[3] This phenomenon, known as solvatochromism, occurs because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. This change in dipole moment upon excitation can be calculated and provides insight into the charge transfer nature of the excited state.[3]

Deactivation Pathways

Following excitation, the molecule must return to the ground state. This can occur through fluorescence (emission of a photon) or non-radiative decay pathways. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by the molecular structure and environment. While direct calculation of quantum yields is complex, theoretical studies can elucidate factors that promote non-radiative decay, such as conformational changes or intersystem crossing to triplet states, which helps in designing more efficient emitters.[9]

Application-Driven Design: A Case Study in SIRT2 Inhibition

A powerful application of theoretical studies is in rational drug design. The DAF scaffold has been identified as a promising core for developing selective inhibitors of Sirtuin 2 (SIRT2), a therapeutic target in cancer and neurodegenerative diseases.[1]

Computational modeling plays a key role in this process:

  • Molecular Docking: The optimized structure of a DAF derivative is "docked" into the crystal structure of the SIRT2 active site. This predicts the binding pose and identifies key interactions (e.g., hydrogen bonds, π-π stacking) between the inhibitor and the protein.

  • SAR Rationalization: By comparing the docking scores and predicted interactions for a series of DAF derivatives, researchers can understand why certain substituents enhance binding affinity and selectivity. For example, docking studies on 2,7-disubstituted-9H-fluoren-9-ones helped determine which aromatic side rings and linker moieties would form the most favorable interactions within the SIRT2 active site.[1]

  • In Silico Screening: Before undertaking costly synthesis, thousands of virtual DAF derivatives can be docked and scored, allowing scientists to prioritize the most promising candidates for experimental validation.

This synergy between computational prediction and experimental work dramatically accelerates the drug discovery pipeline.

Conclusion

Theoretical studies on this compound provide an indispensable framework for understanding and exploiting its unique properties. Through the rigorous application of computational methods like DFT and TD-DFT, it is possible to build predictive models of its electronic structure, photophysical behavior, and binding interactions. This in-depth, molecular-level insight empowers researchers to rationally design novel DAF-based molecules with tailored functions, whether for targeting complex biological systems or for developing next-generation materials. The self-validating workflows and principles outlined in this guide serve as a foundation for future innovation built upon this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: 2,7-Diamino-9H-fluoren-9-one in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorenone Building Block

2,7-Diamino-9H-fluoren-9-one is a highly functionalized aromatic compound that has garnered significant interest in the field of materials science. Its rigid, fluorenyl core, coupled with reactive amino groups at the 2 and 7 positions, makes it an exceptional building block for a new generation of high-performance materials.[1][2] The inherent fluorescence of the fluorenone moiety and the ability to form conjugated systems are key attributes that underpin its diverse applications.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for the synthesis and characterization of advanced materials for researchers, scientists, and professionals in drug development who may utilize these materials in various sensing and delivery platforms.

The core structure of this compound, with its combination of a ketone and two amino functional groups, allows for its use in a variety of polymerization and molecular functionalization reactions. This versatility has led to its successful incorporation into materials designed for organic electronics, high-performance polymers, and sensitive chemical sensors.

I. High-Performance Polyimides: Synthesis and Characterization

The diamino functionality of this compound makes it an ideal monomer for the synthesis of polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the fluorene-9-one moiety can further enhance these properties and introduce desirable optical and electronic characteristics.[3][4][5]

Causality Behind Experimental Choices

The synthesis of polyimides from this compound typically involves a two-step polycondensation reaction with a dianhydride. The choice of dianhydride is critical as it significantly influences the final properties of the polyimide, such as solubility, color, and thermal stability.[4][5] For instance, using flexible dianhydrides can improve solubility, while rigid, aromatic dianhydrides tend to enhance thermal stability. The imidization step, which can be performed either thermally or chemically, is crucial for achieving the desired polymer structure and properties. Thermal imidization is a common method that involves heating the intermediate poly(amic acid) to high temperatures, while chemical imidization uses dehydrating agents at lower temperatures.[6]

Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol outlines the synthesis of a polyimide via a two-step polycondensation reaction.

Materials:

  • This compound (purified by recrystallization)

  • Pyromellitic dianhydride (PMDA) (purified by sublimation)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMAc under a nitrogen atmosphere.

    • Once the diamine has completely dissolved, slowly add solid PMDA (1 equivalent) to the solution in portions.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

  • Chemical Imidization:

    • To the viscous poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.

    • Continue stirring the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitated polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80°C overnight.

Diagram: Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization & Purification A Dissolve this compound in anhydrous DMAc B Add PMDA in portions A->B C Stir at room temperature for 24h under N2 B->C D Add Acetic Anhydride and Pyridine C->D Formation of Poly(amic acid) Solution E Stir at room temperature for 12h D->E F Precipitate in Methanol E->F G Filter, Wash, and Dry F->G H Polyimide Powder G->H Final Product

Caption: Workflow for the two-step synthesis of polyimide.

Protocol: Polyimide Film Casting and Characterization

Procedure:

  • Film Casting:

    • Prepare a 10-15 wt% solution of the synthesized polyimide powder in DMAc.

    • Cast the polymer solution onto a clean, flat glass substrate.

    • Use a doctor blade to ensure a uniform film thickness.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner (e.g., 80°C for 2h, 120°C for 1h, 150°C for 1h, 200°C for 1h, and 250°C for 1h) to slowly remove the solvent and induce thermal imidization.[6]

    • After cooling to room temperature, peel the flexible polyimide film from the glass substrate.

  • Characterization:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the completion of imidization by the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyimide film by determining the decomposition temperature.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.

    • Tensile Testing: Measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Table: Typical Properties of Fluorenone-based Polyimides

PropertyTypical Value Range
Glass Transition Temperature (Tg)250 - 400 °C
5% Weight Loss Temperature (TGA)> 500 °C
Tensile Strength80 - 150 MPa
Young's Modulus2 - 4 GPa
Dielectric Constant (at 1 MHz)2.8 - 3.5

II. Fluorescent Chemosensors: Detection of Metal Ions

The inherent fluorescence of the fluorenone core can be harnessed to develop highly sensitive and selective chemosensors.[1] By functionalizing the amino groups of this compound, for example, through the formation of Schiff bases, specific binding sites for analytes like metal ions can be introduced.[7] The binding of the target analyte to the sensor molecule can induce a change in the fluorescence properties (e.g., quenching or enhancement), allowing for its detection.[7][8]

Causality Behind Experimental Choices

The design of a fluorenone-based chemosensor involves the strategic selection of a receptor unit that can selectively bind to the target analyte. Schiff base formation with an appropriate aldehyde is a common and effective method to introduce such a receptor.[2][7] The choice of solvent is crucial for the sensing experiments, as it can influence the fluorescence of the sensor and its interaction with the analyte. A solvent system that allows for good solubility of both the sensor and the analyte, while minimizing background fluorescence, is preferred.[2]

Experimental Protocol: Synthesis of a Fluorenone-based Schiff Base Sensor

This protocol describes the synthesis of a simple Schiff base sensor for the potential detection of metal ions.

Materials:

  • This compound

  • Salicylaldehyde (or other desired aldehyde)

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (2.2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base product is collected by filtration, washed with cold ethanol, and dried.

Diagram: Schiff Base Sensor Synthesis

G A This compound C Ethanol, Acetic Acid (cat.) Reflux, 4-6h A->C B Salicylaldehyde B->C D Fluorenone-based Schiff Base Sensor C->D

Caption: Synthesis of a fluorenone-based Schiff base sensor.

Protocol: Fluorescent Detection of Metal Ions

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the synthesized Schiff base sensor in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

    • Prepare stock solutions of various metal salts (e.g., nitrates or chlorides) in deionized water or the same solvent as the sensor at a concentration of 10 mM.

  • Fluorescence Titration:

    • In a series of cuvettes, place a fixed amount of the sensor stock solution and dilute with the chosen solvent to a final concentration of, for example, 10 µM.

    • To each cuvette, add increasing amounts of a specific metal ion stock solution.

    • Record the fluorescence emission spectrum of each solution after an appropriate incubation time, using an excitation wavelength determined from the absorption spectrum of the sensor.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Determine the detection limit (LOD) and the binding constant from the titration data.

III. Organic Light-Emitting Diodes (OLEDs): Emissive Layer Materials

While direct applications of the monomer this compound in OLEDs are less common, polymers derived from 2,7-diaminofluorene derivatives are widely used as emissive or charge-transporting materials in OLEDs.[9] The fluorene unit provides a blue-emitting chromophore with high photoluminescence quantum yield and good thermal stability. The amino groups can be functionalized to tune the electronic properties and improve the processability of the resulting polymers.

Causality Behind Experimental Choices

The fabrication of an OLED is a multi-step process involving the deposition of several thin layers of organic and inorganic materials onto a substrate.[10][11] The choice of each material and the thickness of each layer are critical for achieving efficient charge injection, transport, and recombination, which ultimately determine the device performance. A typical OLED structure consists of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.[12] Solution processing techniques like spin-coating are often used for depositing the organic layers due to their simplicity and low cost.

Illustrative Protocol: Fabrication of a Simple Polymer-based OLED (PLED)

This protocol provides a general outline for the fabrication of a simple PLED using a fluorene-based polymer as the emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for HTL)

  • Fluorene-based emissive polymer (e.g., Poly(9,9-dioctylfluorenyl-2,7-diyl)) dissolved in a suitable solvent (e.g., toluene)

  • Low work function metal for cathode (e.g., Calcium, followed by Aluminum)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it.

  • EML Deposition: Spin-coat the fluorene-based emissive polymer solution onto the PEDOT:PSS layer in an inert atmosphere (glove box).

  • Cathode Deposition: Thermally evaporate the cathode metals (e.g., Ca followed by Al) onto the emissive layer through a shadow mask in a high-vacuum chamber.

  • Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

Diagram: Simple PLED Device Architecture

G Cathode Cathode (Al/Ca) EML Emissive Layer (Fluorene Polymer) EML->Cathode HTL Hole Transport Layer (PEDOT:PSS) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: Layered structure of a simple polymer-based OLED.

Characterization of OLED Devices
  • Current-Voltage-Luminance (I-V-L) Characteristics: Measure the electrical and optical performance of the device.

  • Electroluminescence (EL) Spectrum: Determine the color and purity of the emitted light.

  • External Quantum Efficiency (EQE): Evaluate the efficiency of the device in converting electrons to photons.

Conclusion

This compound stands out as a versatile and valuable building block in materials science. Its unique combination of a rigid, fluorescent core and reactive amino groups enables the synthesis of a wide array of functional materials. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of this compound in developing next-generation polyimides, chemosensors, and organic electronic devices. The continued investigation into the derivatives and polymers of this compound is expected to yield further advancements in materials with tailored properties for a broad range of technological applications.

References

The Versatile Virtuoso: Harnessing 2,7-Diamino-9H-fluoren-9-one in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecules with desired functionalities. Among the myriad of available synthons, 2,7-Diamino-9H-fluoren-9-one stands out as a versatile and highly valuable scaffold. Its rigid, planar fluorenone core, coupled with the reactive amino groups at the C2 and C7 positions, provides a unique combination of electronic, photophysical, and chemical properties. This guide, intended for researchers, scientists, and professionals in drug development and materials science, delves into the multifaceted applications of this compound, offering detailed protocols and insights into its synthetic utility.

Unveiling the Potential: Key Attributes of this compound

The utility of this compound in organic synthesis stems from several key features:

  • Bifunctional Reactivity: The two primary amino groups serve as excellent nucleophiles, readily participating in a variety of condensation and substitution reactions. This allows for the straightforward formation of polymers and derivatized small molecules.

  • Rigid and Planar Core: The fluorenone skeleton imparts significant rigidity and planarity to the molecules derived from it. This structural feature is highly desirable in the design of high-performance materials, such as thermally stable polymers and organic electronics.

  • Inherent Photophysical Properties: The fluorenone moiety is a known chromophore, and its derivatives often exhibit interesting fluorescent properties. The amino groups can be further functionalized to tune these properties, making it a valuable precursor for fluorescent probes and sensors.

  • Electron-Withdrawing Carbonyl Group: The ketone at the C9 position acts as an electron-withdrawing group, influencing the electronic properties of the entire molecule. This feature can be exploited in the design of materials with specific charge-transport characteristics.

Application I: High-Performance Polyimides

The most prominent application of this compound is as a diamine monomer in the synthesis of polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.[1][2] The incorporation of the rigid fluorenone unit into the polyimide backbone enhances these properties, leading to materials with even higher glass transition temperatures (Tg) and improved dimensional stability.

Causality Behind the Choice:

The selection of this compound for polyimide synthesis is driven by the desire to create polymers with superior thermomechanical properties. The rigidity of the fluorenone unit restricts segmental motion within the polymer chains, thus increasing the Tg. Furthermore, the planar structure can facilitate intermolecular packing, contributing to enhanced mechanical strength.

Experimental Workflow: Polyimide Synthesis

cluster_0 Poly(amic acid) Formation cluster_1 Imidization Diamine 2,7-Diamino-9H- fluoren-9-one Reaction1 Stirring at 0-25°C under N2 atmosphere Diamine->Reaction1 Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Reaction1 Solvent N-Methyl-2-pyrrolidone (NMP) Solvent->Reaction1 PAA_Solution Poly(amic acid) Solution Reaction1->PAA_Solution Formation of viscous solution Thermal_Imidization Thermal Cyclodehydration (e.g., 250-300°C) PAA_Solution->Thermal_Imidization Chemical_Imidization Chemical Dehydration (e.g., Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Polyimide Polyimide Film/Powder Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

Detailed Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

Materials:

  • This compound (recrystallized and dried)

  • Pyromellitic dianhydride (PMDA) (purified by sublimation)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a precise amount of this compound in anhydrous NMP under a gentle stream of nitrogen.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an equimolar amount of PMDA in small portions to the stirred solution. Ensure the temperature remains below 5°C during the addition.

    • After the complete addition of PMDA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 24 hours under a nitrogen atmosphere. The formation of a viscous poly(amic acid) solution indicates the progress of the polymerization.

  • Chemical Imidization (Preferred for Film Casting):

    • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine (based on the repeating unit of the polymer).

    • Stir the mixture at room temperature for 12 hours, followed by heating to 80°C for an additional 4 hours.

    • The polyimide can be isolated by pouring the solution into a large volume of methanol.

    • Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C.

  • Thermal Imidization (for Bulk Material):

    • Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere.

    • A typical heating program would be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating process ensures the complete removal of the solvent and the formation of the imide rings without creating defects in the resulting film.

Self-Validation: The successful synthesis of the polyimide can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the amic acid bands (around 1660 cm⁻¹ for amide C=O and 3300-3500 cm⁻¹ for N-H and O-H) and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching) confirms the cyclodehydration to the imide.[3]

PropertyDianhydrideTg (°C)Decomposition Temp. (°C)
Polyimide 1 PMDA>350>500
Polyimide 2 BTDA>330>480
Polyimide 3 6FDA>320>470
Table 1: Typical thermal properties of polyimides derived from this compound and various dianhydrides (BTDA: 3,3',4,4'-benzophenonetetracarboxylic dianhydride; 6FDA: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride). Data are representative and may vary based on specific synthesis conditions.

Application II: Fluorescent Probes and Chemosensors

The inherent fluorescence of the fluorenone core makes this compound an excellent starting material for the synthesis of fluorescent probes and chemosensors.[4][5] The amino groups provide convenient handles for the introduction of recognition moieties that can selectively bind to specific analytes, such as metal ions, anions, or biologically relevant molecules. Upon binding, the photophysical properties of the fluorenone fluorophore, such as fluorescence intensity or wavelength, can be modulated, allowing for the detection and quantification of the target analyte.

Causality Behind the Choice:

The design of fluorescent probes relies on the principle of modulating the fluorescence output of a fluorophore upon interaction with an analyte. The electron-rich amino groups on the fluorenone scaffold can participate in photoinduced electron transfer (PET) quenching of the fluorophore's emission. When a recognition event occurs, this PET process can be inhibited, leading to a "turn-on" fluorescence response. Alternatively, the binding event can alter the electronic structure of the fluorophore, causing a shift in the emission wavelength.

Experimental Workflow: Fluorescent Probe Synthesis

cluster_0 Functionalization cluster_1 Purification & Characterization Diamine 2,7-Diamino-9H- fluoren-9-one Reaction Reaction at Room Temperature Diamine->Reaction Reagent Reagent with Recognition Moiety (e.g., Isothiocyanate) Reagent->Reaction Solvent_Catalyst Solvent/Catalyst (e.g., DMF, Et3N) Solvent_Catalyst->Reaction Crude_Product Crude Fluorescent Probe Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Characterized_Probe Pure Fluorescent Probe Purification->Characterized_Probe Analysis NMR, Mass Spec, UV-Vis, Fluorescence Characterized_Probe->Analysis

Caption: General workflow for the synthesis of a fluorescent probe.

Detailed Protocol: Synthesis of a Thiourea-Based Fluorescent Probe

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Dimethylformamide (DMF) (anhydrous)

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in anhydrous DMF.

    • Add a slight excess (e.g., 2.2 equivalents) of the desired aryl isothiocyanate to the solution.

    • Add a catalytic amount of triethylamine to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a large volume of water to precipitate the crude product.

    • Collect the solid by filtration and wash it with water.

    • Dry the crude product under vacuum.

    • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Characterize the purified fluorescent probe by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Evaluate its photophysical properties by recording its UV-Vis absorption and fluorescence emission spectra in various solvents. Determine the fluorescence quantum yield using a known standard.[6][7]

Self-Validation: The formation of the thiourea linkage can be confirmed by IR spectroscopy, which will show a characteristic C=S stretching vibration, and by the disappearance of the N=C=S stretching band of the isothiocyanate. ¹H NMR spectroscopy will show the appearance of new signals corresponding to the protons of the appended aryl group and the N-H protons of the thiourea moiety.

ProbeAnalyteFluorescence Changeλex (nm)λem (nm)Quantum Yield (Φ)
Probe 1 Hg²⁺Turn-on3804800.05 -> 0.65
Probe 2 CN⁻Ratiometric shift400500 -> 5800.40
Table 2: Representative photophysical data for hypothetical fluorescent probes derived from this compound. Data is illustrative of potential performance.

Application III: Synthesis of Schiff Bases for Coordination Chemistry and Biological Applications

The reaction of the primary amino groups of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines).[8][9] These compounds are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. Furthermore, fluorenone-based Schiff bases have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[9]

Causality Behind the Choice:

The formation of the C=N imine bond is a robust and high-yielding reaction.[8] The resulting Schiff bases are often colored and can exhibit interesting electronic properties. The ability to introduce a wide variety of substituents through the choice of the aldehyde or ketone allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the properties of its metal complexes.

Detailed Protocol: Synthesis of a Bis-Schiff Base with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a slight excess (e.g., 2.2 equivalents) of benzaldehyde to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

  • Reaction and Product Isolation:

    • Reflux the reaction mixture for 4-6 hours.

    • Upon cooling, the Schiff base product will often precipitate out of the solution.

    • If precipitation does not occur, the product can be isolated by reducing the volume of the solvent under reduced pressure and then adding water to induce precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

Self-Validation: The formation of the imine bond can be confirmed by IR spectroscopy, which will show a characteristic C=N stretching vibration in the range of 1600-1650 cm⁻¹. ¹H NMR spectroscopy will show the disappearance of the primary amine protons and the appearance of a new singlet for the imine proton (-CH=N-).

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a rigid, fluorescent core and reactive amino groups enables the creation of a diverse range of functional materials and molecules. From high-performance polymers to sophisticated fluorescent probes and biologically active compounds, the applications of this synthon are continually expanding. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this remarkable compound in their synthetic endeavors.

References

Application Notes & Protocols: 2,7-Diamino-9H-fluoren-9-one as a Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,7-Diamino-9H-fluoren-9-one as a key monomer in the synthesis of advanced functional polymers. These notes detail the synthesis and purification of the monomer, followed by established protocols for its polymerization into high-performance materials. The underlying chemical principles, experimental considerations, and characterization of the resulting polymers are discussed to provide a holistic understanding of their structure-property relationships and potential applications.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable monomer for the synthesis of conjugated polymers. Its rigid, planar fluorenone core imparts significant thermal stability and favorable electron-transport properties to the resulting polymers.[1] The presence of two primary amine groups at the 2 and 7 positions offers versatile reaction sites for various polymerization reactions, including polycondensation and the formation of polyimides and other high-performance polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors, as well as in the development of novel therapeutics.[2][3]

The fluorene moiety itself is a well-established building block in materials science, known for producing polymers with high photoluminescence quantum yields, particularly in the blue region of the spectrum.[4] The introduction of the ketone group at the 9-position and the amino groups at the 2,7-positions modifies the electronic properties and provides reactive handles for creating a diverse range of polymer architectures.

Synthesis and Purification of this compound Monomer

The synthesis of this compound is typically a multi-step process starting from fluorene or fluorenone. A common and effective route involves the nitration of fluorenone followed by the reduction of the nitro groups to amines.

Synthetic Pathway Overview

The synthesis can be conceptualized in the following stages:

Synthesis_Pathway Fluorenone Fluorenone Dinitrofluorenone 2,7-Dinitro-9H-fluoren-9-one Fluorenone->Dinitrofluorenone Nitration (H₂SO₄, HNO₃) Diaminofluorenone This compound Dinitrofluorenone->Diaminofluorenone Reduction (e.g., SnCl₂·2H₂O, HCl)

Caption: General synthetic route to this compound.

Detailed Synthesis Protocol

Step 1: Nitration of Fluorenone to 2,7-Dinitro-9H-fluoren-9-one

This step introduces nitro groups at the electron-rich 2 and 7 positions of the fluorenone core.

  • Reagents and Equipment:

    • Fluorenone

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve fluorenone in concentrated sulfuric acid with stirring in an ice bath to control the temperature.

    • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the fluorenone solution, maintaining a low temperature to prevent over-nitration and side reactions.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete nitration.[5]

    • Pour the reaction mixture onto crushed ice to precipitate the 2,7-dinitro-9H-fluoren-9-one.

    • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the light green solid product under vacuum.[6]

Step 2: Reduction of 2,7-Dinitro-9H-fluoren-9-one to this compound

The nitro groups are reduced to primary amines in this step. A common and effective reducing agent is stannous chloride (tin(II) chloride) in an acidic medium.[2]

  • Reagents and Equipment:

    • 2,7-Dinitro-9H-fluoren-9-one

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol or Acetic Acid (as solvent)

    • Sodium Hydroxide (NaOH) solution

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • Suspend 2,7-dinitro-9H-fluoren-9-one in ethanol or acetic acid in a round-bottom flask.[2]

    • Add an excess of stannous chloride dihydrate to the suspension.

    • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

    • After the reaction is complete, cool the mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution to precipitate the crude this compound.

    • Collect the solid product by vacuum filtration and wash with water.

Purification Protocol

Purification of the final monomer is crucial for obtaining high molecular weight polymers. Recrystallization is a common method.

  • Reagents and Equipment:

    • Crude this compound

    • Suitable solvent for recrystallization (e.g., ethanol/water mixture, DMF)

    • Erlenmeyer flask

    • Hot plate

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified this compound in a vacuum oven. The purity should be confirmed by NMR spectroscopy and melting point analysis.

Property Value Source
Molecular Formula C₁₃H₁₀N₂O[7]
Molecular Weight 210.23 g/mol [7]
Appearance Solid[8]
Purity (Typical) >97%[8]

Polymerization Protocols Utilizing this compound

The diamino functionality of this compound allows for its incorporation into various polymer backbones through step-growth polymerization.

Synthesis of Poly(pyridinium salt)s via Ring-Transmutation Polymerization

This method allows for the synthesis of high molecular weight, main-chain cationic polyfluorenes without the need for transition metal catalysts.[3]

  • Conceptual Workflow:

Polymerization_Workflow cluster_reactants Reactants cluster_reaction Polymerization cluster_product Product & Purification Monomer 2,7-Diamino-9H- fluoren-9-one Reaction Ring-Transmutation Polymerization (DMSO, Heat) Monomer->Reaction Comonomer Bis(pyrylium salt) Comonomer->Reaction Polymer Poly(pyridinium salt) Reaction->Polymer Purification Precipitation & Washing Polymer->Purification

Caption: Workflow for the synthesis of poly(pyridinium salt)s.

  • Protocol:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine this compound and a bis(pyrylium salt) comonomer (e.g., 4,4'-(1,4-phenylene)bis(2,6-diphenylpyrylium p-toluene sulfonate)) in an appropriate solvent such as dimethyl sulfoxide (DMSO).[3]

    • To facilitate the removal of water generated during the reaction, a small amount of toluene can be added to form an azeotrope, which can be removed using a Dean-Stark trap.[3]

    • Heat the reaction mixture under a nitrogen atmosphere at 130-135 °C for 48 hours.[3]

    • After the reaction is complete, cool the solution and concentrate it using a rotary evaporator.

    • Precipitate the polymer by pouring the concentrated solution into a non-solvent like water.

    • Collect the polymer by vacuum filtration and wash it repeatedly with boiling water to remove any unreacted monomers and salts.[3]

    • Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 110 °C) for 48 hours.[3]

  • Characterization of the Resulting Polymer:

    • Molecular Weight: Determined by Gel Permeation Chromatography (GPC). Number-average molecular weights (Mn) can range from 96.5 to 107.8 kg/mol with a polydispersity index (PDI) between 1.12 and 1.88.[3][9]

    • Structure: Confirmed by Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]

    • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine glass transition temperatures (Tg) and thermal stability.[3][9]

    • Optical Properties: Investigated by UV-Vis absorption and photoluminescence (PL) spectroscopy to determine the electronic transitions and emission characteristics.[3][9] These polymers often exhibit solvatochromism, where their emission color changes with the polarity of the solvent.[3][9]

Potential for Polyimide Synthesis

The diamine functionality of this compound makes it an excellent candidate for polycondensation reactions with dianhydrides to form polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

  • General Reaction Scheme:

Polyimide_Synthesis Diaminofluorenone 2,7-Diamino-9H- fluoren-9-one Polyamic_acid Poly(amic acid) Intermediate Diaminofluorenone->Polyamic_acid Dianhydride Aromatic Dianhydride Dianhydride->Polyamic_acid Polycondensation (Polar aprotic solvent) Polyimide Polyimide Polyamic_acid->Polyimide Thermal or Chemical Imidization

Caption: General two-step synthesis of polyimides.

  • Anticipated Protocol Outline:

    • Poly(amic acid) Formation: The polycondensation would be carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) at room temperature by reacting equimolar amounts of this compound and an aromatic dianhydride (e.g., pyromellitic dianhydride).

    • Imidization: The resulting poly(amic acid) solution would then be converted to the final polyimide. This can be achieved either by thermal imidization (heating the solution or a cast film to high temperatures, typically >200 °C) or by chemical imidization at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

Applications and Future Perspectives

Polymers derived from this compound are poised for a variety of high-value applications, leveraging the unique properties of the fluorenone core and the versatility of the polymer backbone.

  • Organic Electronics: The inherent electron-deficient nature of the fluorenone unit makes these polymers suitable as electron-transport or ambipolar materials in OFETs and as host materials in OLEDs.[1]

  • Biosensors: Cationic polyfluorenes have been successfully employed in fluorescence-based biosensors for the detection of DNA and other biomolecules.[9] The interaction of the positively charged polymer backbone with negatively charged biomolecules can lead to changes in the polymer's fluorescence, enabling sensitive detection.

  • Drug Development: The fluorene scaffold is a privileged structure in medicinal chemistry. Symmetrical derivatives of 2,7-diaminofluorene have shown potent inhibitory activity against viruses like Hepatitis C.[2] While this application is for small molecules, the core structure's bioactivity suggests potential for polymeric drug delivery systems or bioactive materials.

  • High-Performance Materials: Polyimides incorporating the fluorenone moiety are expected to exhibit excellent thermal stability, making them suitable for applications in the aerospace and electronics industries as high-temperature dielectrics, coatings, and composite matrices.

The continued exploration of new comonomers and polymerization techniques will undoubtedly expand the library of polymers based on this compound, leading to materials with tailored properties for next-generation technologies.

References

Application Note & Protocol: Synthesis of a 2D Covalent Organic Framework Using 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Fluorenone in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their ordered porous networks make them promising materials for applications in gas storage and separation, catalysis, sensing, and optoelectronics. The judicious selection of organic building blocks is paramount in tailoring the properties of COFs for specific applications.

This application note details a protocol for the synthesis of a two-dimensional (2D) imine-linked COF using 2,7-Diamino-9H-fluoren-9-one as a key building block. The fluorenone moiety is a compelling choice due to its rigid and planar structure, which can facilitate π-π stacking and enhance the crystallinity of the resulting COF. Furthermore, the electron-withdrawing nature of the ketone group in the fluorenone core can imbue the COF with interesting electronic and photophysical properties, making it a promising candidate for applications in photocatalysis and sensing.

The synthesis of imine-linked COFs typically proceeds via a Schiff base condensation reaction between an amine-functionalized monomer and an aldehyde-functionalized monomer. This reaction is reversible, which allows for "error-checking" and the formation of a thermodynamically stable, crystalline product. The protocol described herein employs a solvothermal synthesis method, which is a widely adopted technique for the production of high-quality COFs.[1]

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals. It not only outlines the experimental procedure but also provides the scientific rationale behind the chosen conditions and detailed characterization methods to validate the successful synthesis of the target fluorenone-based COF.

Materials and Equipment

Reagents:
  • This compound (≥97% purity)

  • 1,3,5-Triformylphloroglucinol (Tp) (≥98% purity)

  • Mesitylene (anhydrous, ≥99%)

  • 1,4-Dioxane (anhydrous, ≥99.8%)

  • Aqueous acetic acid (6 M)

  • N,N-Dimethylformamide (DMF) (anhydrous, ≥99.8%)

  • Acetone (reagent grade)

  • Deionized water

Equipment:
  • Pyrex tubes (or other pressure-resistant glass tubes)

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven for heating

  • Centrifuge and centrifuge tubes

  • Soxhlet extraction apparatus

  • Freeze-dryer or vacuum oven for drying

  • Analytical balance

  • Sonicator

  • Standard laboratory glassware

Experimental Protocol: Solvothermal Synthesis of a Fluorenone-Based COF

This protocol is adapted from established methods for the synthesis of imine-linked COFs, particularly those involving fluorene-based diamines.[2] The reaction involves the condensation of this compound with 1,3,5-triformylphloroglucinol (Tp) to form a 2D COF, designated here as Fone-Tp-COF.

Step 1: Preparation of the Monomer Solution
  • Rationale: The choice of a solvent system is critical for COF synthesis. A mixture of mesitylene and dioxane is often used to balance monomer solubility and to control the nucleation and growth of the COF crystals. The acetic acid acts as a catalyst for the reversible imine bond formation.[3]

  • In a Pyrex tube, combine this compound (0.075 mmol, 15.77 mg) and 1,3,5-triformylphloroglucinol (0.05 mmol, 10.51 mg).

  • To this mixture, add 1.0 mL of a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

  • Add 0.1 mL of 6 M aqueous acetic acid.

  • Briefly sonicate the mixture to ensure homogeneity.

Step 2: Solvothermal Reaction
  • Rationale: The reaction is carried out under solvothermal conditions (heating in a sealed vessel) to promote the formation of a crystalline, thermodynamically stable product. The elevated temperature increases the rate of the reversible imine condensation and allows for the correction of defects in the growing framework.[1]

  • Flash-freeze the Pyrex tube containing the monomer suspension in liquid nitrogen.

  • Evacuate the tube using a Schlenk line to a pressure below 100 mTorr.

  • Flame-seal the tube while under vacuum.

  • Place the sealed tube in an oven preheated to 120 °C for 3 days.

Step 3: Isolation and Purification of the COF
  • Rationale: A thorough washing and purification process is essential to remove unreacted monomers, oligomers, and the catalyst, which can otherwise block the pores of the COF. Soxhlet extraction is a highly effective method for this purpose.

  • After 3 days, remove the tube from the oven and allow it to cool to room temperature.

  • Carefully open the tube and collect the precipitated solid by centrifugation.

  • Wash the solid product sequentially with anhydrous N,N-Dimethylformamide (DMF) (3 x 10 mL) and anhydrous acetone (3 x 10 mL), collecting the solid by centrifugation after each wash.

  • Transfer the solid to a Soxhlet thimble and perform a Soxhlet extraction with acetone for 24 hours.

  • After extraction, dry the purified COF powder in a vacuum oven or by freeze-drying at 60 °C for 24 hours to yield the final product.

Visualizing the Synthesis and Structure

Experimental Workflow

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Purification Monomers This compound + 1,3,5-Triformylphloroglucinol Solvents Mesitylene/Dioxane (1:1 v/v) Monomers->Solvents Catalyst 6 M Acetic Acid Solvents->Catalyst Mix Sonication Catalyst->Mix Freeze Freeze-Pump-Thaw Mix->Freeze Seal Flame Seal Freeze->Seal Heat 120 °C, 3 days Seal->Heat Wash Wash with DMF & Acetone Heat->Wash Soxhlet Soxhlet Extraction (Acetone) Wash->Soxhlet Dry Vacuum Drying Soxhlet->Dry Product Fone-Tp-COF Dry->Product

Caption: Solvothermal synthesis workflow for Fone-Tp-COF.

Idealized Structure of Fone-Tp-COF

Caption: Idealized 2D structure of Fone-Tp-COF.

Characterization: Validating the Synthesis

Successful synthesis of the Fone-Tp-COF should be confirmed through a suite of characterization techniques.

Technique Purpose Expected Results
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and determine the pore structure of the COF.A diffraction pattern with a prominent peak at a low 2θ angle (typically 3-5°) corresponding to the (100) plane, and other higher-order peaks, indicating long-range order.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of imine linkages and the consumption of amine and aldehyde precursors.Disappearance of the N-H stretching bands (around 3300-3500 cm⁻¹) of the diamine and the C=O stretching band (around 1650-1700 cm⁻¹) of the trialdehyde. Appearance of a new C=N stretching band for the imine linkage (around 1620 cm⁻¹).[4]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.High thermal stability, with minimal weight loss up to 400-500 °C under a nitrogen atmosphere.
Nitrogen Porosity Analysis (BET) To determine the surface area and pore size distribution.A type I or type IV nitrogen adsorption-desorption isotherm, indicating a porous material. A high Brunauer-Emmett-Teller (BET) surface area is expected.
Solid-State ¹³C NMR Spectroscopy To further confirm the chemical structure of the COF.A peak corresponding to the imine carbon at around 158 ppm.[4]

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reaction; impure monomers.Ensure monomers are of high purity and the reaction is run for the full duration at the correct temperature.
Amorphous product (no PXRD peaks) Reaction conditions not optimal; presence of impurities.Re-optimize the solvent system, catalyst concentration, or reaction temperature. Ensure all glassware is scrupulously clean and dry, and that the reaction is performed under an inert atmosphere.
Low surface area Incomplete removal of unreacted monomers or solvent molecules from the pores.Ensure the washing and activation steps are performed thoroughly. Increase the duration of Soxhlet extraction or vacuum drying.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel 2D covalent organic framework using this compound. The integration of the fluorenone moiety into the COF backbone is anticipated to yield a crystalline, porous material with unique electronic properties. The successful synthesis and characterization of this COF will open avenues for its exploration in diverse applications, including heterogeneous catalysis, selective adsorption, and the development of advanced materials for electronic and optoelectronic devices.

References

The Versatile Precursor: 2,7-Diamino-9H-fluoren-9-one in the Synthesis of Advanced Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Chromophoric Potential of the Fluorenone Core

2,7-Diamino-9H-fluoren-9-one is a highly valuable and versatile building block in the synthesis of a wide array of functional organic materials, particularly advanced dyes and high-performance pigments. Its rigid, planar fluorenone core, combined with the reactive amino groups at the 2 and 7 positions, provides a unique scaffold for creating chromophores with desirable thermal, optical, and electronic properties. The inherent conjugation within the fluorene system, which can be extended through the formation of azo or azomethine linkages, allows for the development of materials with intense colors and interesting photophysical characteristics. This guide provides detailed application notes and protocols for the synthesis of bis-azo dyes and polyazomethine pigments derived from this compound, tailored for researchers and professionals in materials science and drug development.

Core Chemistry and Strategic Advantages

The synthetic utility of this compound stems from the two primary amine functionalities, which can readily undergo two principal types of reactions to form extended conjugated systems:

  • Diazotization and Azo Coupling: The aromatic amine groups can be converted into highly reactive diazonium salts. These intermediates can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to form stable bis-azo dyes. The choice of coupling component is critical in tuning the final color and properties of the dye.

  • Condensation with Carbonyls (Schiff Base Formation): The diamine can be condensed with aromatic dialdehydes to form polyazomethines, also known as poly(Schiff base)s. These polymers are a class of high-performance pigments known for their excellent thermal stability and unique optoelectronic properties.

The fluorenone moiety imparts several advantageous characteristics to the resulting dyes and pigments, including enhanced thermal stability and potential for strong intermolecular π-π stacking, which can influence the material's solid-state properties.

Application Note I: Synthesis of High-Performance Bis-Azo Dyes

Bis-azo dyes based on the 2,7-diaminofluorenone scaffold are of significant interest due to their potential for intense coloration and high thermal stability. The extended π-conjugation across the molecule, from the coupling components through the azo linkages and the fluorenone core, is responsible for their strong absorption in the visible spectrum.

Protocol 1: Synthesis of a Bis-Azo Dye via Diazotization and Coupling with 2-Naphthol

This protocol details the synthesis of a representative bis-azo dye by the diazotization of this compound followed by coupling with 2-naphthol.

Step 1: Diazotization of this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2.10 g (0.01 mol) of this compound in 50 mL of 1 M hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. The formation of the tetra-azotized salt solution is indicated by a clear, pale-yellow solution.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid until the test is negative.

Step 2: Coupling with 2-Naphthol

  • In a separate 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 100 mL of 1 M sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold tetra-azotized salt solution from Step 1 to the stirred 2-naphthol solution over 30-45 minutes, maintaining the temperature below 5 °C.

  • A deep red precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours to ensure complete coupling.

  • Adjust the pH of the mixture to approximately 7.0 using dilute hydrochloric acid.

  • Collect the precipitated dye by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude dye in a vacuum oven at 60 °C.

Characterization and Expected Properties:

The resulting bis-azo dye is expected to be a deeply colored solid. Characterization can be performed using the following techniques:

  • FT-IR Spectroscopy: Look for the characteristic N=N stretching vibration around 1450-1510 cm⁻¹. The spectrum should also show the absence of the primary amine N-H stretching bands from the starting material.

  • UV-Vis Spectroscopy: The dye should exhibit strong absorption in the visible region, with the λmax dependent on the solvent and the extent of conjugation.

  • Thermogravimetric Analysis (TGA): Bis-azo dyes derived from fluorenone are anticipated to show good thermal stability.

Application Note II: Synthesis of Thermally Stable Polyazomethine Pigments

Polyazomethines are a class of polymers containing the azomethine (-CH=N-) linkage in their main chain. When synthesized from aromatic diamines and dialdehydes, they form highly conjugated systems that are often intensely colored and exhibit excellent thermal stability, making them suitable for use as high-performance pigments.

Protocol 2: Synthesis of a Polyazomethine from this compound and Terephthaldehyde

This protocol describes the synthesis of a polyazomethine pigment via the polycondensation of this compound with terephthaldehyde.

Step 1: Polycondensation Reaction

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add 1.05 g (0.005 mol) of this compound and 0.67 g (0.005 mol) of terephthaldehyde.

  • Add 30 mL of N,N-dimethylacetamide (DMAc) to the flask.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Heat the reaction mixture to 120-130 °C under a gentle stream of nitrogen and maintain for 8-10 hours with continuous stirring.

  • The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the viscous polymer solution into 200 mL of methanol with vigorous stirring.

  • A colored precipitate of the polyazomethine will form.

  • Collect the polymer by vacuum filtration and wash thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.

  • Dry the polyazomethine pigment in a vacuum oven at 80 °C overnight.

Characterization and Expected Properties:

The resulting polyazomethine is expected to be a colored, insoluble, and thermally stable powder.

  • FT-IR Spectroscopy: The formation of the azomethine linkage is confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1600-1650 cm⁻¹. The N-H stretching bands of the diamine should be absent.

  • Thermogravimetric Analysis (TGA): Polyazomethines are known for their high thermal stability, with decomposition temperatures often exceeding 400 °C.[1]

  • X-ray Diffraction (XRD): The XRD pattern can provide information about the crystallinity of the polymer. Many aromatic polyazomethines are amorphous or semi-crystalline.[1]

  • Solubility: These high-performance polymers are typically insoluble in common organic solvents but may show some solubility in polar aprptic solvents like NMP or DMAc.[1]

Data Summary and Visualization

The following table summarizes the key reactants and expected properties of the synthesized materials.

Product TypeStarting MaterialsKey ReactionExpected ColorKey Spectral FeatureExpected Thermal Stability
Bis-Azo Dye This compound, 2-NaphtholDiazotization & Azo CouplingDeep RedN=N stretch (~1450-1510 cm⁻¹)High
Polyazomethine This compound, TerephthaldehydePolycondensation (Schiff Base)Yellow/OrangeC=N stretch (~1600-1650 cm⁻¹)Very High (>400 °C)
Experimental Workflow Diagrams

Diagram 1: Synthesis of Bis-Azo Dye

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Work-up A This compound in HCl (aq) C Tetra-azotized Salt Solution A->C 0-5 °C B NaNO2 (aq) B->C Dropwise addition E Bis-Azo Dye (Precipitate) C->E 0-5 °C D 2-Naphthol in NaOH (aq) D->E F Filtration E->F G Washing F->G H Drying G->H

Caption: Workflow for the synthesis of a bis-azo dye.

Diagram 2: Synthesis of Polyazomethine Pigment

G cluster_0 Polycondensation cluster_1 Precipitation & Purification A This compound D Polyazomethine Solution A->D B Terephthaldehyde B->D C DMAc, Acetic Acid (cat.) C->D 120-130 °C, 8-10 h F Polyazomethine Pigment (Precipitate) D->F Precipitation E Methanol E->F G Filtration F->G H Washing G->H I Drying H->I

Caption: Workflow for the synthesis of a polyazomethine pigment.

Conclusion and Future Outlook

This compound is a key intermediate for the synthesis of a diverse range of colored materials with significant potential in various high-tech applications. The protocols provided herein offer a foundation for the synthesis of both discrete bis-azo dyes and polymeric azomethine pigments. The versatility of this precursor allows for extensive structural modifications by varying the coupling components in azo dye synthesis or the dialdehyde in polyazomethine formation. This enables the fine-tuning of properties such as color, solubility, thermal stability, and optoelectronic characteristics, paving the way for the development of novel materials for applications in areas like organic electronics, specialty coatings, and advanced sensing technologies. Further research into the structure-property relationships of these materials will undoubtedly unlock new and exciting applications.

References

application of 2,7-Diamino-9H-fluoren-9-one in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,7-Diamino-9H-fluoren-9-one in Organic Light-Emitting Diodes (OLEDs)

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound as a pivotal building block for advanced materials in Organic Light-Emitting Diodes (OLEDs). It is intended for researchers and professionals in organic electronics and materials science, offering insights into the underlying principles, material design strategies, synthesis protocols, and device fabrication methodologies.

Introduction: The Quest for High-Efficiency Emitters

The field of organic electronics has been revolutionized by OLED technology, which is now ubiquitous in displays and solid-state lighting. A central challenge in OLED development is the efficient conversion of electrical energy into light. In conventional fluorescent OLEDs, only 25% of the electrically generated excitons (singlet excitons) can emit light, while the remaining 75% (triplet excitons) are wasted as heat. While phosphorescent materials can harvest these triplet excitons, they often rely on expensive and rare heavy metals like iridium and platinum.

This has spurred the development of materials capable of Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons in purely organic molecules, theoretically enabling 100% internal quantum efficiency (IQE).[1][2] The fluorenone chemical scaffold, particularly when functionalized at the 2 and 7 positions, has emerged as a highly promising core for designing such high-performance TADF emitters. This compound serves as a critical starting material in this endeavor, providing a versatile platform for creating sophisticated molecular architectures.

Core Scientific Principles

The Fluorenone Acceptor Core

The 9H-fluoren-9-one structure is characterized by a carbonyl group (C=O) integrated into a rigid, planar fluorene backbone. This endows the molecule with several key properties:

  • Strong Electron-Withdrawing Nature: The carbonyl group is a potent electron acceptor, which is fundamental for creating molecules with charge-transfer characteristics.

  • Extended π-Conjugation: The fused ring system provides a large, conjugated electronic structure, which is essential for charge transport and luminescence.[1]

  • High Thermal Stability: The rigidity of the fluorene unit contributes to the high thermal and morphological stability of the final materials, a crucial requirement for long-lasting OLED devices.[3]

The Donor-Acceptor (D-A) Design Paradigm

The most successful TADF emitters are based on a Donor-Acceptor (D-A) molecular design. In this architecture, an electron-donating moiety is covalently linked to an electron-accepting moiety. This design has a profound impact on the molecule's electronic properties:

  • The Highest Occupied Molecular Orbital (HOMO) is localized on the donor unit, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the acceptor unit.

  • This spatial separation of HOMO and LUMO leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ).

This compound is an ideal precursor for a Donor-Acceptor-Donor (D-A-D) configuration, where the fluorenone core acts as the central acceptor (A) and the amino groups at the 2 and 7 positions serve as attachment points for strong donor (D) units.[1][4]

The Mechanism of Thermally Activated Delayed Fluorescence (TADF)

TADF is a photophysical process that converts non-emissive triplet excitons into emissive singlet excitons via Reverse Intersystem Crossing (RISC).[5] This is only efficient when the energy barrier for this conversion (ΔEₛₜ) is small enough to be overcome by ambient thermal energy (<100 meV).[2][4]

The process unfolds as follows:

  • Electrical Excitation: In an OLED, charge injection leads to the formation of both singlet (25%) and triplet (75%) excitons.

  • Prompt Fluorescence: The singlet excitons rapidly decay to the ground state, producing light. This is known as prompt fluorescence.

  • Reverse Intersystem Crossing (RISC): The triplet excitons, which cannot directly emit light efficiently, absorb thermal energy from their surroundings and are converted into singlet excitons.

  • Delayed Fluorescence: These newly formed singlet excitons then radiatively decay, producing light on a longer timescale. This is known as delayed fluorescence.

Because TADF materials harvest both singlet and triplet excitons, they can achieve internal quantum efficiencies approaching 100%.[1][2]

TADF_Mechanism S1 S₁ (Singlet State) T1 T₁ (Triplet State) S1->T1 S0 S₀ (Ground State) S1->S0 Prompt Fluorescence (k_F) S1->S0 Delayed Fluorescence (k_DF) T1->S1 Excitation Electrical Excitation Excitation->S1 25% Excitation->T1 75%

Fig. 1: Energy diagram illustrating the TADF mechanism.

Material Synthesis and Application

This compound is not typically used directly as an emissive material. Instead, its primary value lies in its role as a versatile intermediate. The amino groups at the 2 and 7 positions are readily functionalized, allowing for the attachment of various donor moieties through reactions like the Buchwald-Hartwig amination or Ullmann condensation.

A prime example is the synthesis of D-A-D type orange TADF emitters where acridine-based donors are coupled to the fluorenone acceptor core.[1][4]

Synthesis_Workflow Start This compound (Acceptor Precursor) Reaction Coupling Reaction (e.g., Buchwald-Hartwig) Start->Reaction Donor Donor Moiety (e.g., 9,9-dimethylacridine) Donor->Reaction Purify1 Purification (Column Chromatography) Reaction->Purify1 Crude Product Purify2 Final Purification (Vacuum Sublimation) Purify1->Purify2 Product Final D-A-D TADF Emitter (e.g., 27DACRFT) Purify2->Product High-Purity Material

Fig. 2: General workflow for synthesizing a D-A-D TADF emitter.

Performance Data of Fluorenone-Based Emitters

The strategic design of attaching different donors to the 2,7-positions of the fluorenone core allows for fine-tuning of the emission color and device efficiency. The following table summarizes the performance of representative OLEDs utilizing such materials.

Emitter DesignationHost MaterialMax. EQE (%)Emission Peak (nm)ColorReference
27DACRFT ¹DPEPO2.9%560Orange[1][4]
36DACRFT ²DPEPO8.9%568Orange[1][4]
DMAC-FO ³DPEPO10.0%~580Orange-Red[6]
SPAC-FODPEPO14.2%~580Orange-Red[6]
4-DPFCzAIAdDPEPO28.2%492Sky Blue[7][8]

¹ 2,7-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one ² 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one ³ 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one ⁴ 3,6-di(10H-spiro[acridine-9,9′-fluoren]-10-yl)-9H-fluoren-9-one ⁵ Aromatic-imide-based TADF emitter with 9-phenyl-9-fluorenyl substituents

Note: The superior performance of the 3,6-substituted isomer (36DACRFT) over the 2,7-isomer (27DACRFT) highlights the critical role of substitution patterns in optimizing photophysical properties and triplet exciton utilization.[1][4]

Experimental Protocols

Protocol 1: Synthesis of a Representative D-A-D Emitter

This protocol provides a generalized procedure for a palladium-catalyzed Buchwald-Hartwig amination reaction to synthesize a 2,7-disubstituted fluorenone derivative.

Materials & Reagents:

  • 2,7-Dibromo-9H-fluoren-9-one (precursor to the diamino version, often used in coupling)

  • Desired donor amine (e.g., 9,9-dimethylacridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2,7-dibromo-9H-fluoren-9-one (1 equivalent), the donor amine (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Solvent Addition: Add anhydrous toluene via cannula or syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with deionized water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Final Purification: For OLED-grade purity, the material must be further purified by temperature-gradient vacuum sublimation.[9] This step is critical to remove trace impurities that can quench luminescence and degrade device performance.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a small-molecule OLED using thermal evaporation in a high-vacuum environment.

Device Architecture Example: ITO / HTL / EML / ETL / EIL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB)

  • EML: Emissive Layer (Host material doped with the synthesized fluorenone derivative)

  • ETL: Electron Transport Layer (e.g., Alq₃)

  • EIL: Electron Injection Layer (e.g., LiF)

  • Cathode: Metal Electrode (e.g., Al)

Procedure:

OLED_Fabrication cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_final Final Steps Clean1 1. Sonication in Detergent (e.g., Hellmanex) Rinse1 2. Rinse with DI Water Clean1->Rinse1 Clean2 3. Sonication in IPA Rinse1->Clean2 Dry 4. N₂ Blow Dry & UV-Ozone Clean2->Dry Load 5. Load Substrate into Evaporation Chamber Dry->Load HTL 6. Deposit HTL (e.g., NPB) Load->HTL EML 7. Co-deposit Host & Emitter HTL->EML ETL 8. Deposit ETL (e.g., Alq₃) EML->ETL EIL 9. Deposit EIL (e.g., LiF) ETL->EIL Cathode 10. Deposit Cathode (e.g., Al) EIL->Cathode Encapsulate 11. Encapsulation (Glass lid & UV-cured epoxy) Cathode->Encapsulate Test 12. Device Testing (I-V-L Characteristics) Encapsulate->Test

Fig. 3: Step-by-step workflow for OLED device fabrication.
  • Substrate Cleaning: Thoroughly clean the patterned ITO-coated glass substrates. A standard procedure involves sequential ultrasonication in a detergent solution (e.g., Hellmanex), deionized water, and isopropyl alcohol (IPA).[10] Finally, dry the substrates with a nitrogen gun and treat them with UV-ozone to improve the work function and remove organic residues.

  • Vacuum Chamber Loading: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system (<10⁻⁶ Torr).

  • Organic Layer Deposition: Deposit the organic layers sequentially by thermal evaporation.[11]

    • Deposit the Hole Transport Layer (HTL).

    • Co-evaporate the host material and the fluorenone-based TADF emitter at a specific doping concentration (e.g., 5-15 wt%) to form the Emissive Layer (EML).

    • Deposit the Electron Transport Layer (ETL).

  • Electron Injection & Cathode Deposition: Without breaking vacuum, deposit a thin Electron Injection Layer (EIL) followed by the metal cathode through a shadow mask to define the active device area.

  • Encapsulation: Immediately transfer the completed device into an inert-atmosphere glove box and encapsulate it using a glass lid and UV-curable epoxy to protect the sensitive organic layers from oxygen and moisture.[10]

  • Characterization: Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated device.

Conclusion and Future Outlook

This compound is a cornerstone molecule for the development of next-generation OLED emitters. Its inherent electronic properties and versatile functionalization points make it an ideal platform for constructing sophisticated D-A-D type TADF materials. The research clearly indicates that while the 2,7-substitution pattern is viable, exploring other linkage positions on the fluorenone core, such as the 3,6-positions, can lead to significant enhancements in device performance.[1][4] Future research will likely focus on attaching novel, high-triplet-energy donor moieties to the fluorenone core to achieve highly efficient and stable deep-blue TADF emitters, which remain a significant challenge in the field. The protocols and principles outlined herein provide a solid foundation for researchers to innovate and advance the capabilities of OLED technology.

References

Application Note & Protocol: A Validated Approach for the Synthesis of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-part experimental protocol for the synthesis of 2,7-Diamino-9H-fluoren-9-one, a crucial building block in the development of advanced polymers, organic electronics, and pharmaceutical agents. The synthesis begins with the electrophilic nitration of 9H-fluoren-9-one to yield the intermediate, 2,7-Dinitro-9H-fluoren-9-one. Subsequent reduction of the dinitro intermediate affords the target compound. This guide emphasizes experimental causality, robust self-validation checkpoints, and comprehensive safety protocols, ensuring both reproducibility and a deep understanding of the underlying chemical transformations for researchers in organic synthesis and materials science.

Introduction & Significance

This compound (DAF) is a highly valuable organic molecule characterized by its rigid, planar fluorene core functionalized with amino groups at the C2 and C7 positions. This specific substitution pattern imparts unique electronic and photophysical properties, making DAF a sought-after monomer for the synthesis of high-performance polyimides, conductive polymers, and fluorescent sensors. The protocol detailed herein follows a well-established and reliable synthetic route, optimized for laboratory-scale preparation.

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available 9H-fluoren-9-one. The first step involves nitration to install nitro groups, which act as precursors to the desired amino functionalities. The second step is the reduction of these nitro groups.

G A 9H-Fluoren-9-one (Starting Material) B 2,7-Dinitro-9H-fluoren-9-one (Intermediate) A->B Step 1: Nitration Reagents: HNO₃, H₂SO₄ Temp: 0-10 °C C This compound (Final Product) B->C Step 2: Reduction Reagents: SnCl₂·2H₂O, Ethanol Temp: 70 °C

Figure 1: Overall Synthetic Scheme. A two-step workflow illustrating the conversion of the starting material to the final product.

Part I: Synthesis of 2,7-Dinitro-9H-fluoren-9-one (Intermediate)

Mechanistic Rationale

This reaction is a classic example of electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The electron-rich fluorenone core then attacks the nitronium ion. The C2 and C7 positions are preferentially nitrated due to the directing effects of the carbonyl group and the aromatic system.

Reagents and Materials
ReagentMW ( g/mol )AmountMolesEquivalents
9H-Fluoren-9-one180.205.0 g27.7 mmol1.0
Sulfuric Acid (98%)98.0850 mL--
Nitric Acid (70%)63.016.0 mL--
Methanol32.04~100 mL--
Deionized Water18.02~500 mL--
Safety Precautions
  • CRITICAL: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).

  • The addition of nitric acid to sulfuric acid is exothermic. Perform the addition slowly in an ice bath to control the temperature and prevent runaway reactions.

  • Always add acid to water, never the other way around, during the work-up quenching step.

Step-by-Step Protocol
  • Reaction Setup: Place 50 mL of concentrated sulfuric acid into a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice/water bath to 0 °C.

  • Addition of Starting Material: While stirring, slowly add 5.0 g (27.7 mmol) of 9H-fluoren-9-one to the cold sulfuric acid. Continue stirring until all the solid has dissolved.

  • Formation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL of 70% nitric acid to the cooled flask containing the fluorenone solution. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The color of the solution will typically change to a deep orange or red.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product spot should have a lower Rf value than the starting material.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture over a large beaker containing ~400 g of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Filtration and Washing: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of deionized water until the filtrate is neutral (test with pH paper). Follow with a wash of cold methanol (2 x 50 mL) to remove residual impurities.

  • Drying: Dry the bright yellow solid in a vacuum oven at 60-70 °C overnight.

  • Expected Yield: A typical yield is 85-95%. The product, 2,7-Dinitro-9H-fluoren-9-one, can be used in the next step without further purification if the reaction is clean.

Part II: Synthesis of this compound (Final Product)

Mechanistic Rationale

The reduction of aromatic nitro groups to amines is a cornerstone transformation in organic synthesis. This protocol utilizes tin(II) chloride (SnCl₂) in an acidic alcoholic medium. SnCl₂ is a classic and effective reducing agent for this purpose. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protons supplied by the solvent system, ultimately leading to the formation of the amine and Sn(IV) byproducts. Ethanol or ethyl acetate serves as the solvent for the reaction.

Reagents and Materials
ReagentMW ( g/mol )AmountMolesEquivalents
2,7-Dinitro-9H-fluoren-9-one270.185.0 g18.5 mmol1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6321.0 g93.1 mmol~5.0
Ethanol (Absolute)46.07150 mL--
Sodium Hydroxide (NaOH)40.00As needed--
Deionized Water18.02As needed--
Ethyl Acetate88.11As needed--
Safety Precautions
  • Handle all chemicals in a fume hood.

  • The reaction is heated to reflux; ensure proper condenser setup to prevent solvent loss.

  • The work-up involves a strong base (NaOH) to neutralize the acid and precipitate tin salts. This process is exothermic; perform additions slowly and with cooling if necessary.

Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add 5.0 g (18.5 mmol) of 2,7-Dinitro-9H-fluoren-9-one, 21.0 g (93.1 mmol) of tin(II) chloride dihydrate, and 150 mL of absolute ethanol.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 70 °C with vigorous stirring. The yellow suspension should gradually dissolve, and the color will change. Maintain the reaction at this temperature for 3-4 hours.

  • Reaction Monitoring: The reaction can be monitored by TLC (e.g., 4:1 ethyl acetate:hexanes). The disappearance of the dinitro starting material spot and the appearance of a new, more polar (lower Rf) product spot, which is often fluorescent under UV light, indicates reaction completion.

  • Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice. Carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 5 M NaOH) with stirring until the pH of the solution is strongly basic (pH > 10). This will precipitate tin hydroxides.

  • Work-up - Filtration: Filter the basic suspension through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate or ethanol to ensure all the product is collected.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. If two phases are not present, add more water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often a dark orange or brown color. It can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield a bright orange or yellow crystalline solid.

  • Characterization: The final product should be characterized to confirm its identity and purity via:

    • ¹H NMR: To confirm the aromatic proton signals and the appearance of the amine (-NH₂) protons.

    • IR Spectroscopy: To observe the N-H stretching bands (typically ~3300-3500 cm⁻¹) and the disappearance of the NO₂ bands (~1520 and 1340 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight (C₁₃H₁₀N₂O, MW = 210.23 g/mol ).

    • Melting Point: To compare with literature values.

2,7-Diamino-9H-fluoren-9-one: A Versatile Scaffold in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorenone Core

In the landscape of medicinal chemistry, the 9H-fluoren-9-one scaffold represents a privileged structure. Its rigid, planar, and electron-deficient nature provides a unique three-dimensional framework for the design of molecules with specific biological activities. Among its derivatives, 2,7-Diamino-9H-fluoren-9-one stands out as a critical starting material and a versatile building block for the synthesis of a diverse range of pharmacologically active compounds. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, complete with detailed protocols for its synthesis and derivatization, and an analysis of the structure-activity relationships that underpin its utility.

The strategic placement of amino groups at the 2 and 7 positions of the fluorenone core dramatically influences the molecule's electronic properties and provides reactive handles for further chemical modifications. These amino groups can be readily functionalized, allowing for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of 2,7-diaminofluorenone derivatives with a wide spectrum of therapeutic potential, including antiviral, anticancer, and enzyme-inhibitory activities.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe use in a research setting.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂O--INVALID-LINK--[1]
Molecular Weight 210.23 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
CAS Number 2915-84-6--INVALID-LINK--[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.--INVALID-LINK--

Safety Information: this compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Drug Discovery

The true value of this compound in pharmaceutical research is realized through its conversion into a variety of derivatives with potent biological activities. Below, we explore some of the key therapeutic areas where this scaffold has made a significant impact.

Sirtuin 2 (SIRT2) Inhibitors for Cancer Therapy

Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, has emerged as a promising target in cancer therapy. Its overexpression is associated with various malignancies, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The 2,7-diaminofluorenone scaffold has been successfully utilized to develop potent and selective SIRT2 inhibitors.

The rationale behind using this scaffold lies in its ability to form key interactions within the SIRT2 active site. The planar fluorenone core can engage in π-π stacking interactions, while the strategically placed substituents at the 2 and 7 positions can form hydrogen bonds and other non-covalent interactions with the surrounding amino acid residues.

Diagram: General Workflow for the Synthesis and Evaluation of 2,7-Disubstituted Fluorenone-Based SIRT2 Inhibitors

SIRT2_Inhibitor_Workflow Workflow for SIRT2 Inhibitor Development Start 2,7-Dinitro-9H-fluoren-9-one Reduction Reduction (e.g., SnCl2·2H2O, EtOH) Start->Reduction DAF This compound Reduction->DAF Derivatization Derivatization (e.g., with isocyanates) DAF->Derivatization Inhibitors 2,7-Disubstituted Fluorenone Derivatives Derivatization->Inhibitors Screening In vitro SIRT2 Inhibition Assay Inhibitors->Screening Cellular Cell-Based Assays (e.g., MCF-7 cell viability) Screening->Cellular Lead Lead Compound Cellular->Lead

Caption: A streamlined workflow for the development of SIRT2 inhibitors.

Antiviral Agents: The Case of Tilorone

The fluorenone scaffold is also central to the development of potent antiviral agents. Tilorone, a 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one derivative, is a broad-spectrum antiviral agent and an inducer of interferon.[2][3] While Tilorone itself is not synthesized directly from this compound, the synthesis of its key precursor, 2,7-dihydroxy-9-fluorenone, often proceeds through a pathway involving the dinitro and diamino intermediates. This underscores the importance of the 2,7-diaminofluorenone scaffold in accessing a wider range of functionalized fluorenones.

The mechanism of action of Tilorone is believed to involve the induction of interferon, a key component of the innate immune response to viral infections. The structural features of Tilorone, including the planar fluorenone core and the flexible side chains, are crucial for its biological activity.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis and characterization of this compound and a representative derivative. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2,7-Dinitro-9H-fluoren-9-one to this compound using tin(II) chloride dihydrate.

Materials and Equipment:

  • 2,7-Dinitro-9H-fluoren-9-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1 mmol of 2,7-Dinitro-9H-fluoren-9-one and 8 mmol of SnCl₂·2H₂O in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, concentrate it in vacuo using a rotary evaporator.

  • Neutralization and Extraction: Dilute the residue with water and adjust the pH to 8-9 with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be used in the next step without further purification. For analytical purposes, it can be purified by column chromatography on silica gel.

Expected Yield: 87%

Characterization Data:

AnalysisExpected Result
¹³C NMR Spectral data available from chemical databases.[4]
IR Spectrum Characteristic peaks for N-H and C=O stretching.
Mass Spectrum Molecular ion peak corresponding to the molecular weight.[1]
Protocol 2: Synthesis of a 2,7-bis[3-(aryl)ureido]-9H-fluoren-9-one Derivative (SIRT2 Inhibitor Scaffold)

This protocol outlines the synthesis of a symmetrical urea derivative from this compound, a common scaffold for SIRT2 inhibitors.

Materials and Equipment:

  • This compound (from Protocol 1)

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Isocyanate: To the stirred solution, add a solution of the aryl isocyanate (2.2 equivalents) in anhydrous THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Isolation of Product: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Diagram: Synthesis of a Symmetrical Urea Derivative

Urea_Synthesis Synthesis of a 2,7-bis[3-(aryl)ureido]-9H-fluoren-9-one DAF This compound Product 2,7-bis[3-(aryl)ureido]-9H-fluoren-9-one DAF->Product + Isocyanate 2 eq. Aryl Isocyanate (Ar-N=C=O) Isocyanate->Product Solvent Anhydrous THF Room Temperature Solvent->Product

Caption: Reaction scheme for the synthesis of a SIRT2 inhibitor scaffold.

Conclusion and Future Perspectives

This compound is a cornerstone molecule in the synthesis of a multitude of biologically active compounds. Its rigid framework and the synthetic versatility offered by the diamino functionalities have enabled the exploration of diverse chemical spaces, leading to the discovery of potent inhibitors of key therapeutic targets and novel antiviral agents. The protocols provided herein offer a practical guide for researchers to synthesize and utilize this valuable scaffold in their drug discovery endeavors.

Future research in this area will likely focus on the development of more sophisticated derivatives with improved pharmacological profiles. This may involve the use of combinatorial chemistry to generate large libraries of 2,7-disubstituted fluorenones for high-throughput screening, as well as the application of computational modeling to guide the rational design of next-generation therapeutics based on this remarkable scaffold. The continued exploration of the biological activities of new derivatives will undoubtedly solidify the position of this compound as a key player in the ongoing quest for novel medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-Diamino-9H-fluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. We will delve into common experimental challenges, provide in-depth, evidence-based solutions, and explain the underlying chemical principles to empower you to achieve higher yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during the synthesis of this compound, which is typically a two-step process involving the dinitration of 9H-fluoren-9-one followed by the reduction of the resulting 2,7-dinitro-9H-fluoren-9-one.

Issue 1: Low Yield in the Dinitration of 9H-fluoren-9-one

Symptoms:

  • The isolated yield of 2,7-dinitro-9H-fluoren-9-one is significantly lower than expected.

  • TLC or LC-MS analysis of the crude product shows a mixture of mono-nitrated, di-nitrated isomers, and unreacted starting material.

Root Cause Analysis and Solutions:

The nitration of fluorenone is an electrophilic aromatic substitution reaction. The yield and regioselectivity are highly dependent on the reaction conditions.

  • Inadequate Nitrating Agent Strength: The nitronium ion (NO₂⁺) is the active electrophile. Its concentration depends on the composition of the mixed acid (concentrated sulfuric and nitric acid).

    • Solution: Ensure the use of fresh, high-purity concentrated sulfuric acid (96-98%) and concentrated nitric acid (65-70%). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion. A common and effective ratio is a 1:1 mixture of concentrated sulfuric and nitric acids.[1]

  • Suboptimal Reaction Temperature: The rate of nitration is temperature-dependent. However, excessively high temperatures can lead to over-nitration and the formation of undesired byproducts, such as 2,4,7-trinitrofluorenone.[2][3]

    • Solution: Maintain a controlled reaction temperature. A typical procedure involves heating the reaction mixture to reflux.[4] Careful monitoring is crucial.

  • Incomplete Reaction: Insufficient reaction time will result in a mixture containing unreacted starting material and mono-nitrated intermediates.

    • Solution: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. A typical reaction time is around 5 hours at reflux.[3]

Visualizing the Dinitration Troubleshooting Workflow:

G start Low Yield of 2,7-Dinitro-9H-fluoren-9-one check_reagents Verify Purity and Ratio of HNO₃/H₂SO₄ start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_time Monitor Reaction for Completion (TLC/LC-MS) start->check_time solution_reagents Use fresh, concentrated acids in appropriate ratios. check_reagents->solution_reagents solution_temp Maintain controlled temperature (e.g., reflux) to avoid side reactions. check_temp->solution_temp solution_time Ensure sufficient reaction time for complete conversion. check_time->solution_time end_goal Improved Yield of 2,7-Dinitro-9H-fluoren-9-one solution_reagents->end_goal solution_temp->end_goal solution_time->end_goal

Caption: Troubleshooting workflow for low yield in dinitration.

Issue 2: Low Yield in the Reduction of 2,7-Dinitro-9H-fluoren-9-one

Symptoms:

  • The isolated yield of this compound is poor.

  • Analysis of the crude product reveals the presence of partially reduced intermediates (e.g., nitro-amino compounds) or unreacted starting material.

Root Cause Analysis and Solutions:

The reduction of the nitro groups to amines can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common. The efficiency of this step is critical for the overall yield.

  • Ineffective Reducing Agent/Catalyst: The choice and activity of the reducing agent or catalyst are paramount.

    • Solution (Metal-Acid Reduction): A widely used and effective method is the reduction using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[5] Ensure the SnCl₂·2H₂O is of high quality. An alternative is using iron powder with concentrated HCl.[4] Zinc dust in the presence of anhydrous calcium chloride in an alcoholic solution is also a viable option.[6]

    • Solution (Catalytic Hydrogenation): Catalytic transfer hydrogenation is another effective method.[2] This typically involves a catalyst like palladium on carbon (Pd/C) with a hydrogen donor such as ammonium formate or hydrazine. Ensure the catalyst is not poisoned and is used in the appropriate loading.

  • Incomplete Reaction: Insufficient reducing agent or reaction time will lead to incomplete conversion.

    • Solution: Use a sufficient excess of the reducing agent. For instance, when using SnCl₂·2H₂O, a significant molar excess is typically required. Monitor the reaction progress by TLC until the dinitro starting material is no longer visible.

  • Product Degradation: The amino groups in the product are susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Work up the reaction promptly once complete.

Visualizing the Reduction Troubleshooting Workflow:

G start Low Yield of this compound check_reducing_agent Evaluate Reducing Agent/Catalyst Activity start->check_reducing_agent check_reaction_completeness Assess Reaction for Completeness (TLC) start->check_reaction_completeness check_atmosphere Consider Reaction Atmosphere (Inert vs. Air) start->check_atmosphere solution_reducing_agent Select an effective reducing system (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation) and ensure its quality. check_reducing_agent->solution_reducing_agent solution_reaction_completeness Use sufficient excess of reducing agent and monitor until completion. check_reaction_completeness->solution_reaction_completeness solution_atmosphere Perform the reaction under an inert atmosphere to prevent oxidation. check_atmosphere->solution_atmosphere end_goal Improved Yield of this compound solution_reducing_agent->end_goal solution_reaction_completeness->end_goal solution_atmosphere->end_goal

Caption: Troubleshooting workflow for low yield in reduction.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during this synthesis?

A1: Both steps of this synthesis involve hazardous materials.

  • Dinitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction can be exothermic and may evolve toxic nitrogen oxides.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of reagents should be done slowly and with cooling if necessary.

  • Reduction: When using metal-acid reductions, flammable hydrogen gas may be evolved. Ensure there are no ignition sources nearby. Catalytic hydrogenation with Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, preferably under a blanket of inert gas or as a wet paste.

Q2: How can I effectively purify the final product, this compound?

A2: The purification strategy depends on the impurities present.

  • Recrystallization: This is often the most effective method for purifying the final product. Suitable solvent systems include ethanol-water mixtures.[6][8] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the desired product from less polar impurities.

Q3: Can the ketone group in 2,7-dinitro-9H-fluoren-9-one be reduced during the nitro group reduction?

A3: Yes, this is a potential side reaction. The carbonyl group can be reduced to the corresponding alcohol, 2,7-dinitro-9-fluorenol.[2] The choice of reducing agent can influence the selectivity. Stronger reducing agents like sodium borohydride can reduce the ketone.[9] However, reagents like stannous chloride or iron in acidic media are generally chemoselective for the reduction of nitro groups over ketones. Careful control of reaction conditions is key to minimizing this side reaction.

III. Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound, combining insights from various established procedures.

Step 1: Synthesis of 2,7-Dinitro-9H-fluoren-9-one

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9H-fluoren-9-one.

  • In a separate beaker, carefully prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid. Cool this mixture in an ice bath.

  • Slowly add the mixed acids to the flask containing the fluorenone with stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Collect the yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid to obtain 2,7-dinitro-9H-fluoren-9-one. The product can be recrystallized from a suitable solvent like glacial acetic acid if necessary.[7]

Step 2: Synthesis of this compound

  • To a round-bottom flask containing the 2,7-dinitro-9H-fluoren-9-one, add an alcoholic solvent such as ethanol.

  • Add an excess of a reducing agent, for example, iron powder, followed by the slow addition of concentrated hydrochloric acid.[4]

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed. The yellow color of the starting material should fade.

  • Cool the reaction mixture and neutralize it with a base, such as a concentrated solution of sodium hydroxide or ammonium hydroxide, until the solution is basic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

  • Purify the crude this compound by recrystallization from an ethanol-water mixture.

Quantitative Data Summary

ParameterStep 1: DinitrationStep 2: Reduction
Starting Material 9H-fluoren-9-one2,7-Dinitro-9H-fluoren-9-one
Key Reagents Conc. H₂SO₄, Conc. HNO₃Fe powder, Conc. HCl (or SnCl₂·2H₂O)
Solvent None (neat acids)Ethanol
Reaction Temperature RefluxReflux
Typical Reaction Time ~5 hoursVaries (monitor by TLC)
Expected Yield 80-97%[4]~65% (with SnCl₂)[5]

IV. References

  • Benchchem. 2,7-Dinitro-9-fluorenone | 31551-45-8. Available from: --INVALID-LINK--

  • CN103819347A - Synthetic method of 2,7-diaminofluorene - Google Patents. Available from: --INVALID-LINK--

  • AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents. Available from: --INVALID-LINK--

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • Nitration of fluorenones 1, 2a, and 2b | Download Table - ResearchGate. Available from: --INVALID-LINK--

  • Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Available from: --INVALID-LINK--

  • 2,4,7-trinitrofluorenone - Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem. Available from: --INVALID-LINK--

  • JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents. Available from: --INVALID-LINK--

  • Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties - MDPI. Available from: --INVALID-LINK--

  • Process research on synthesis of 2,7-dihydroxy-9-fluorenone - ResearchGate. Available from: --INVALID-LINK--

  • This compound | 2915-84-6 - Sigma-Aldrich. Available from: --INVALID-LINK--

  • 2,7-Diamino-9-fluorenone | C13H10N2O | CID 97238 - PubChem. Available from: --INVALID-LINK--

  • Reduction of 9-fluorenone. Available from: --INVALID-LINK--

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available from: --INVALID-LINK--

References

Technical Support Center: Synthesis of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Diamino-9H-fluoren-9-one. It addresses common side reactions, purification challenges, and offers troubleshooting solutions to streamline your experimental workflow and enhance product purity.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of this compound typically proceeds through a two-step sequence: the dinitration of 9H-fluoren-9-one followed by the reduction of the resulting 2,7-dinitro-9H-fluoren-9-one. While seemingly straightforward, this pathway is prone to several side reactions that can impact yield and purity. This guide is structured to help you navigate these challenges effectively.

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 9-Fluorenone 9-Fluorenone 2,7-Dinitro-9H-fluoren-9-one 2,7-Dinitro-9H-fluoren-9-one 9-Fluorenone->2,7-Dinitro-9H-fluoren-9-one HNO3 / H2SO4 Undesired Isomers Undesired Isomers 9-Fluorenone->Undesired Isomers Side Reaction Over-nitrated Products Over-nitrated Products 2,7-Dinitro-9H-fluoren-9-one->Over-nitrated Products Side Reaction This compound This compound 2,7-Dinitro-9H-fluoren-9-one->this compound Reducing Agent (e.g., SnCl2/HCl) Incomplete Reduction Products Incomplete Reduction Products 2,7-Dinitro-9H-fluoren-9-one->Incomplete Reduction Products Side Reaction Over-reduction Products Over-reduction Products 2,7-Dinitro-9H-fluoren-9-one->Over-reduction Products Side Reaction

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

Part 1: The Nitration Step (9-Fluorenone to 2,7-Dinitro-9H-fluoren-9-one)

Question 1: My nitration is producing a mixture of isomers, not just the desired 2,7-dinitro product. How can I improve the regioselectivity?

Answer: The nitration of 9-fluorenone is an electrophilic aromatic substitution reaction. The regioselectivity is highly dependent on the reaction conditions. The formation of undesired isomers such as 2-nitrofluorenone or over-nitrated products like 2,4,7-trinitrofluorenone can occur if the conditions are not carefully controlled.[1][2]

Root Causes and Solutions:

  • Insufficient Nitrating Agent/Time: If the reaction is stopped prematurely or an insufficient amount of nitrating agent is used, the primary product might be 2-nitro-9-fluorenone.

    • Solution: Ensure the correct stoichiometry of nitric acid and sulfuric acid is used and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A patent suggests a molar ratio of fluorenone:nitric acid:sulfuric acid of 1:2.87:3.6 can be effective for producing 2-nitrofluorenone.[3] To achieve dinitration, more forcing conditions are required.

  • Harsh Reaction Conditions: Conversely, excessively harsh conditions (high temperature, high concentration of fuming nitric acid) can lead to the formation of 2,4,7-trinitrofluorenone.[1]

    • Solution: Carefully control the reaction temperature. For the synthesis of 2,7-dinitrofluorenone, a staged approach to increasing temperature can provide better control. A procedure from Organic Syntheses for a related compound, 2,4,7-trinitrofluorenone, involves adding the fluorenone solution to the acid mixture at 20°C and then refluxing for one hour.[1] Modifying these conditions to be milder should favor the dinitro product.

ParameterTo Favor 2,7-DinitroTo Avoid Over-nitration
Temperature Moderate, controlled heatingAvoid excessive temperatures and prolonged reflux
Nitrating Agent Sufficient for dinitrationAvoid large excess of fuming nitric acid
Reaction Time Monitored to completionAvoid unnecessarily long reaction times

Pro-Tip for Prevention: Start with highly pure 9-fluorenone. Impurities in the starting material can lead to a wider range of side products that are difficult to separate.

Question 2: I have a significant amount of 2,4,7-trinitrofluorenone in my product. Is there a way to salvage the batch?

Answer: Separation of 2,7-dinitrofluorenone from 2,4,7-trinitrofluorenone can be challenging due to their similar polarities. Recrystallization is the most common method for purification.

Purification Protocol:

  • Solvent Selection: Glacial acetic acid is a common solvent for the recrystallization of nitrofluorenones.[1]

  • Procedure: Dissolve the crude product in a minimum amount of boiling glacial acetic acid. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. The 2,7-dinitro isomer is generally less soluble in acetic acid than the trinitro derivative, which should allow for its preferential crystallization.

  • Monitoring Purity: Use TLC to monitor the purity of the recrystallized fractions. A solvent system of toluene/ethyl acetate (e.g., 9:1 v/v) can be effective for separating these compounds.

Part 2: The Reduction Step (2,7-Dinitro- to this compound)

Question 3: My reduction of 2,7-dinitro-9H-fluoren-9-one is incomplete, and I am isolating a product that still shows nitro group signals in the IR spectrum.

Answer: Incomplete reduction is a common issue and often results in the formation of 2-amino-7-nitro-9H-fluoren-9-one. This occurs when the reducing agent is depleted or the reaction conditions are not optimal for complete conversion.

Root Causes and Solutions:

  • Insufficient Reducing Agent: The reduction of two nitro groups to amines is a six-electron process per nitro group, requiring a substantial amount of reducing agent.

    • Solution: Use a sufficient excess of the reducing agent. For reductions with tin(II) chloride dihydrate (SnCl₂·2H₂O), a 3-5 fold molar excess is typically recommended.[4][5]

  • Low Reagent/Catalyst Activity: The activity of the reducing agent is critical. Metals like iron or zinc should be finely powdered to maximize surface area. Catalysts like Pd/C can be poisoned by impurities.[6][7]

    • Solution: Use fresh, high-quality reagents. If using a metal/acid system, ensure the metal is activated. For catalytic hydrogenations, use a fresh catalyst and purified substrate.

  • Poor Solubility: If the 2,7-dinitro-9H-fluoren-9-one is not fully dissolved in the reaction solvent, the reduction will be slow and likely incomplete.

    • Solution: Choose a solvent system in which the starting material is soluble. Ethanol or a mixture of ethanol and water is often used for SnCl₂ reductions.[5]

cluster_0 Reduction Pathway 2,7-Dinitro-9H-fluoren-9-one 2,7-Dinitro-9H-fluoren-9-one 2-Amino-7-nitro-9H-fluoren-9-one 2-Amino-7-nitro-9H-fluoren-9-one 2,7-Dinitro-9H-fluoren-9-one->2-Amino-7-nitro-9H-fluoren-9-one Incomplete Reduction This compound This compound 2-Amino-7-nitro-9H-fluoren-9-one->this compound Further Reduction

Caption: Stepwise reduction of the dinitro compound.

Question 4: My product is very pure by TLC, but the yield is low, and I suspect over-reduction. What could be happening?

Answer: Over-reduction can occur, particularly the reduction of the ketone carbonyl group at the 9-position to a hydroxyl group, yielding 2,7-diamino-9H-fluoren-9-ol. This is more likely with powerful reducing agents or under harsh conditions.

Root Causes and Solutions:

  • Choice of Reducing Agent: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are known to reduce both nitro groups and ketones.[8] While less common for this specific transformation, their inadvertent use would lead to over-reduction. Catalytic hydrogenation with certain catalysts under high pressure and temperature can also reduce the ketone.

    • Solution: Use a chemoselective reducing agent. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is highly effective for reducing aromatic nitro groups while leaving ketones intact.[9] Iron powder in acidic or neutral conditions is another excellent choice.[7]

  • Reaction Temperature: High reaction temperatures can sometimes promote the reduction of the carbonyl group.

    • Solution: Maintain the recommended reaction temperature. For SnCl₂ reductions, refluxing in ethanol is generally sufficient without causing over-reduction of the ketone.[5]

Reducing AgentSelectivity for Nitro vs. KetoneCommon Side Products
SnCl₂ / HCl HighIncomplete reduction if stoichiometry is incorrect
Fe / HCl or NH₄Cl HighLarge amount of iron sludge in work-up
Catalytic Hydrogenation (e.g., H₂/Pd-C) Variable, can reduce ketonesPotential for ketone reduction, catalyst poisoning
LiAlH₄ Low (reduces both)Azo compounds from aromatic nitro groups, alcohol from ketone

Question 5: I am struggling to purify the final this compound. What are the best recrystallization solvents?

Answer: The purification of this compound is crucial for obtaining a high-purity product. Recrystallization is the preferred method.

Recommended Solvents and Protocols:

  • Ethanol or Ethanol/Water: A mixture of ethanol and water is a good starting point. The product is typically soluble in hot ethanol and less soluble upon the addition of water or upon cooling. A Chinese patent describes dissolving the crude product in an alcoholic solution and then precipitating it by adding water.[10]

  • Dichloromethane/Hexane: For less polar impurities, dissolving the crude product in a minimum amount of dichloromethane and then adding hexane until turbidity is observed, followed by slow cooling, can be effective.

  • General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization of Key Compounds

Identifying the main product and potential side products is critical. Below is a summary of expected analytical data.

CompoundKey IR Peaks (cm⁻¹)Expected ¹H NMR Signals (ppm, indicative)
9-Fluorenone ~1715 (C=O stretch)[11][12]7.2-7.7 (aromatic protons)[13]
2,7-Dinitro-9H-fluoren-9-one ~1720 (C=O), ~1530 & ~1350 (NO₂)[14]8.0-8.5 (aromatic protons shifted downfield by nitro groups)
2-Amino-7-nitro-9H-fluoren-9-one ~3400 & ~3300 (N-H), ~1700 (C=O), ~1520 & ~1340 (NO₂)Aromatic protons in distinct environments, broad NH₂ signal
This compound ~3450 & ~3350 (N-H), ~1680 (C=O)Aromatic protons shifted upfield compared to dinitro, broad NH₂ signals

Final Recommendations from the Scientist's Bench

  • Monitor Your Reactions: TLC is an invaluable tool for monitoring the progress of both the nitration and reduction steps. It allows you to check for the consumption of starting material and the formation of products and side products in near real-time.

  • Purity of Reagents is Paramount: The quality of your starting materials and reagents will directly impact the outcome of your synthesis. Use freshly opened or properly stored reagents.

  • Safety First: Nitration reactions are highly exothermic and should be performed with extreme care in a fume hood with appropriate personal protective equipment. The use of fuming acids presents significant hazards.

By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.

References

stability issues of 2,7-Diamino-9H-fluoren-9-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,7-Diamino-9H-fluoren-9-one is a vital building block in materials science and drug discovery, prized for its unique electronic and photophysical properties. However, its fluorene core and aromatic amine functionalities present specific stability challenges that can impact experimental reproducibility and product integrity. This guide provides in-depth technical support, troubleshooting advice, and best practices for handling and utilizing this compound, ensuring the reliability of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability issues stem from its susceptibility to oxidation and photodegradation. The two amino groups on the fluorenone backbone are electron-rich and can be easily oxidized, especially when exposed to atmospheric oxygen. Furthermore, the conjugated fluorene system is photoactive and can degrade upon exposure to light, particularly UV radiation.

Q2: What are the official storage recommendations for solid this compound?

To ensure long-term stability, the solid compound should be stored at room temperature (or 2-8°C for enhanced preservation), protected from light, and under an inert atmosphere[1][2]. Commercial suppliers explicitly recommend keeping it in a dark place and under inert gas (e.g., argon or nitrogen) to prevent oxidative and photochemical degradation.

Q3: How stable is this compound in solution?

Its stability is significantly lower in solution compared to its solid state. The rate of degradation depends on the solvent, pH, presence of dissolved oxygen, and light exposure. Amine oxidation is often accelerated in solution. Therefore, it is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be stored in amber vials, purged with inert gas, and kept refrigerated for short periods only.

Q4: Is this compound sensitive to pH?

Yes. The amino groups are basic (predicted pKa ≈ 3.39) and will be protonated in acidic conditions[2]. This protonation can alter the compound's solubility, electronic properties, and reactivity. While protonation can sometimes protect amines from oxidation, strong acidic or basic conditions may catalyze other degradation pathways. For applications requiring pH control, buffer selection is critical, and stability in the chosen buffer system should be empirically verified.

Q5: Can the compound undergo thermal degradation?

The compound has a high melting point of approximately 290°C, suggesting good thermal stability as a solid[2]. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can accelerate oxidative degradation. Thermal decomposition of the related 9-fluorenone parent structure can lead to the release of irritating gases[3].

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during the handling and use of this compound.

Problem 1: My solid sample of this compound has changed color (e.g., darkened from brown to dark brown/black).
  • Causality: This is a classic indicator of oxidation. The aromatic amine groups are susceptible to air oxidation, which can lead to the formation of highly colored, often polymeric, impurities. This process can be accelerated by ambient light.

  • Self-Validation & Action Plan:

    • Assess Purity: Before use, verify the purity of the material using a suitable analytical method (e.g., HPLC-UV, LC-MS). Compare the results to the certificate of analysis or a known fresh sample.

    • Improve Storage Protocol: Immediately transfer the material to an amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store this vial inside a desiccator in a dark cabinet.

    • Source Validation: If the material was discolored upon arrival, contact the supplier for a replacement, as it may indicate improper packaging or handling during shipment.

Problem 2: Solutions of the compound rapidly turn yellow or brown and develop turbidity.
  • Causality: This indicates rapid degradation in the solution phase. The likely causes are a combination of oxidation by dissolved oxygen in the solvent and/or photodecomposition from ambient lab lighting. The resulting degradation products may have poor solubility, causing the solution to become turbid.

  • Self-Validation & Action Plan:

    • Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with nitrogen or argon for 15-20 minutes or by using several freeze-pump-thaw cycles. This minimizes the dissolved oxygen available for oxidation.

    • Work Under Controlled Lighting: Prepare the solution in a fume hood with the lights turned off or dimmed, using foil-wrapped glassware or amber vials to minimize light exposure.

    • Prepare Fresh: The most reliable protocol is to prepare solutions immediately before use. Avoid making large stock solutions that will be stored for extended periods.

    • Workflow Diagram: The following diagram illustrates a decision-making process for troubleshooting solution instability.

G start Solution Instability Observed (Color Change, Precipitate) check_solvent Was the solvent degassed? start->check_solvent check_light Was the solution protected from light? check_solvent->check_light Yes action_degas Action: Use degassed solvents (N2/Ar sparging) check_solvent->action_degas No check_fresh Was the solution prepared fresh? check_light->check_fresh Yes action_light Action: Use amber vials or wrap glassware in foil check_light->action_light No action_fresh Action: Prepare solution immediately before use check_fresh->action_fresh No success Problem Resolved check_fresh->success Yes action_degas->success action_light->success action_fresh->success

Caption: Troubleshooting workflow for solution instability.

Problem 3: I am observing unexpected peaks in my HPLC, LC-MS, or NMR analysis.
  • Causality: The appearance of new signals is direct evidence of degradation and the formation of byproducts. The fluorene core can undergo various photochemical reactions, potentially leading to a complex mixture of products[4]. Oxidation of the amine groups will also generate new chemical species.

  • Self-Validation & Action Plan:

    • Establish a Baseline: Immediately upon receiving a new batch of the compound, dissolve a small amount under ideal conditions (degassed solvent, no light) and acquire an analytical trace (e.g., HPLC). This serves as your "time zero" reference.

    • Perform a Forced Degradation Study: To understand the potential degradation products, expose a dilute solution to harsh conditions (e.g., leave on a benchtop exposed to light and air for 24 hours). Analyze this sample to identify the peaks corresponding to the degradation products. This can help in diagnosing future issues.

    • Hypothesized Degradation: The primary degradation pathway is likely oxidation at the electron-rich amino groups.

G reactant H₂N NH₂ =O products Oxidized & Colored Degradation Products (e.g., quinone-imines, polymers) reactant->products Oxidation / Photodegradation conditions [O₂], hν (Light), Solvent

Caption: Hypothesized primary degradation pathway.

Data Summary: Stability Profile

ConditionStability AssessmentRecommended ActionSource(s)
Solid (Ambient Air) Moderate. Prone to slow oxidation over time, indicated by color change.Store under an inert atmosphere (N₂ or Ar).[1]
Solid (Light Exposure) Poor. Photosensitive compound.Store in a dark place or in an amber vial.[2]
In Solution (Air) Poor. Oxidation is significantly accelerated in most solvents.Use degassed solvents and prepare solutions fresh.Inferred
In Solution (Light) Poor. Susceptible to photodegradation.Protect solutions from light at all times.[4]
High Temperature Good (Solid). High melting point.Avoid prolonged heating, especially in the presence of air.[2][3]
Acidic/Basic pH Moderate. Stable within a limited pH range, but extremes can cause degradation.Empirically test stability in your specific buffer system.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes degradation during solution preparation for applications requiring the highest purity.

  • Solvent Preparation: Select a high-purity, anhydrous solvent (e.g., DMSO, DMF, THF). Degas the solvent by sparging with dry argon or nitrogen for at least 20 minutes.

  • Weighing: Weigh the solid this compound in a location with subdued lighting.

  • Dissolution: Transfer the solid to an amber glass vial or a clear vial wrapped in aluminum foil. Add the degassed solvent via a cannula or a syringe flushed with inert gas.

  • Mixing: Seal the vial and sonicate or vortex briefly until the solid is fully dissolved.

  • Storage (if necessary): Purge the headspace of the vial with inert gas, seal tightly with a PTFE-lined cap, and store in a refrigerator (-20°C for longer-term). Use within 1-2 days for best results.

Protocol 2: Rapid Assessment of Photostability in Your System

This workflow allows you to quickly check for light-induced degradation under your specific experimental conditions.

  • Sample Preparation: Prepare a solution of this compound in your experimental solvent/buffer at the target concentration. Use degassed solvent and work under dim light.

  • Aliquot: Divide the solution into two identical, optically transparent containers (e.g., quartz cuvettes or HPLC vials).

  • Dark Control: Wrap one container completely in aluminum foil. This is your "Dark Control."

  • Light Exposure: Place both the "Dark Control" and the unwrapped "Light Sample" under the light conditions you intend to use in your experiment (e.g., on the lab bench, in a fluorometer).

  • Analysis: After a set period (e.g., 1 hour), analyze both samples by a suitable method (e.g., UV-Vis spectroscopy or HPLC).

  • Interpretation:

    • No Change: If the UV-Vis spectra or HPLC chromatograms of both samples are identical, the compound is reasonably stable under these conditions for that duration.

    • Changes Observed: If the "Light Sample" shows a decreased absorbance, peak shifts, or the appearance of new peaks compared to the "Dark Control," it is undergoing photodegradation. You must implement stricter light-protection measures for your experiment.

References

Technical Support Center: Scale-Up Production of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis and scale-up of 2,7-Diamino-9H-fluoren-9-one (DAF). This molecule is a critical building block in the development of advanced polymers, organic electronics, and pharmaceutical agents, including potent Hepatitis C virus (HCV) inhibitors[1][2]. Its rigid, planar structure and reactive amino groups make it a versatile synthon. However, transitioning from bench-scale synthesis to pilot or industrial production presents a unique set of challenges, from controlling exothermic reactions to ensuring product purity and consistency.

This guide is structured to provide researchers and process chemists with actionable insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental hurdles, offering solutions grounded in chemical principles and field-proven experience.

Section 1: Synthesis Pathway Overview

The most common and industrially viable route to this compound begins with the readily available 9-fluorenone. The synthesis is typically a two-step process: a bis-nitration followed by a reduction.

Synthesis_Workflow Start 9-Fluorenone Step1 Step 1: Electrophilic Nitration Start->Step1 Mixed Acid (H₂SO₄/HNO₃) Intermediate 2,7-Dinitro-9H-fluoren-9-one Step1->Intermediate Formation of Dinitro Intermediate Step2 Step 2: Reduction Intermediate->Step2 Reducing Agent (e.g., SnCl₂, Fe/HCl) End This compound Step2->End Final Product Troubleshooting_Reduction Start Problem: Incomplete Reduction Check1 Is the mixture stirring vigorously? Start->Check1 Solution1 Increase agitation. Improve mass transfer for heterogeneous reaction. Check1->Solution1 Improve Stirring Check2 Was the reducing agent added portion-wise? Check1->Check2 Sufficient Stirring Path1_No No Path1_Yes Yes End Reaction should proceed to completion. Solution1->End Solution2 Bulk addition can cause exotherm & passivation. Add in portions to maintain reaction rate. Check2->Solution2 Fix Addition Check3 Is the reaction pH acidic enough? Check2->Check3 Correct Addition Path2_No No Path2_Yes Yes Solution2->End Solution3 Metal/acid reductions require low pH. Add more acid (e.g., conc. HCl) as needed. Check3->Solution3 Adjust pH Check3->End pH is Correct Path3_No No Path3_Yes Yes Solution3->End

References

Technical Support Center: Optimizing Derivatization of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,7-Diamino-9H-fluoren-9-one (DAF). This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile building block. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate the common challenges and optimize your reaction conditions for successful derivatization.

Understanding the Starting Material: this compound (DAF)

Before embarking on derivatization, a clear understanding of the starting material's properties is crucial. DAF is a symmetrical aromatic diamine with a central ketone functional group. The two primary amino groups are the primary sites for derivatization, typically through reactions like acylation, alkylation, or condensation.

Key Properties:

  • Appearance: Typically a solid, which can range from yellow to brown.[1][2]

  • Solubility: DAF exhibits poor solubility in water and many nonpolar organic solvents. It has better solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).[1][3]

  • Reactivity: The amino groups are nucleophilic and readily react with electrophiles.[4] The ketone group can also be targeted for derivatization, but the amino groups are generally more reactive under standard conditions. The aromatic rings can undergo electrophilic substitution, but this typically requires harsher conditions.

General Experimental Protocol: N-Acylation of DAF

N-acylation is one of the most common derivatization reactions for DAF, used to synthesize amides that are often precursors for pharmaceuticals or functional materials.[3][5] The following is a general, robust protocol that can be adapted for various acylating agents.

Workflow Overview

DAF Derivatization Workflow A Reactant Preparation (DAF, Acylating Agent, Base, Solvent) B Reaction Setup (Inert Atmosphere, Temperature Control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Workup (Quenching, Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for the derivatization of DAF.

Step-by-Step Methodology
  • Reactant Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF. The concentration should be adjusted based on the specific reaction, but a starting point of 0.1 M is common.

    • Add a suitable base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 3.0 eq), to the solution. The base scavenges the acid byproduct generated during the reaction.[6]

  • Addition of Acylating Agent:

    • Slowly add the acylating agent (e.g., an acid chloride or anhydride) (2.1 - 2.5 eq) to the stirred solution at 0 °C to control the initial exothermic reaction.

    • Alternatively, for carboxylic acids, a coupling agent like HBTU (1-Hydroxybenzotriazole) (2.1 eq) can be pre-activated with the acid before adding to the DAF solution.[3]

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 3-24 hours.[3]

    • The optimal reaction time will vary depending on the reactivity of the acylating agent.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A common mobile phase for TLC is a mixture of Dichloromethane and Methanol. The disappearance of the starting material (DAF) and the appearance of a new, less polar spot indicates product formation.

  • Workup:

    • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and the base hydrochloride salt.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) or by silica gel column chromatography.[7]

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Reaction Optimization & Execution

Q1: My reaction is very slow or incomplete, even after 24 hours. What can I do?

A1: This is a common issue often related to insufficient reactivity. Consider the following:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-65 °C) can significantly increase the reaction rate.[3] However, be cautious of potential side reactions or degradation at higher temperatures.

  • Check Reagent Purity: Ensure your acylating agent has not hydrolyzed. Acid chlorides, in particular, are moisture-sensitive. Use a fresh bottle or redistill if necessary. The solvent (e.g., DMF) must be anhydrous.

  • Choice of Base: If using a hindered base like DIPEA, consider switching to a less hindered one like TEA, which can be more effective for this type of acylation.

  • Activation: If you are using a carboxylic acid, ensure your coupling agent (like HBTU or HATU) is active and that the pre-activation step is allowed to proceed for a sufficient time (typically 15-30 minutes) before adding the amine.[3]

Q2: My TLC shows multiple product spots. What are the likely side products?

A2: The presence of multiple spots suggests either incomplete reaction or the formation of side products.

  • Mono-acylated Product: The most common "side product" is the mono-acylated DAF. Since DAF has two amino groups, the reaction proceeds stepwise. If you see a spot between your starting material and the desired di-acylated product, it is likely the mono-substituted intermediate. To favor the di-substituted product, ensure you are using at least 2.1 equivalents of the acylating agent and sufficient reaction time.

  • Over-acylation: While less common for the aromatic amine itself, if your acylating agent has other reactive sites, you could see further reactions. This is highly structure-dependent.

  • Degradation: Some fluorenone derivatives can be sensitive. If you see streaking on your TLC plate, it could indicate product degradation.[8]

Troubleshooting_Low_Yield Problem Low or No Product Formation Check1 Is Starting Material (DAF) Consumed (via TLC/LC-MS)? Problem->Check1 Troubleshoot_Reactivity Issue: Low Reactivity Check1->Troubleshoot_Reactivity No Troubleshoot_Loss Issue: Product Loss or Degradation Check1->Troubleshoot_Loss Yes Path_No No Path_Yes Yes Sol_Temp Increase Temperature Troubleshoot_Reactivity->Sol_Temp Sol_Reagent Check Reagent Purity/ Use More Reactive Acylating Agent Troubleshoot_Reactivity->Sol_Reagent Sol_Base Optimize Base Troubleshoot_Reactivity->Sol_Base Sol_Workup Modify Workup: Avoid harsh pH, use gentle extraction Troubleshoot_Loss->Sol_Workup Sol_Purification Modify Purification: Consider recrystallization over silica gel Troubleshoot_Loss->Sol_Purification Sol_Degradation Check Product Stability Troubleshoot_Loss->Sol_Degradation

Caption: Troubleshooting flowchart for low product yield.

Purification & Solubility

Q3: My crude product has a strong yellow/orange color. Is this normal?

A3: While DAF itself is colored, a persistent bright yellow color in the product often indicates the presence of unreacted 9-fluorenone, which can be a common precursor or impurity in the starting material.[8] This can be removed by column chromatography, as fluorenone is typically more polar than the di-acylated product and will have a lower Rf on silica gel TLC.[9]

Q4: My purified product is poorly soluble in common organic solvents for characterization (e.g., CDCl₃ for NMR). What should I do?

A4: Poor solubility is a known challenge with planar, symmetrical molecules like fluorene derivatives.[8]

  • NMR Solvents: Try more powerful polar aprotic solvents like DMSO-d₆ or DMF-d₇. Gentle heating of the NMR tube may be required to fully dissolve the sample.

  • For General Handling: For subsequent reactions or formulation, consider solvent systems like THF, Dioxane, or mixtures containing DMF or NMP.

Q5: I am losing a lot of my product during silica gel column chromatography. Why is this happening?

A5: Some fluorene derivatives, especially those with sensitive functional groups, can degrade on silica gel.[8] Standard silica gel is slightly acidic and can catalyze the hydrolysis of certain amides or other sensitive groups.

  • Use Recrystallization: If possible, recrystallization is often the preferred method for purification as it avoids this issue and can be highly effective for removing impurities based on differential solubility.[8]

  • Neutralize Silica: If chromatography is necessary, consider using a neutralized silica gel (by pre-treating a slurry with a base like triethylamine in the eluent) or switching to a different stationary phase like alumina.

Quantitative Data Summary

The choice of solvent is critical for both the reaction and purification steps. The table below summarizes key parameters for solvents commonly used with DAF and its derivatives.

SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Constant)Primary UseNotes
N,N-DimethylformamideDMF15336.7ReactionExcellent solvent for DAF, but high boiling point can make removal difficult.
TetrahydrofuranTHF667.6Reaction, PurificationGood for dissolving reactants; often used in chromatography.
AcetonitrileACN8237.5PurificationExcellent solvent for recrystallization of many fluorene derivatives.[7]
DichloromethaneDCM409.1Purification, ExtractionCommon eluent for column chromatography and used in aqueous extractions.
EthanolEtOH7824.5PurificationFrequently used for recrystallization, often in combination with water.
Dimethyl sulfoxideDMSO18946.7Reaction, NMRHigh boiling point solvent for difficult reactions; also a common NMR solvent for poorly soluble compounds.

References

Technical Support Center: 2,7-Diamino-9H-fluoren-9-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,7-Diamino-9H-fluoren-9-one. The successful synthesis of this key intermediate is often challenged by the formation of various impurities that can impact downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and eliminate common impurities, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?

The most common route to this compound is the reduction of 2,7-Dinitro-9H-fluoren-9-one. Consequently, the majority of impurities arise from this step. Key impurities include:

  • Unreacted Starting Material: 2,7-Dinitro-9H-fluoren-9-one.

  • Partially Reduced Intermediates: 2-Amino-7-nitro-9H-fluoren-9-one and 7-Amino-2-nitro-9H-fluoren-9-one.

  • Over-reduction Product: 2,7-Diamino-9H-fluoren-9-ol, resulting from the reduction of the ketone functional group.

  • Impurities from Precursor Synthesis: Poly-nitrated species like 2,4,7-trinitrofluorenone formed during the initial nitration of fluorenone can be carried over and subsequently reduced.[1]

Q2: My final product has a distinct yellow or greenish tint, not the expected off-white or light brown. What does this indicate?

A persistent yellow or greenish color in your final product is a strong indicator of residual 2,7-Dinitro-9H-fluoren-9-one.[2] This starting material is often a light green or yellow solid.[2] The desired this compound product is typically a solid that is much lighter in color. The color intensity is often proportional to the concentration of the dinitro impurity, signifying an incomplete reduction reaction.

Q3: What are the recommended initial analytical methods to assess the purity of my synthesized this compound?

A multi-faceted analytical approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and qualitative purity checks. It allows for the visualization of starting material, product, and major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on purity and confirms the molecular weights of the main product and any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural confirmation of the desired product and helps in identifying and quantifying impurities with distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) suggests high purity. A broad melting range typically indicates the presence of impurities.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My TLC analysis shows multiple spots after the reaction is supposedly complete. How can I identify these spots?

Causality & Identification:

Multiple spots on a TLC plate indicate a mixture of compounds with varying polarities. In the reduction of 2,7-Dinitro-9H-fluoren-9-one, you can expect the following trend in polarity (and thus retention factor, Rf):

  • Highest Rf (Least Polar): 2,7-Dinitro-9H-fluoren-9-one (starting material).

  • Intermediate Rf: Partially reduced mono-amino, mono-nitro intermediates.

  • Lowest Rf (Most Polar): this compound (product). The amino groups significantly increase the compound's polarity compared to the nitro groups.

Troubleshooting Steps:

  • Co-spotting: Run a TLC plate where you spot the starting material, your reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane). If a spot in your reaction mixture corresponds to the starting material, its identity is confirmed.

  • Visualization: Use a UV lamp (254 nm) for visualization. Fluorenone derivatives are typically UV-active. Staining with potassium permanganate can also be effective but may be destructive.

  • Reaction Monitoring: The disappearance of the starting material spot on TLC is a primary indicator of reaction completion.[3] If it persists, the reaction is incomplete.

Problem 2: My LC-MS results show a significant peak with a mass corresponding to C₁₃H₈N₂O₃ (MW: ~256.22 g/mol ), in addition to my product peak (C₁₃H₁₀N₂O, MW: ~210.23 g/mol ). What is this impurity?

Causality & Identification:

This molecular weight corresponds to a mono-amino, mono-nitro-9H-fluoren-9-one intermediate. Its presence is a clear sign of incomplete or insufficient reduction .

Underlying Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride, tin(II) chloride, or catalytic hydrogenation) may be inadequate.

    • Solution: Increase the molar equivalents of the reducing agent. Perform a small-scale trial to optimize the required amount.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Extend the reaction time and monitor progress every 30-60 minutes using TLC until the starting material and intermediate spots are no longer visible.

  • Low Reaction Temperature: The activation energy for the reduction of the second nitro group might not be reached.

    • Solution: If the reaction protocol allows, moderately increase the temperature while carefully monitoring for potential side reactions.

  • Poor Reagent Quality: The reducing agent may have degraded due to improper storage (e.g., sodium borohydride is hygroscopic).[4]

    • Solution: Use a fresh, unopened batch of the reducing agent.

Problem 3: My product yield is high, but the ¹H NMR spectrum is complex, showing more than the expected aromatic protons. How can I interpret this?

Causality & Interpretation:

While the diamino product has a complex aromatic region, the presence of additional, well-defined peaks may indicate impurities.

Troubleshooting Steps:

  • Compare to Starting Material: Obtain a ¹H NMR spectrum of your 2,7-Dinitro-9H-fluoren-9-one starting material. The aromatic protons of the dinitro compound will be further downfield compared to the diamino product due to the electron-withdrawing nature of the nitro groups. Check for the presence of these downfield signals in your product spectrum.

  • Look for Over-reduction Signals: If the ketone was also reduced to an alcohol (2,7-Diamino-9H-fluoren-9-ol), you would expect to see a new aliphatic proton signal (for the C9-H) and a hydroxyl proton (OH), which may be broad and exchangeable with D₂O.

  • Check for Asymmetric Intermediates: The presence of 2-Amino-7-nitro-9H-fluoren-9-one would result in a more complex, asymmetric pattern in the aromatic region compared to the C₂-symmetric starting material and final product.

  • Solvent Impurities: Ensure that peaks corresponding to residual solvents (e.g., ethanol, methanol, ethyl acetate) are correctly identified and are not mistaken for product impurities.

Visual Workflows & Impurity Pathways
Synthesis and Impurity Formation Pathway

The following diagram illustrates the synthetic route from 2,7-Dinitro-9H-fluoren-9-one and the points at which key impurities are formed.

G cluster_synthesis Reduction Step cluster_side_reaction Side Reaction SM 2,7-Dinitro-9H-fluoren-9-one (Starting Material) INT 2-Amino-7-nitro-9H-fluoren-9-one (Intermediate Impurity) SM->INT Incomplete Reduction (Step 1) PROD This compound (Desired Product) INT->PROD Reduction (Step 2) OVER 2,7-Diamino-9H-fluoren-9-ol (Over-reduction Impurity) PROD->OVER Ketone Reduction

Caption: Impurity formation during the reduction of 2,7-Dinitro-9H-fluoren-9-one.

General Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving purity issues.

G A Synthesized Product Appears Impure (e.g., wrong color, multiple TLC spots) B Perform TLC Analysis (Co-spot with Starting Material) A->B C Is Starting Material Present? B->C D Perform LC-MS Analysis C->D No F Incomplete Reduction (Dinitro or Mono-amino Impurities) C->F Yes E Identify MW of Impurities D->E E->F G Side Reaction (e.g., Over-reduction) E->G H Optimize Reaction Conditions (Time, Temp, Reagent Stoichiometry) F->H I Purify via Recrystallization or Column Chromatography G->I H->I J Characterize Final Product (NMR, MS, MP) I->J

Caption: A systematic workflow for troubleshooting product impurity.

Protocols for Analysis and Purification
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 1:1 or 2:1 v/v). Adjust the ratio to achieve good separation (product Rf ~0.3-0.4).

  • Spotting: On the baseline, apply small spots of:

    • Lane 1: 2,7-Dinitro-9H-fluoren-9-one (starting material reference).

    • Lane 2: Reaction mixture.

    • Lane 3: Co-spot of both starting material and reaction mixture.

  • Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: The reaction is complete when the spot corresponding to the starting material (Lane 1) is absent from the reaction mixture lane (Lane 2).

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Methanol or ethanol-water mixtures are often good candidates.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Data Summary Table
Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Origin
This compound C₁₃H₁₀N₂O210.23Desired Product
2,7-Dinitro-9H-fluoren-9-oneC₁₃H₆N₂O₅270.20Unreacted Starting Material[2]
2-Amino-7-nitro-9H-fluoren-9-oneC₁₃H₈N₂O₃254.22Incomplete Reduction
2,7-Diamino-9H-fluoren-9-olC₁₃H₁₂N₂O212.25Over-reduction of Ketone
2,4,7-Trinitro-9H-fluoren-9-oneC₁₃H₅N₃O₇315.20Precursor Synthesis Side Product[1]

References

Technical Support Center: Degradation Pathways of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Diamino-9H-fluoren-9-one. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the degradation of this compound. Given that specific degradation pathways for this compound are not extensively documented, this guide synthesizes information from the degradation of the parent fluorene molecule and general principles of aromatic amine degradation to offer robust, scientifically-grounded advice.

I. Scientific Background: Understanding the Degradation Landscape

This compound possesses a polycyclic aromatic hydrocarbon (PAH) core, a ketone group, and two primary aromatic amine functionalities. This unique structure suggests that its degradation can be initiated at multiple sites, influenced by the experimental conditions (e.g., microbial, photochemical, or chemical).

  • The Fluorenone Core: The fluorene structure is known to be biodegradable by various microorganisms.[1] Degradation often commences with oxidation at the C9 position to form 9-fluorenol, which is then further oxidized to 9-fluorenone.[2][3] Subsequent enzymatic attacks, typically by dioxygenases, can lead to ring cleavage and the formation of intermediates like phthalic acid.[4][5][6]

  • The Aromatic Amine Groups: The primary amino groups are susceptible to both oxidative and reductive transformations. In microbial systems, deamination (removal of the amino group) or hydroxylation of the aromatic ring are common initial steps in the degradation of aromatic amines, often leading to catechol intermediates.[7][8] Chemical oxidation can convert aromatic amines into nitroso or nitro compounds, though this can sometimes lead to the formation of colored byproducts like azoxy compounds.[4][5] Photodegradation, particularly in the presence of a photocatalyst, is also a viable pathway for the breakdown of aromatic amines.[9][10]

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My microbial degradation of this compound is slow or incomplete. What are the potential causes and how can I improve it?

Potential Causes:

  • Inappropriate Microbial Strain: The selected microbial culture may lack the specific enzymatic machinery to efficiently degrade this substituted fluorenone.

  • Substrate Toxicity: High concentrations of this compound or its intermediates may be toxic to the microorganisms.

  • Suboptimal Culture Conditions: Factors such as pH, temperature, aeration, and nutrient availability can significantly impact microbial activity.

  • Limited Bioavailability: The compound may have low solubility in the culture medium, limiting its accessibility to the microbes.

Troubleshooting Steps:

  • Screen for Effective Microorganisms:

    • Isolate and screen microbes from environments contaminated with PAHs or aromatic amines.

    • Consider using a microbial consortium, as different species may work synergistically to degrade the compound and its intermediates.[11]

  • Optimize Substrate Concentration:

    • Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your microbial culture.

  • Adjust Culture Conditions:

    • pH: Monitor and adjust the pH of the culture medium. Many bacteria that degrade aromatic compounds thrive in a pH range of 6.5-7.5.[12]

    • Temperature: Optimize the incubation temperature based on the requirements of your microbial strain(s).

    • Aeration: Ensure adequate oxygen supply for aerobic degradation pathways.

    • Nutrient Supplementation: Provide a balanced medium with essential nutrients to support robust microbial growth.

  • Enhance Bioavailability:

    • If solubility is an issue, consider the addition of a non-toxic, biodegradable surfactant to increase the bioavailability of the compound.[13]

Question 2: I am observing the formation of intensely colored byproducts during my chemical or photochemical degradation experiment. What are these and how can I avoid them?

Potential Causes:

  • Formation of Azo Compounds: The oxidation of aromatic amines can lead to the formation of highly colored azo or azoxy compounds, especially under certain chemical oxidation conditions.[14]

  • Polymerization: Radical intermediates, which can be formed during both chemical and photochemical degradation, may polymerize to form colored, high-molecular-weight products.

Troubleshooting Steps:

  • Optimize Oxidant Concentration:

    • If using a chemical oxidant (e.g., hydrogen peroxide, persulfate), carefully control its concentration. A high concentration may favor the formation of unwanted byproducts.

  • Control Reaction pH:

    • The pH of the reaction mixture can influence the degradation pathway. For photochemical degradation of aromatic amines, alkaline conditions have been shown to be effective.[9][10] Experiment with different pH values to find the optimal condition for complete mineralization.

  • Utilize a Scavenger for Radical Species:

    • In some cases, the addition of a radical scavenger can help to minimize polymerization reactions. However, this may also inhibit the desired degradation pathway, so careful optimization is required.

  • Characterize the Byproducts:

    • Use analytical techniques such as UV-Vis spectroscopy, LC-MS, and NMR to identify the colored byproducts. This will provide valuable information about the degradation pathway and help in optimizing the reaction conditions to avoid their formation.

Question 3: My analytical results for the degradation of this compound are inconsistent and not reproducible. What could be the issue?

Potential Causes:

  • Sample Instability: The parent compound or its degradation intermediates may be unstable under the storage or analytical conditions. Aromatic amines can be sensitive to light and temperature.[15]

  • Matrix Effects: Components in your sample matrix (e.g., culture medium, soil extract) may interfere with the analytical measurement.

  • Inappropriate Analytical Method: The chosen analytical method may not be suitable for the accurate quantification of the target analyte and its degradation products.

Troubleshooting Steps:

  • Ensure Sample Stability:

    • Store samples in the dark and at a low temperature (e.g., 4°C for short-term, -20°C or -70°C for long-term storage) to minimize degradation.[15]

    • Analyze samples as quickly as possible after collection.

  • Proper Sample Preparation:

    • Use a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your samples and remove interfering matrix components.

    • Always include appropriate controls, such as matrix blanks and spiked samples, to assess for matrix effects and recovery.

  • Optimize Analytical Method:

    • HPLC-UV/DAD: This is a good starting point for monitoring the disappearance of the parent compound and the appearance of major degradation products. Develop a gradient elution method to separate compounds with a wide range of polarities.

    • LC-MS/MS: For higher sensitivity and specificity, and for the identification of unknown intermediates, LC-MS/MS is the preferred method.[6]

    • GC-MS: This technique can also be used, but may require derivatization of the polar amino and hydroxyl groups to improve volatility and chromatographic performance.[6]

    • Ensure proper validation of your analytical method, including linearity, accuracy, precision, and limits of detection and quantification.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on the degradation of related compounds, the initial enzymatic attack could occur at several positions:

  • Hydroxylation of the aromatic rings: Dioxygenase enzymes could add hydroxyl groups to one of the aromatic rings, leading to the formation of a diol. This is a common strategy in the degradation of PAHs.[16]

  • Deamination: The amino groups could be removed, a common process in the breakdown of aromatic amines.[7]

  • Reduction of the ketone group: The C9-keto group could be reduced to a hydroxyl group, forming 2,7-diamino-9H-fluoren-9-ol.

Q2: How might the amino groups affect the degradation pathway compared to unsubstituted 9-fluorenone?

The electron-donating amino groups can activate the aromatic rings, making them more susceptible to electrophilic attack by oxygenase enzymes. This could potentially lead to a different ring-cleavage pathway compared to the unsubstituted 9-fluorenone. Additionally, the amino groups themselves are sites for enzymatic transformation.

Q3: What are some key intermediates I should look for when analyzing the degradation of this compound?

When using LC-MS, you should look for masses corresponding to:

  • Hydroxylated derivatives of the parent compound.

  • Deaminated products.

  • Ring-cleavage products, which may include substituted phthalic acids or other smaller aromatic acids.

  • Products of N-oxidation, such as nitroso or nitro derivatives, in the case of chemical or photochemical oxidation.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Monitoring Microbial Degradation by HPLC-UV
  • Sample Collection: At designated time points, withdraw an aliquot (e.g., 1 mL) of the culture.

  • Quenching and Extraction: Immediately quench microbial activity by adding an equal volume of a solvent like acetonitrile or methanol. Centrifuge to pellet the cells and debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at the λmax of this compound and a photodiode array (PDA) detector to monitor for the appearance of new peaks with different UV spectra.

  • Quantification: Create a calibration curve using standards of this compound of known concentrations.

Visualizations

Hypothesized_Microbial_Degradation_Pathway A This compound B Hydroxylated Intermediates (Dioxygenase Attack) A->B Hydroxylation E Deaminated Intermediates A->E Deamination C Catechol-like Derivatives B->C Dehydrogenation D Ring Cleavage Products C->D Meta or Ortho Cleavage F Central Metabolism D->F E->B

Caption: Hypothesized microbial degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Analytical Results Q1 Is the sample stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there matrix effects? A1_Yes->Q2 Sol1 Optimize storage conditions (low temp, dark) A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Improve sample cleanup (e.g., SPE) A2_Yes->Sol2 Q3 Is the analytical method appropriate? A2_No->Q3 Sol2->Q2 A3_No No Q3->A3_No End Reproducible Results Q3->End Yes Sol3 Optimize method (e.g., LC-MS/MS) and validate A3_No->Sol3 Sol3->Q3

Caption: Troubleshooting workflow for inconsistent analytical results.

V. References

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References

storage conditions for 2,7-Diamino-9H-fluoren-9-one to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,7-Diamino-9H-fluoren-9-one

Welcome to the technical support guide for this compound (CAS: 2915-84-6). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent degradation. As a molecule with reactive amino functionalities, its stability is paramount for reproducible experimental outcomes. This guide is structured to provide immediate answers to common questions and offer robust troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are designed to mitigate the two primary degradation risks: oxidation and photodegradation. Based on supplier recommendations and chemical principles, the compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C for long-term storage is the most conservative and recommended approach[1][2]. Some suppliers note that room temperature is acceptable, but this should be reserved for short-term storage only.

  • Atmosphere: An inert atmosphere is critical. The container should be flushed with a dry, inert gas like argon or nitrogen before sealing. This displaces oxygen, which can oxidize the electron-rich amino groups.

  • Light: The compound is sensitive to light. It must be stored in a dark place, using an amber vial or a container wrapped in aluminum foil to prevent photo-induced degradation[2].

  • Moisture: Store in a dry, well-sealed container to prevent hydration, which can affect compound integrity and weighing accuracy[3].

Q2: My this compound has changed color from brown to a much darker, almost black, solid. What does this indicate?

A2: A significant color change, particularly darkening, is a strong indicator of degradation. Aromatic amines are notoriously prone to air oxidation, which often results in the formation of highly conjugated, intensely colored polymeric impurities. This process is often accelerated by exposure to light and ambient air. The compound should be considered suspect and its purity must be re-verified before use.

Q3: Can I store the compound in a solution?

A3: Storing this compound in solution is strongly discouraged for long-term storage. Solvents can accelerate degradation pathways, and photolytic decomposition is more efficient in the solution phase[4]. If you must prepare a stock solution, it should be made fresh for each experiment. If short-term storage is unavoidable, degas the solvent thoroughly, store the solution at 2-8°C in the dark, and use it within 24-48 hours.

Q4: How does the structure of this compound contribute to its instability?

A4: The molecule's instability stems primarily from the two amino (-NH₂) groups attached to the aromatic fluorenone core. These amino groups are electron-donating, which increases the electron density of the aromatic rings. This high electron density makes the molecule highly susceptible to attack by electrophiles, particularly atmospheric oxygen (oxidation). Furthermore, the conjugated system of the fluorenone core can absorb UV-Vis light, providing the energy needed to initiate photochemical degradation reactions.

Part 2: Troubleshooting Guide for Suspected Degradation

If you suspect your sample of this compound has degraded, follow this logical troubleshooting workflow.

Logical Troubleshooting Workflow

G A Start: Suspected Degradation B Visual Inspection: - Color Darker? - Inconsistent Appearance? - Poor Solubility? A->B C Purity Check: Perform Quick TLC Analysis B->C If YES to any D TLC Result: Multiple Spots or Streaking? C->D E Quantitative Analysis: Perform HPLC or LC-MS D->E If YES I Compound OK D->I If NO (Single Spot) F Result: Purity < 95% or Presence of Degradants? E->F G Degradation Confirmed F->G If YES F->I If NO H Action: - Discard the reagent. - Re-order from a reputable supplier. - Review storage protocols. G->H J Action: - Proceed with experiment. - Continue to store under  optimal conditions. I->J

Caption: Troubleshooting workflow for suspected degradation.

Part 3: Protocols and Best Practices

Recommended Storage Conditions Summary
ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Long-term)Slows the rate of oxidative and hydrolytic degradation.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the electron-rich amino groups.
Light Protect from Light (Amber Vial)Prevents photo-induced decomposition.[2][5]
Moisture Dry, Tightly SealedPrevents clumping and potential hydrolysis.[3]
Protocol 1: Initial Receipt and Storage of this compound
  • Inspect: Upon receipt, visually inspect the container for an intact seal. Note the color and consistency of the solid material.

  • Prepare for Storage: Work in a low-light environment. If the original vial is not amber glass, prepare one.

  • Inerting: Gently flush the headspace of the vial with dry argon or nitrogen for 15-30 seconds. This displaces any ambient air and moisture.

  • Seal: Immediately and tightly seal the vial cap. For extra protection, wrap the cap junction with Parafilm®.

  • Label: Ensure the vial is clearly labeled with the compound name, date received, and storage conditions.

  • Store: Place the sealed vial inside a secondary container in a refrigerator at 2-8°C, away from light sources.

Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative check for gross impurities.

  • Prepare Sample: Dissolve a very small amount (~0.1 mg) of your compound in a suitable solvent (e.g., Ethyl Acetate or a 9:1 Dichloromethane:Methanol mixture) to make a ~1 mg/mL solution.

  • Spot Plate: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Develop: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and visualize the spots under a UV lamp (254 nm and/or 365 nm).

  • Interpret:

    • Pure Compound: A single, well-defined spot indicates high purity.

    • Degraded Compound: The presence of multiple spots, streaking from the baseline, or spots remaining at the baseline suggests the presence of impurities or degradation products.

Part 4: Understanding Degradation Pathways

While specific degradation studies on this compound are not extensively published, its degradation can be predicted based on the chemistry of aromatic amines and fluorenones. The primary pathways are oxidation and photodegradation.

Potential Degradation Pathways

G cluster_0 Degradation Triggers cluster_1 Degradation Products A O₂ (Air) D Oxidized Species (e.g., Imines, Azo-compounds) A->D B hν (Light) F Photodegradation Fragments B->F C This compound (Stable) C->D Oxidation C->F Photolysis E Polymeric Materials (Intensely Colored) D->E

Caption: Primary degradation pathways for this compound.

The amino groups are readily oxidized by atmospheric oxygen, a process that can be catalyzed by light and trace metal impurities. This can lead to the formation of imines, nitroso compounds, and eventually azo-coupled polymers, which are responsible for the observed darkening in color. Concurrently, absorption of UV light can lead to bond cleavage and rearrangement, forming various photoproducts, a phenomenon observed in related fluorenol compounds[4].

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2,7-Diamino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction:

2,7-Diamino-9H-fluoren-9-one (DAF) is a versatile chemical intermediate of significant interest to researchers in materials science, organic electronics, and drug development. Its rigid, planar fluorenone core, functionalized with two electron-donating amino groups, makes it an excellent building block for synthesizing high-performance polymers, fluorescent dyes, and specialized pharmaceutical compounds.[1][2][3] The performance of these advanced materials is directly contingent on the purity and precise structural identity of the DAF precursor. Consequently, a robust, multi-technique analytical characterization is not merely a quality control step but a foundational requirement for reproducible and reliable research.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of DAF. We will move beyond simple data reporting to explore the causal relationships between experimental choices and the quality of results, reflecting a field-proven, self-validating approach to chemical analysis. We will compare the properties of DAF to its parent scaffold, 9-fluorenone, and the electron-deficient analogue, 2,7-dinitro-9-fluorenone, to provide a richer context for interpreting the data.

cluster_synthesis Synthesis & Initial Isolation cluster_characterization Comprehensive Analytical Workflow cluster_validation Final Validation DAF_synthesis DAF Synthesis (e.g., reduction of 2,7-dinitro-9-fluorenone) Purity Purity Assessment (HPLC, LC-MS) DAF_synthesis->Purity Structure Structural Elucidation (NMR, HRMS) Purity->Structure Identity Functional Group Identity (FTIR) Structure->Identity Properties Physicochemical Properties (UV-Vis, Fluorescence, TGA/DSC) Identity->Properties Validated_DAF Validated DAF for Downstream Applications Properties->Validated_DAF

Caption: A typical analytical workflow for the validation of synthesized this compound (DAF).

Chapter 1: Spectroscopic Characterization - Confirming Identity and Structure

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of a compound's structure and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is unparalleled for elucidating the precise atomic connectivity of a molecule. For DAF, both ¹H and ¹³C NMR are essential to confirm the substitution pattern and overall structure.

Expertise & Experience: The DAF molecule possesses C₂ symmetry. This is a critical insight, as it predicts a simplified spectrum where chemically equivalent protons and carbons will have the same chemical shift. For instance, the protons at positions 1 and 8 should appear as a single signal, as should those at 3 and 6, and 4 and 5. The presence of more signals than expected would immediately indicate asymmetry, suggesting either an incorrect product or the presence of impurities. The electron-donating amino groups (-NH₂) are expected to shield the aromatic protons, causing an upfield shift (lower ppm) compared to the unsubstituted 9-fluorenone.[4]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the DAF sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for DAF and because the labile amine protons (-NH₂) will be observable, unlike in protic solvents like D₂O or CD₃OD where they would exchange.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a single line. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time with several hundred to a few thousand scans is necessary.

Data Presentation: Expected NMR Chemical Shifts

The following table presents the expected chemical shifts for DAF, contrasted with experimental data for the parent 9-fluorenone.[4] This comparison clearly illustrates the electronic influence of the diamino substitution.

Position DAF (¹H, Predicted in DMSO-d₆) 9-Fluorenone (¹H, Experimental in CDCl₃)[4] DAF (¹³C, Predicted in DMSO-d₆) 9-Fluorenone (¹³C, Experimental in CDCl₃)[4]
H-1, H-8~7.3 ppm (d)7.65 ppm (d)~125 ppm124.7 ppm
H-3, H-6~6.8 ppm (dd)7.49 ppm (t)~114 ppm129.5 ppm
H-4, H-5~7.5 ppm (d)7.28 ppm (t)~135 ppm120.7 ppm
-NH₂~5.5 ppm (s, broad)N/AN/AN/A
C-2, C-7N/AN/A~150 ppm135.1 ppm
C-9 (C=O)N/AN/A~192 ppm194.3 ppm
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

The fluorenone core is a well-known chromophore. UV-Vis spectroscopy measures the electronic transitions and provides a characteristic spectral fingerprint, while fluorescence spectroscopy reveals the molecule's emissive properties.

Expertise & Experience: The parent 9-fluorenone absorbs around 380 nm in nonpolar solvents.[5] The introduction of powerful electron-donating amino groups at the 2 and 7 positions creates a "push-pull" system with the electron-withdrawing carbonyl group (C=O). This significantly extends the π-conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a substantial bathochromic (red) shift in the maximum absorption wavelength (λ_max) is expected for DAF compared to 9-fluorenone.[6] Furthermore, these types of molecules often exhibit solvatochromism, where the λ_max shifts with solvent polarity. This is a key validation point.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Stock Solution: Prepare a 1 mM stock solution of DAF in a high-purity solvent like acetonitrile or DMSO.

  • Working Solutions: Create a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in different solvents (e.g., hexane, acetonitrile, methanol) to test for solvatochromism.

  • UV-Vis Measurement: Using a dual-beam spectrophotometer, record the absorbance from 200 to 700 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_max determined from the UV-Vis spectrum. Record the emission spectrum over a range approximately 20-200 nm longer than the excitation wavelength.

Data Presentation: Expected Photophysical Properties

Compound Solvent Expected λ_max (Absorption) Expected λ_max (Emission) Key Observation
DAF Hexane~410-430 nm~480-500 nmBaseline in nonpolar solvent.
DAF Acetonitrile~430-450 nm~520-550 nmRed-shift in polar aprotic solvent.[6]
9-Fluorenone Hexane~380 nm[5]~500 nm[5]Serves as an essential blue-shifted reference.
2,7-Dinitro-9-fluorenone Acetonitrile~340-350 nmWeak/Non-emissiveElectron-withdrawing groups cause a blue-shift relative to DAF.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and powerful technique for confirming the presence of key functional groups, which act as a molecular fingerprint.

Expertise & Experience: For DAF, the most critical signals to observe are the carbonyl (C=O) stretch of the ketone and the N-H stretches of the primary amines. The C=O stretch in fluorenones typically appears as a strong, sharp band around 1710-1720 cm⁻¹.[7] The primary amine will exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The absence of strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, which are characteristic of the nitro groups in the 2,7-dinitro-9-fluorenone starting material, serves as a crucial confirmation of complete reduction.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount of the solid DAF powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Presentation: Characteristic FTIR Wavenumbers

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Appearance
Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500Two medium-to-strong bands
Aromatic (C-H)Stretch3000 - 3100Weak-to-medium, sharp bands
Ketone (C=O)Stretch1710 - 1720Strong, sharp band
Aromatic (C=C)Stretch1600 - 1620Medium band
Amine (N-H)Scissoring (Bend)1560 - 1590Medium-to-strong band

Chapter 2: Chromatographic Analysis - Quantifying Purity

While spectroscopy confirms identity, chromatography is the definitive method for assessing purity, separating the target compound from impurities such as residual starting materials, by-products, or solvents.

High-Performance Liquid Chromatography (HPLC): The Purity Gold Standard

Reverse-phase HPLC is the method of choice for non-volatile, polar organic molecules like DAF. When coupled with a UV detector set to the λ_max of DAF, it provides exquisite sensitivity and quantitative accuracy.

Expertise & Experience: The key to a good HPLC separation is selecting the right mobile phase and gradient. A gradient elution, where the mobile phase composition changes over time, is superior to an isocratic (constant composition) method for this application. It allows for the efficient elution of the polar DAF while also ensuring that any potential nonpolar impurities, which would be strongly retained on the C18 column, are washed off, providing a complete purity profile.

workflow Mobile Phase A (e.g., 0.1% TFA in H₂O) Mobile Phase B (e.g., Acetonitrile) HPLC Pump (Gradient Controller) Injector (DAF Sample) C18 Column (Stationary Phase) UV Detector (λ = 440 nm) Data System (Chromatogram)

Caption: Workflow for a reverse-phase HPLC analysis of DAF.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 20% B (return to initial)

    • 20-25 min: Hold at 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the λ_max of DAF (e.g., 440 nm in acetonitrile).

  • Sample Preparation: Dissolve ~1 mg of DAF in 10 mL of acetonitrile to make a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Results

Compound Expected Retention Time (min) Purity Specification
2,7-Dinitro-9-fluorenone (Starting Material)~12-14 min< 0.1%
This compound (Product) ~7-9 min > 98.0%
9-Fluorenone (Potential By-product)~10-12 min< 0.5%
Mass Spectrometry (MS): Unambiguous Mass Confirmation

Mass spectrometry provides the exact molecular weight of a compound, serving as a final, definitive confirmation of identity. Electrospray ionization (ESI) is an ideal "soft" ionization technique for DAF, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is vastly superior to nominal mass analysis. HRMS provides a mass measurement with enough accuracy (typically < 5 ppm error) to predict the elemental composition, effectively ruling out other potential structures with the same nominal mass.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of DAF (~10 µg/mL) in an HPLC-grade solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-500).

Data Presentation: Expected ESI-HRMS Data

Ion Species Elemental Formula Calculated Exact Mass (Da) Observed m/z
[M+H]⁺C₁₃H₁₁N₂O⁺211.0866~211.086
[M+Na]⁺C₁₃H₁₀N₂ONa⁺233.0685~233.068

Chapter 3: Thermal Analysis - Assessing Material Stability

For applications in organic electronics or as polymer precursors, the thermal stability of DAF is a critical performance parameter.[9][10]

Expertise & Experience: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition. Differential Scanning Calorimetry (DSC) detects heat flow changes, revealing events like melting, crystallization, and glass transitions. A high decomposition temperature (>300°C) is desirable for materials intended for use in electronic devices, which can experience high operating temperatures.

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 3-5 mg of DAF into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: Place the sample in the instrument furnace alongside an empty reference pan.

  • TGA Program: Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • DSC Program: Heat the sample from 30°C to a temperature just below its decomposition point at 10°C/min, cool it at the same rate, and then perform a second heating cycle to observe the melting point and any glass transition.

Data Presentation: Expected Thermal Properties

Parameter Technique Expected Value Significance
Melting Point (T_m) DSC230 - 250 °CDefines the upper limit for solid-state processing.
Decomposition Temp. (T_d, 5% mass loss) TGA> 300 °CIndicates high thermal stability suitable for material applications.

Chapter 4: A Comparative Guide - The Impact of Substitution

To fully appreciate the characteristics of DAF, it is instructive to compare it directly with its parent scaffold and an analogue with opposing electronic properties.

Caption: The electronic impact of substituents on the 9-fluorenone core.

Comparative Data Summary

Analytical Parameter 2,7-Dinitro-9-fluorenone (DNF) 9-Fluorenone (Parent) 2,7-Diamino-9-fluorenone (DAF)
Electronic Nature of Substituent Strong Electron WithdrawingNoneStrong Electron Donating
¹H NMR (Aromatic Region) Deshielded (shifted downfield)IntermediateShielded (shifted upfield)
UV-Vis λ_max (Acetonitrile) ~340-350 nm~380 nm~430-450 nm
Fluorescence Very Weak / NoneModerateStrong
FTIR Carbonyl (C=O) Stretch > 1720 cm⁻¹~1715 cm⁻¹< 1715 cm⁻¹

This comparative framework provides a powerful diagnostic tool. If a synthesized batch of DAF shows a λ_max that is blue-shifted from the expected value, it could indicate incomplete reduction from the dinitro precursor. Similarly, NMR shifts that do not show the expected upfield character could point to impurities or an incorrect structure.

Conclusion

The comprehensive analytical characterization of this compound is a multi-faceted process that requires the synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. This guide has demonstrated that by combining NMR for structural elucidation, HPLC for purity assessment, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, UV-Vis/Fluorescence for electronic property analysis, and TGA/DSC for thermal stability, a complete and reliable profile of the material can be established. This rigorous, evidence-based approach is indispensable for any researcher or developer aiming to leverage the unique properties of DAF in advanced applications.

References

A Comparative Spectroscopic Guide to 2,7-Diamino-9H-fluoren-9-one: A Detailed ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced organic materials and pharmaceutical intermediates, the precise structural elucidation of key molecular scaffolds is paramount. 2,7-Diamino-9H-fluoren-9-one, a vital building block in the synthesis of novel polymers and biologically active compounds, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective against its structural analogues, fluorenone and 2-amino-9-fluorenone. This analysis is grounded in experimentally derived data and established spectroscopic principles to provide researchers, scientists, and drug development professionals with a definitive reference for the characterization of this important molecule.

Introduction: The Structural Significance of this compound

This compound is a derivative of the tricyclic aromatic compound fluorenone, characterized by the presence of two amino groups at the 2 and 7 positions. These electron-donating groups significantly influence the electronic environment of the fluorenone core, which in turn is reflected in its NMR spectra. Understanding these spectral nuances is critical for confirming the successful synthesis and purity of the compound, as well as for predicting its reactivity and potential applications in materials science and medicinal chemistry.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine protons. The introduction of the two amino groups at the 2 and 7 positions dramatically alters the chemical shifts of the aromatic protons compared to the parent fluorenone molecule.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds.

Proton This compound (Predicted) 2-Amino-9-fluorenone 9-Fluorenone
H-1, H-8~6.8-7.0H-1: 7.137.49
H-3, H-6~6.6-6.8H-3: 6.717.65
H-4, H-5~7.2-7.4H-4: 7.257.28
NH₂~4.0-5.0 (broad)~3.9 (broad)-

Note: Predicted values for this compound are based on established substituent effects and data from analogous compounds. Experimental data for 2-Amino-9-fluorenone and 9-Fluorenone are sourced from publicly available spectral databases.

The strong electron-donating nature of the amino groups increases the electron density on the aromatic rings, leading to a significant upfield shift (lower ppm values) of the aromatic protons compared to fluorenone. This shielding effect is most pronounced for the protons ortho and para to the amino groups (H-1, H-3, H-6, and H-8). The protons on the unsubstituted ring of 2-amino-9-fluorenone provide a valuable reference for the expected shifts in the diamino-substituted compound. The amine protons (NH₂) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.[1][2]

¹³C NMR Spectral Analysis: A Window into the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the amino substituents.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds.

Carbon This compound (Literature) 2-Amino-9-fluorenone 9-Fluorenone
C-1, C-8113.8C-1: 115.0120.7
C-2, C-7150.3C-2: 151.7135.1
C-3, C-6110.1C-3: 111.9129.5
C-4, C-5123.6C-4: 121.7124.7
C-4a, C-4b136.2C-4a: 136.4144.9
C-9192.5C-9: 194.3194.3
C-9a, C-8a125.7C-9a: 126.1134.6

Literature data for this compound is sourced from A. Hauser, J.U. Thurner, B. Hinzmann, J. Prakt. Chem. 330, 367 (1988). Experimental data for 2-Amino-9-fluorenone and 9-Fluorenone are sourced from publicly available spectral databases.

The most notable features in the ¹³C NMR spectrum of this compound are the significant upfield shifts of the aromatic carbons and the pronounced downfield shift of the carbons directly attached to the nitrogen atoms (C-2 and C-7). The carbonyl carbon (C-9) shows a slight upfield shift compared to 9-fluorenone, reflecting the overall increase in electron density across the molecule. The symmetry of the molecule results in a simplified spectrum with only seven distinct carbon signals.

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable and reproducible NMR data for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons like those of the amino groups.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve good resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet in the ¹H spectrum is desirable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Employ a relaxation delay of at least 2 seconds to ensure quantitative signal intensities for quaternary carbons.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak.

Comparative Analysis and Structural Confirmation

The power of NMR spectroscopy in structural elucidation lies in the ability to compare experimental data with that of known compounds and theoretical predictions.

Key Comparative Insights:
  • Effect of Amino Groups: The upfield shift of both proton and carbon signals in the aromatic region upon introduction of the amino groups is a classic demonstration of the electron-donating resonance effect of the -NH₂ substituent.

  • Symmetry: The number of signals in both the ¹H and ¹³C NMR spectra of this compound is consistent with a C₂ᵥ symmetry, confirming the substitution pattern.

  • Carbonyl Environment: The chemical shift of the carbonyl carbon (C-9) is relatively insensitive to the amino substitution, indicating that the electronic effects are primarily localized on the aromatic rings.

Visualizing the Molecular Structure and NMR Correlations

To visually represent the structure and aid in the understanding of NMR correlations, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A streamlined workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its unambiguous identification and characterization. By comparing its spectral data with that of the parent fluorenone and the mono-substituted analogue, the profound electronic influence of the two amino groups is clearly demonstrated. This guide serves as a comprehensive resource for researchers, providing the necessary data and protocols to confidently utilize NMR spectroscopy in their work with this versatile and important chemical compound. The detailed analysis presented herein underscores the power of NMR as a primary tool for structural elucidation in modern chemistry and drug discovery.

References

A Comparative Guide to FTIR Spectroscopy of 2,7-Diamino-9H-fluoren-9-one for Functional Group Identification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the precise identification of functional groups within a molecule is a cornerstone of chemical analysis. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, sensitive, and powerful technique for this purpose. This guide provides an in-depth technical comparison and interpretive analysis of the FTIR spectrum of 2,7-Diamino-9H-fluoren-9-one, a key building block in the synthesis of advanced polymers and pharmaceutical agents. By leveraging comparative data from related fluorenone derivatives, this document offers a robust framework for identifying the characteristic vibrational modes of this molecule's key functional groups.

The Structural Significance of this compound

This compound is a polycyclic aromatic compound featuring a fluorene backbone with a ketone group at the 9-position and primary amine substituents at the 2 and 7 positions. This unique combination of electron-donating amino groups and an electron-withdrawing carbonyl group on a rigid, planar fluorene core imparts specific electronic and chemical properties, making it a valuable synthon. Accurate spectral characterization is paramount to confirm its identity and purity.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable FTIR spectrum for a solid sample like this compound, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method offers high-quality spectra with sharp resolution when executed correctly. The principle lies in dispersing the solid sample within an IR-transparent matrix (KBr).

Step-by-Step Protocol:

  • Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of this compound to a fine powder. This minimizes light scattering.

  • Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade KBr to the mortar and thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected to correct for atmospheric and matrix absorptions.

Method 2: Attenuated Total Reflectance (ATR)

ATR has become a preferred method due to its minimal sample preparation. The IR beam interacts with the sample surface, making it ideal for rapid analysis.

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Collect the spectrum. A background spectrum of the clean, empty ATR crystal should be run first.

Comparative Spectral Analysis: Identifying Key Functional Groups

The primary functional groups of interest are:

  • Primary Aromatic Amines (-NH₂)

  • Aromatic Ketone (C=O)

  • Aromatic Ring (C=C and C-H bonds)

The following diagram illustrates the workflow for this comparative spectral interpretation.

FTIR_Analysis_Workflow FTIR Analysis Workflow for this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Interpretation cluster_comparison Comparative Analysis Prep Prepare Sample (KBr Pellet or ATR) Acquire Acquire FTIR Spectrum Prep->Acquire Identify_NH Identify N-H Stretches (~3300-3500 cm⁻¹) Acquire->Identify_NH Identify_CO Identify C=O Stretch (~1690-1710 cm⁻¹) Acquire->Identify_CO Identify_Aromatic Identify Aromatic C=C & C-H (~1400-1600 cm⁻¹, ~3000-3100 cm⁻¹) Acquire->Identify_Aromatic Identify_CN Identify C-N Stretch (~1250-1335 cm⁻¹) Acquire->Identify_CN Compare_Fluorenone Compare with 9-Fluorenone (Parent Ketone) Identify_NH->Compare_Fluorenone Compare_Substituted Compare with 2,7-Dinitro/Dibromo -fluorenone (Substituent Effects) Identify_NH->Compare_Substituted Identify_CO->Compare_Fluorenone Identify_CO->Compare_Substituted Identify_Aromatic->Compare_Fluorenone Identify_Aromatic->Compare_Substituted Identify_CN->Compare_Fluorenone Identify_CN->Compare_Substituted Final_ID Final Functional Group Assignment Compare_Fluorenone->Final_ID Compare_Substituted->Final_ID

Caption: Workflow for FTIR analysis and functional group identification.

The Amine Group (-NH₂) Vibrations

The introduction of two primary amine groups at the 2 and 7 positions will give rise to several characteristic peaks not present in the spectrum of 9-fluorenone.

  • N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric N-H stretching vibrations. For aromatic amines, these bands are typically found at slightly higher frequencies than their aliphatic counterparts.[3] We can anticipate two medium-to-strong bands in this region for this compound.

  • N-H Bending (Scissoring): A strong absorption due to the in-plane scissoring vibration of the NH₂ group is expected in the 1580-1650 cm⁻¹ range.[1] This peak can sometimes overlap with the aromatic C=C stretching vibrations.

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically appears as a strong band in the 1250-1335 cm⁻¹ region.[1][3]

The Carbonyl Group (C=O) Vibration

The carbonyl group of the fluorenone core is a strong IR absorber and provides a distinct, sharp peak.

  • C=O Stretching: For 9-fluorenone, an aromatic ketone, the C=O stretch is observed around 1710-1715 cm⁻¹. The exact position is influenced by conjugation with the aromatic rings. In this compound, the electron-donating nature of the amino groups can lead to increased electron density in the aromatic system, which may slightly lower the C=O stretching frequency (a bathochromic or red shift) compared to the unsubstituted 9-fluorenone. For instance, aromatic ketones with conjugated systems can show C=O stretching in the 1666-1690 cm⁻¹ range.[2] A strong, sharp peak is therefore expected in the region of approximately 1690-1710 cm⁻¹.

Aromatic Ring Vibrations

The fluorene backbone will produce several characteristic absorptions.

  • C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple medium-to-weak bands in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Stretching: These absorptions are expected as weak-to-medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

  • C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ "fingerprint" region can often be correlated with the substitution pattern on the aromatic rings.

Data Summary: Predicted vs. Comparative FTIR Peaks

The table below summarizes the expected FTIR absorption bands for this compound, with comparative data from related compounds for context.

Functional GroupVibrational ModeExpected Range (cm⁻¹) for this compoundComparative Data (cm⁻¹)
Primary Aromatic Amine N-H Asymmetric & Symmetric Stretch3300 - 3500 (Two bands)Primary aromatic amines: 3400-3500 cm⁻¹[3]
N-H Bending (Scissoring)1580 - 1650Primary amines: 1580-1650 cm⁻¹[1]
Aromatic C-N Stretch1250 - 1335Aromatic amines: 1250-1335 cm⁻¹[1][3]
Aromatic Ketone C=O Stretch1690 - 17109-Fluorenone: ~1715 cm⁻¹; Conjugated ketones: 1666-1690 cm⁻¹[2]
Aromatic Ring C-H Stretch3000 - 3100General aromatic compounds
C=C Stretch1400 - 1600 (Multiple bands)General aromatic compounds

The following diagram illustrates the key functional groups of this compound.

Caption: Molecular structure and key functional groups.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of this compound. By understanding the characteristic vibrational frequencies of its primary amine, aromatic ketone, and fluorene core functionalities, researchers can confidently verify the identity and purity of this important chemical intermediate. The comparative approach outlined in this guide, referencing the parent 9-fluorenone and other substituted analogues, provides a robust and scientifically grounded methodology for accurate spectral interpretation. This ensures the integrity of the material used in downstream applications, from the synthesis of high-performance polymers to the development of novel therapeutic agents.

References

Introduction to 2,7-Diamino-9H-fluoren-9-one and the Role of Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2,7-Diamino-9H-fluoren-9-one

This compound is a polycyclic aromatic compound featuring a fluorenone backbone with two amino groups. Its unique structure makes it a valuable building block in the synthesis of polymers, dyes, and pharmaceutical agents. Accurate and sensitive analysis is critical for quality control, metabolite identification, and pharmacokinetic studies. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity, specificity, and the ability to elucidate molecular structures. This guide will compare various MS approaches to provide a framework for selecting the optimal analytical strategy.

Physicochemical Properties Relevant to Mass Spectrometry

Understanding the molecule's properties is the first step in developing a robust MS method.

PropertyValueSourceSignificance for MS Analysis
Molecular FormulaC₁₃H₁₀N₂O[1][2][3]Determines the exact mass and isotopic distribution.
Average Molecular Weight210.23 g/mol [3][4]Used for calculating concentrations and initial instrument settings.
Monoisotopic Mass210.07931 Da[1][4]The primary target for high-resolution mass spectrometry; represents the mass of the molecule with the most abundant isotopes.
StructureAromatic ketone with two primary amine groups[4]The basic amino groups are readily protonated, making positive-mode ionization highly effective. The rigid aromatic structure influences fragmentation patterns.
Polarity (XLogP3)1.8[4]Indicates moderate lipophilicity, suitable for reversed-phase liquid chromatography.

Mass Spectrometry Approaches: A Comparative Analysis

The choice of ionization technique and mass analyzer is paramount for achieving desired analytical outcomes. The following sections compare the most relevant options for this compound.

Ionization Techniques: A Head-to-Head Comparison

Ionization is the critical process of converting the neutral analyte into a gas-phase ion. The choice of technique dictates the type of information obtained, particularly regarding the molecular ion and its fragments. For this compound, "soft" ionization techniques are generally preferred to preserve the molecular ion.

TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to generate an aerosol of charged droplets, from which gas-phase ions are produced.[5][6]Excellent. The two basic amino groups are easily protonated in an acidic mobile phase to form [M+H]⁺ ions.High sensitivity for polar and basic compounds; easily coupled with Liquid Chromatography (LC-MS); soft ionization preserves the molecular ion.[7]Susceptible to matrix effects and ion suppression; requires sample to be soluble.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized and ionized by a corona discharge, which ionizes a reagent gas that then transfers a proton to the analyte.[5]Very Good. Suitable for moderately polar compounds that are less amenable to ESI.Tolerates higher flow rates and less pure solvents than ESI; effective for a wide range of polarities.Generally less sensitive than ESI for highly polar/ionic compounds; thermal degradation is possible for labile molecules.
Electron Ionization (EI) Gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[6][8]Good (with GC-MS). Suitable if the analyte is thermally stable and volatile.Produces rich, reproducible fragmentation patterns that are excellent for structural elucidation and library matching.[6]Hard ionization often leads to a weak or absent molecular ion peak; requires the analyte to be volatile and thermally stable.[9]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and soft ionization of the analyte.[6][8]Possible, but not ideal. Typically used for very large molecules like proteins and polymers.[7]High mass range; tolerance for salts and buffers.Can be time-consuming for sample preparation; not easily coupled with LC.

Verdict: For most applications involving this compound, especially those requiring quantification from complex matrices (e.g., biological fluids), Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) is the superior choice due to its sensitivity and compatibility with the analyte's chemical nature.

Mass Analyzers: Resolution and Accuracy

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer affects mass accuracy, resolution, scan speed, and cost.

AnalyzerKey FeaturesApplication for this compound
Quadrupole Fast, robust, and cost-effective. Provides unit mass resolution.Excellent for routine quantification (e.g., in triple quadrupole, QqQ, instruments) where specific parent-fragment transitions are monitored (SRM/MRM).
Time-of-Flight (TOF) High resolution, excellent mass accuracy, and fast scan speeds.Ideal for accurate mass measurements to confirm elemental composition and for screening unknown metabolites.
Orbitrap Very high resolution and outstanding mass accuracy.The gold standard for structural elucidation and confident identification of unknowns. Allows for resolving isobaric interferences.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the identity of this compound. This involves isolating the molecular ion ([M+H]⁺, m/z 211.087), subjecting it to fragmentation via Collision-Induced Dissociation (CID), and analyzing the resulting product ions.

Predicted Fragmentation Pathway: The rigid fluorenone core is relatively stable, but characteristic losses from the functional groups can be expected.

  • Initial Protonation: The molecule accepts a proton, primarily at one of the highly basic amino groups, to form the precursor ion at m/z 211.087 .

  • Loss of Carbon Monoxide (CO): A common fragmentation for ketones, the loss of the carbonyl group would result in a product ion at m/z 183.092 .

  • Loss of Ammonia (NH₃): Cleavage involving an amino group could lead to the loss of ammonia, producing an ion at m/z 194.076 .

G cluster_precursor Precursor Ion Selection (MS1) cluster_cid Collision-Induced Dissociation (CID) cluster_fragments Product Ions (MS2) precursor [M+H]⁺ m/z 211.087 cid_node Collision with N₂ or Ar precursor->cid_node frag1 [M+H-CO]⁺ m/z 183.092 cid_node->frag1 -CO frag2 [M+H-NH₃]⁺ m/z 194.076 cid_node->frag2 -NH₃

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of this compound.

Recommended Experimental Protocol: LC-ESI-MS/MS

This protocol provides a robust starting point for the quantitative analysis of this compound.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution in DMSO or Methanol. Serially dilute with 50:50 Methanol:Water to create working standards.

  • Biological Matrix (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant for analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: ESI Positive.

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.

    • MRM Transition 1 (Quantitative): 211.1 → 183.1 (Collision Energy: 25 eV)

    • MRM Transition 2 (Confirmatory): 211.1 → 194.1 (Collision Energy: 20 eV)

G Sample Sample (e.g., Plasma) Prep Protein Precipitation Sample->Prep LC C18 RP-LC Separation Prep->LC ESI ESI Source (+ Ionization) LC->ESI MS Mass Spectrometer (MRM Mode) ESI->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for quantitative analysis of this compound by LC-MS/MS.

Comparison with Alternative Analytical Techniques

While MS is powerful, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Precise mass, elemental composition, structural fragments, and quantification at very low levels.Unmatched sensitivity and specificity; suitable for complex mixtures.Destructive technique; requires ionization.
Nuclear Magnetic Resonance (NMR) Definitive molecular structure, information on atomic connectivity and spatial arrangement.Non-destructive; provides unambiguous structural information.Low sensitivity (requires mg quantities); not suitable for trace analysis.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, non-destructive, and provides a molecular fingerprint.Limited structural detail; not ideal for quantification or mixture analysis.
UV-Vis Spectroscopy Information on the conjugated π-system; used for quantification at higher concentrations.Simple, robust, and cost-effective.Low specificity; susceptible to interference from other absorbing compounds.

Conclusion

For the comprehensive analysis of this compound, mass spectrometry, particularly LC-ESI-MS/MS , stands out as the most powerful and versatile technique. It provides the sensitivity required for trace-level quantification in complex matrices and the specificity needed for confident structural confirmation through fragmentation analysis. While techniques like NMR are invaluable for initial structural determination of the pure substance, MS is the definitive choice for applications in drug development, metabolomics, and quality control where sensitivity and throughput are critical. The protocols and comparisons within this guide serve as a foundational resource for developing and validating robust analytical methods for this important chemical entity.

References

comparing the reactivity of 2,7-Diamino-9H-fluoren-9-one with other diamines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Diamine Reactivity in Advanced Synthesis

In the realm of high-performance polymers and specialized organic synthesis, the selection of appropriate monomers is paramount to achieving desired material properties and reaction outcomes. Aromatic diamines, as fundamental building blocks, exhibit a wide spectrum of reactivity profiles dictated by their unique molecular architecture. This guide provides an in-depth comparison of the reactivity of 2,7-Diamino-9H-fluoren-9-one (DAF) against other commonly utilized aromatic diamines. We will delve into the structural and electronic factors governing their reactivity, supported by quantitative data and detailed experimental protocols for their assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of diamine monomers for their specific applications.

Understanding the Structural Basis of Diamine Reactivity

The reactivity of an aromatic amine, particularly its nucleophilicity, is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. This electron density is significantly influenced by the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density, leading to reduced basicity and nucleophilicity.[1]

This compound is a unique aromatic diamine characterized by a rigid, planar fluorene backbone with a centrally located carbonyl group. This ketone functionality is a strong electron-withdrawing group due to both its inductive effect (-I) and resonance effect (-R).[2] This inherent electronic feature is the primary determinant of DAF's reactivity profile when compared to other aromatic diamines that lack such a powerful deactivating group.

For this comparative analysis, we will evaluate DAF against the following representative aromatic diamines:

  • p-Phenylenediamine (PPD) and m-Phenylenediamine (MPD): Simple, unsubstituted aromatic diamines that serve as baseline references.

  • 4,4'-Oxydianiline (ODA): A widely used diamine in polyimide synthesis, featuring a flexible ether linkage that imparts different conformational and electronic characteristics compared to a simple biphenyl system.

  • 9,9-bis(4-aminophenyl)fluorene (BAF): A fluorene-containing diamine that lacks the deactivating carbonyl group of DAF. A direct comparison between DAF and BAF will starkly illustrate the electronic impact of the C9-ketone.

Below is a graphical representation of the structural differences and the key electronic effects influencing the reactivity of these selected diamines.

G cluster_DAF This compound (DAF) cluster_BAF 9,9-bis(4-aminophenyl)fluorene (BAF) cluster_ODA 4,4'-Oxydianiline (ODA) cluster_PPD_MPD p/m-Phenylenediamine (PPD/MPD) DAF Fluorenone Core (Rigid, Planar) Strong -I, -R effect from C=O DAF_NH2 Amino Groups (Deactivated) DAF->DAF_NH2 Reduced Nucleophilicity BAF Fluorene Core (Rigid, Bulky) No C=O group BAF_NH2 Amino Groups (Activated) BAF->BAF_NH2 Enhanced Nucleophilicity (vs. DAF) ODA Flexible Ether Linkage (+R effect from -O-) ODA_NH2 Amino Groups (Activated) ODA->ODA_NH2 Enhanced Nucleophilicity PPD_MPD Simple Benzene Ring (Baseline) PPD_MPD_NH2 Amino Groups (Standard Reactivity) PPD_MPD->PPD_MPD_NH2

Caption: Structural and electronic features influencing diamine reactivity.

Quantitative Comparison of Diamine Properties

A fundamental measure of the basicity of an amine, and by extension, a strong indicator of its nucleophilicity in many contexts, is its acid dissociation constant (pKa) of the conjugate acid.[3][4] A lower pKa value signifies a weaker base, as the lone pair on the nitrogen is less available for protonation. The Hammett equation provides a framework for correlating these electronic effects with reactivity.[5][6]

DiamineStructureMolecular Weight ( g/mol )pKa1 (Conjugate Acid)pKa2 (Conjugate Acid)Expected Relative Reactivity
This compound (DAF) 210.23[7]Expected to be the lowestExpected to be very lowLowest
p-Phenylenediamine (PPD) 108.146.22.7High
m-Phenylenediamine (MPD) 108.145.12.5High
4,4'-Oxydianiline (ODA) 200.245.64.7Very High
9,9-bis(4-aminophenyl)fluorene (BAF) 348.44~5.0~4.0Highest

The expected order of reactivity (nucleophilicity) based on these structural and electronic considerations is:

BAF > ODA > PPD ≈ MPD > DAF

This hierarchy is critical when designing polymerization reactions. For instance, the synthesis of polyimides from DAF may necessitate more forcing conditions (higher temperatures or longer reaction times) compared to the other diamines to achieve high molecular weight polymers.[8][9]

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity trends, standardized experimental protocols are essential. Here, we provide detailed methodologies for determining the pKa via potentiometric titration and for conducting a comparative kinetic study of acylation.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a direct measure of the basicity of the diamine.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve diamine (1 mM) in deionized water (co-solvent if needed) B Add 0.15 M KCl to maintain ionic strength A->B C Purge with N2 to remove dissolved CO2 B->C D Calibrate pH meter with standard buffers (pH 4, 7, 10) C->D E Acidify sample to ~pH 2 with 0.1 M HCl D->E F Titrate with 0.1 M NaOH, recording pH vs. volume E->F G Continue titration to ~pH 12 to observe both deprotonations F->G H Plot pH vs. volume of titrant G->H I Determine equivalence points (1st and 2nd derivatives) H->I J pKa1 = pH at 1/2 of 1st equiv. point pKa2 = pH at 3/2 of equiv. points I->J

Caption: Workflow for pKa determination by potentiometric titration.

Materials and Equipment:

  • pH meter with a combination electrode

  • Automatic titrator or manual burette

  • Stir plate and magnetic stir bar

  • Nitrogen gas supply

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions[10]

  • 0.15 M KCl solution[10]

  • Diamine sample

  • Deionized water (and a co-solvent like methanol or acetonitrile if solubility is an issue)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the diamine sample in a known volume of deionized water to make an approximately 1 mM solution. If the diamine is not fully soluble, a co-solvent may be added.

    • Add 0.15 M KCl to the solution to maintain a constant ionic strength throughout the titration.[5]

    • Place the solution in the reaction vessel with a magnetic stir bar and immerse the calibrated pH electrode.[5]

    • Purge the solution with nitrogen gas for several minutes to remove dissolved CO₂ and create an inert atmosphere.[10]

  • Titration Process:

    • Make the solution acidic (pH ~1.8-2.0) by adding 0.1 M HCl to ensure both amine groups are fully protonated.[5]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12-12.5 to ensure both deprotonation events are observed.[5]

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The two equivalence points can be determined from the points of maximum slope on the titration curve (or from the peaks of the first derivative plot).

    • The pKa values are determined from the half-equivalence points: pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.

Protocol 2: Comparative Kinetic Study of Acylation

This experiment compares the rate at which the diamines react with a model electrophile, providing a direct measure of their nucleophilic reactivity.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vials

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Diamine samples

  • Model electrophile (e.g., Benzoyl Chloride)

  • Tertiary amine base (e.g., Triethylamine, to scavenge HCl byproduct)

  • Quenching solution (e.g., a dilute solution of a primary amine like butylamine in the mobile phase)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of each diamine and benzoyl chloride in the chosen anhydrous solvent.

    • Prepare a stock solution of the tertiary amine base.

  • Reaction Setup:

    • In a thermostatted vial at a constant temperature (e.g., 25 °C), place an aliquot of the diamine stock solution and the tertiary amine base.

    • Initiate the reaction by adding an equimolar amount of the benzoyl chloride stock solution. Start a timer immediately.

  • Time-course Analysis:

    • At specific time intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing the quenching solution. This prevents further reaction by consuming any remaining benzoyl chloride.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Develop an HPLC method (isocratic or gradient) that can separate the starting diamine from the mono- and di-acylated products.

    • Monitor the disappearance of the starting diamine peak area (or the appearance of the product peak area) over time.

  • Data Analysis:

    • Plot the concentration of the diamine (or product) versus time for each of the tested diamines.

    • Determine the initial reaction rates from the slope of these plots.

    • A direct comparison of these rates will provide a quantitative measure of the relative nucleophilic reactivity of the diamines under the tested conditions.

Conclusion

The reactivity of this compound is significantly attenuated compared to other common aromatic diamines such as PPD, ODA, and its non-ketonic analogue, BAF. This reduced reactivity is a direct consequence of the potent electron-withdrawing nature of the carbonyl group within the fluorenone core, which decreases the nucleophilicity of the amino groups. This theoretical understanding can be quantitatively confirmed through experimental protocols such as pKa determination and kinetic studies of acylation.

For professionals in materials science and drug development, this knowledge is crucial. While DAF's lower reactivity may require adjustments in synthetic procedures, the rigidity and electronic properties of the fluorenone moiety can be leveraged to design polymers with exceptional thermal stability, specific optical characteristics, and unique electronic properties.[11][12] Ultimately, understanding the nuanced reactivity of DAF allows for its intelligent application as a specialized building block for advanced materials and complex molecular architectures.

References

A Comparative Performance Analysis of 2,7-Diamino-9H-fluoren-9-one-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, polymers derived from 2,7-Diamino-9H-fluoren-9-one are emerging as a versatile class of materials with significant potential in organic electronics, membrane-based separations, and biomedical applications. Their rigid, fluorene-based backbone, coupled with the reactive amino functionalities, allows for the synthesis of polymers with tailored properties, including high thermal stability, excellent charge transport characteristics, and tunable photoluminescence. This guide provides a comprehensive performance comparison of these polymers, drawing upon experimental data from recent literature to offer researchers, scientists, and drug development professionals a critical overview of this promising polymer family.

The Structural Advantage of the this compound Moiety

The unique molecular architecture of this compound provides a robust platform for polymer synthesis. The central fluorenone core imparts rigidity and thermal stability, while the diamino groups at the 2 and 7 positions serve as versatile handles for polymerization reactions, most notably for the formation of polyimides and conjugated polymers. The electron-withdrawing nature of the ketone group in the fluorenone moiety can also influence the electronic properties of the resulting polymers, making them suitable for a range of optoelectronic applications.

Performance in Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are renowned for their high photoluminescence quantum yields, particularly in the blue region of the spectrum, a critical component for full-color displays and solid-state lighting.[1] Copolymers incorporating this compound derivatives can be designed to tune the emission color and enhance charge transport properties.

The performance of these polymers in OLEDs is critically dependent on their charge carrier mobility and photoluminescence quantum yield (PLQY). The following table summarizes key performance metrics for representative fluorene-based copolymers, offering a comparative perspective.

Polymer/Copolymer SystemHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)PLQY (%)Emission ColorExternal Quantum Efficiency (EQE) (%)Reference
Poly(9,9-dioctylfluorene-co-benzothiadiazole) (PBT)~10⁻³ (hole)~10⁻³ (electron)up to 55Green6.0[2]
Fluorene-benzothiadiazole oligomers (O1-O3)--87-94 (in solution)Green-[3][4]
Chiral Fluorene Copolymers (P2-P4)--20-30 (thin film)--[1]

Causality Behind Experimental Choices: The selection of co-monomers is a critical strategy to modulate the optoelectronic properties of fluorene-based polymers. For instance, the incorporation of electron-deficient units like benzothiadiazole (BT) can facilitate electron injection and transport, leading to more balanced charge transport and higher device efficiencies.[2] The use of well-defined oligofluorenes allows for a more precise correlation between molecular structure and photophysical properties, avoiding the complexities arising from the polydispersity of polymers.[3][4]

Experimental Protocol: Fabrication and Characterization of a Fluorene-Based OLED

This protocol outlines the general steps for fabricating and testing a simple single-layer OLED device using a this compound-based polymer as the emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • This compound-based emissive polymer dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene)

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

Workflow:

oled_fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_characterization Device Characterization sub_clean ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone Improves wettability and work function pedot Spin-coat PEDOT:PSS (Hole Injection Layer) uv_ozone->pedot anneal1 Anneal PEDOT:PSS pedot->anneal1 Removes residual solvent polymer Spin-coat Emissive Polymer anneal1->polymer anneal2 Anneal Polymer Layer polymer->anneal2 Improves film morphology cathode Thermal Evaporation of Cathode (e.g., Ca/Al) anneal2->cathode Under high vacuum ivl Current-Voltage-Luminance (I-V-L) Measurement cathode->ivl el_spec Electroluminescence Spectrum ivl->el_spec eqe External Quantum Efficiency Calculation ivl->eqe

Caption: Workflow for the fabrication and characterization of a single-layer polymer OLED.

Detailed Steps:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

  • Hole Injection Layer Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at a specified temperature (e.g., 120 °C) to remove residual water.

  • Emissive Layer Deposition: In a nitrogen-filled glovebox, spin-coat the this compound-based polymer solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness.

  • Emissive Layer Annealing: Anneal the polymer film to remove residual solvent and potentially improve the film morphology and polymer chain packing.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the cathode (e.g., a bilayer of Ca/Al) under high vacuum.

  • Device Characterization: Measure the current-voltage-luminance (I-V-L) characteristics of the fabricated device using a source meter and a photodetector. Record the electroluminescence spectrum using a spectrometer. Calculate the external quantum efficiency (EQE) from the I-V-L data.

Performance in Gas Separation Membranes

Polyimides derived from this compound are attractive candidates for gas separation membranes due to their high thermal and chemical stability, as well as their tunable free volume. The rigidity of the fluorenone unit can lead to polymers with high glass transition temperatures (Tg) and good mechanical properties.

The performance of these membranes is evaluated based on their gas permeability and selectivity for a specific gas pair (e.g., CO₂/CH₄, O₂/N₂).

Polyimide SystemGas PairPermeability (Barrer)SelectivityReference
6FDA-DAFOCO₂< 25-[5]
6FDA-based polyimidesCO₂/CH₄VariesHigh[6][7]
Fluorinated PolyimidesO₂/N₂HighHigh[8]

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Causality Behind Experimental Choices: The choice of the dianhydride monomer used in the polycondensation with this compound significantly impacts the final properties of the polyimide membrane. For example, the use of fluorinated dianhydrides like 6FDA (2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride) is a common strategy to increase the fractional free volume of the polymer, thereby enhancing gas permeability.[8] The bulky -C(CF₃)₂- groups hinder efficient chain packing, creating larger voids for gas molecules to diffuse through.

Experimental Protocol: Synthesis and Gas Permeation Testing of a Polyimide Membrane

This protocol describes the synthesis of a polyimide from this compound and a dianhydride, followed by the measurement of its gas separation performance.

Materials:

  • This compound (DAFO)

  • Aromatic dianhydride (e.g., 6FDA)

  • N-methyl-2-pyrrolidone (NMP) or other aprotic polar solvent

  • Acetic anhydride

  • Pyridine

  • Methanol

Workflow:

membrane_synthesis_testing cluster_synthesis Polyimide Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Permeation Testing polyamic_acid Poly(amic acid) Synthesis (DAFO + Dianhydride in NMP) imidization Chemical or Thermal Imidization polyamic_acid->imidization Forms the polyimide backbone precipitation Precipitation and Purification imidization->precipitation casting Solution Casting of Polyimide precipitation->casting drying Solvent Removal and Annealing casting->drying Forms a dense, uniform film mounting Mounting Membrane in a Permeation Cell drying->mounting permeation Constant Volume/Variable Pressure Method mounting->permeation Introduce feed gas at a set pressure analysis Calculation of Permeability and Selectivity permeation->analysis

Caption: Workflow for the synthesis, fabrication, and gas permeation testing of a polyimide membrane.

Detailed Steps:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the this compound in a polar aprotic solvent like NMP. Gradually add an equimolar amount of the dianhydride under stirring. Continue the reaction at room temperature to form the poly(amic acid) solution.

  • Imidization: The poly(amic acid) can be converted to the polyimide via thermal or chemical imidization. For chemical imidization, add acetic anhydride and a catalyst like pyridine to the poly(amic acid) solution and stir.

  • Polymer Precipitation and Purification: Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol. Filter, wash, and dry the polymer powder.

  • Membrane Fabrication: Dissolve the purified polyimide in a suitable solvent and cast the solution onto a flat, level surface (e.g., a glass plate).

  • Drying and Annealing: Slowly evaporate the solvent in a dust-free environment, followed by annealing the membrane at an elevated temperature below its glass transition temperature to remove any residual solvent and relieve internal stresses.

  • Gas Permeation Testing: Mount the prepared membrane in a gas permeation cell. Use a constant-volume, variable-pressure apparatus to measure the permeability of different gases (e.g., CO₂, CH₄, O₂, N₂) at a constant temperature and feed pressure.[9]

  • Data Analysis: Calculate the permeability of each gas from the rate of pressure increase in the permeate volume. The ideal selectivity for a gas pair is the ratio of their individual permeabilities.[10][11]

Thermal Stability of this compound-Based Polyimides

The thermal stability of these polymers is a key performance indicator, particularly for applications in high-temperature electronics and demanding separation processes. Thermogravimetric analysis (TGA) is the standard technique to evaluate this property.

Polyimide SystemDecomposition Temperature (T_d, 5% weight loss, °C) in N₂Glass Transition Temperature (T_g, °C)Reference
Fluorinated Polyimide Resin538-[12]
Polyimides from 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene)> 560345-428[13][14]
PI from 9,9-bis(4-aminophenyl)fluorene (BAF) and various dianhydrides> 500> 300[15]
Poly(pyridinium salt)s-fluorenesDependent on counterion67-148[16]

Causality Behind Experimental Choices: The high thermal stability of polyimides is a direct consequence of the aromatic and imide rings in their backbone.[17][18] The choice of both the diamine and dianhydride monomers influences the final thermal properties. Rigid monomers with limited rotational freedom tend to produce polyimides with higher glass transition temperatures. The introduction of flexible linkages, such as ether groups, can lower the Tg but may improve solubility and processability.

Future Outlook

Polymers based on this compound represent a versatile and highly tunable platform for the development of advanced materials. Future research will likely focus on the synthesis of novel copolymers with precisely controlled architectures to further optimize their performance in specific applications. For OLEDs, the development of materials with improved color purity and stability, particularly for deep-blue emission, remains a key challenge. In the realm of membrane technology, the focus will be on enhancing both permeability and selectivity to meet the demands of industrial gas separations. The unique combination of properties offered by this compound-based polymers ensures their continued importance in the field of materials science.

References

A Comparative Guide to the Biological Activity of 2,7-Diamino-9H-fluoren-9-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,7-Diaminofluorenone Scaffold - A Privileged Core in Medicinal Chemistry

The tricyclic aromatic hydrocarbon, fluorene, and its derivatives have long captured the attention of medicinal chemists.[1][2] The rigid, planar structure of the fluorene nucleus serves as an excellent scaffold for constructing molecules with diverse pharmacological activities. Among these, 2,7-Diamino-9H-fluoren-9-one stands out as a critical starting point for chemical synthesis. While the parent compound itself has limited documented biological activity, its true value lies in its potential for derivatization. The presence of amino groups at the 2 and 7 positions, along with the ketone at position 9, provides reactive handles for a wide array of chemical modifications. This guide offers a comparative analysis of the biological activities of these derivatives, moving from the parent scaffold to potent antiviral, anticancer, and antimicrobial agents, supported by experimental data and protocols.

Antiviral Activity: Targeting the Hepatitis C Virus

One of the most significant applications of the 2,7-diaminofluorene scaffold has been in the development of potent inhibitors against the Hepatitis C Virus (HCV).[3] The virus's non-structural protein 5A (NS5A) is a critical component of its replication complex, making it an attractive target for direct-acting antivirals.

Mechanism of Action: NS5A Inhibition

Derivatives of 2,7-diaminofluorene have been designed to function as highly effective NS5A inhibitors. These compounds typically feature a common symmetrical prolinamide scaffold attached to the 2,7-diamino core.[3][4] By binding to NS5A, these inhibitors disrupt the protein's function, thereby halting viral replication. The efficacy of these compounds is often measured by the 50% effective concentration (EC₅₀) in cell-based replicon assays, which quantify the reduction in viral replication. A low EC₅₀ value indicates high potency.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,7-diaminofluorene core has yielded crucial insights into the structural requirements for potent anti-HCV activity:

  • Prolinamide Side Chains: The addition of symmetric prolinamide moieties at the 2,7-amino positions is a cornerstone of the design for high-affinity NS5A binding.[3]

  • Terminal Amino Acid Residues: The choice of amino acid residue at the terminus of the prolinamide chain significantly impacts potency. The use of S-prolinamide capped with R-isoleucine or R-phenylglycine residues has been shown to result in picomolar inhibitory activity.[3]

  • Carbamate Capping Group: While the terminal capping group is not as critical as the amino acid's chirality and lipophilicity, methyl or benzyl substituents on the terminal oxygen have been observed to have a positive effect on activity.[3]

Quantitative Performance Comparison

The following table summarizes the anti-HCV activity of representative 2,7-diaminofluorene derivatives against the HCV genotype 1b replicon. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, is a key measure of the compound's therapeutic window.

Compound IDModificationEC₅₀ (pM)CC₅₀ (µM)Selectivity Index (SI₅₀)
Parent (I) 2,7-diaminofluorene>100,000,000>100-
Derivative 13 S-prolinamide + R-Valine + Methyl Carbamate100>100>1,000,000
Derivative 21 S-prolinamide + R-Phenylglycine + Benzyl Carbamate44>100>2,270,000
Derivative 26 S-prolinamide + R-Isoleucine + Propyl Carbamate36>100>2,780,000

Data synthesized from El-Feky et al. (2019).[3]

Experimental Protocol: HCV Replicon Assay

This protocol describes a self-validating system for assessing the anti-HCV activity of synthesized compounds.

  • Cell Culture: Huh-7 cells harboring the HCV genotype 1b subgenomic replicon, which co-expresses a firefly luciferase reporter gene, are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Synthesized compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in cell culture medium and added to the cells. A DMSO-only well serves as the negative control (0% inhibition), and a known NS5A inhibitor (e.g., Daclatasvir) serves as the positive control.

  • Incubation: Cells are incubated with the compounds for 72 hours to allow for effects on viral replication to manifest.

  • Luciferase Assay: The cell culture medium is removed, and cells are lysed. A luciferase assay reagent is added, and the luminescence, which is directly proportional to the level of viral replication, is measured using a luminometer.

  • Cytotoxicity Assay: In parallel, a separate plate of cells is treated with the same compound concentrations. Cell viability is assessed using a standard assay like the MTT or CellTiter-Glo assay to determine the CC₅₀.

  • Data Analysis: The EC₅₀ is calculated by plotting the percentage inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve. The SI₅₀ is then calculated as CC₅₀/EC₅₀.

Visualization: Synthesis Pathway

The following diagram illustrates the general synthetic route for producing potent anti-HCV 2,7-diaminofluorene derivatives.

G start 2,7-Dinitrofluorene I 2,7-Diaminofluorene (I) start->I SnCl2·2H2O, HCl (Reduction) II N-Boc-Protected Prolinamide Adduct (II) I->II N-Boc-L-proline, HBTU/TEA (Coupling) III Deprotected Prolinamide Adduct (III) II->III TFA (Deprotection) final Final Compounds (1-28) (e.g., Compound 26) III->final Amino Acid Carbamates, HBTU/TEA (Coupling)

Caption: General synthesis scheme for anti-HCV prolinamide derivatives.

Anticancer Activity: DNA Topoisomerase I Inhibition

Another promising therapeutic avenue for fluorenone derivatives is in oncology. Modifications of the 2,7-diamino groups to form 2,7-diamidofluorenones have resulted in compounds with significant antiproliferative properties.[5]

Mechanism of Action: Targeting Topoisomerase I

DNA topoisomerase I is an essential enzyme that resolves topological stress in DNA during replication and transcription. Cancer cells, with their high proliferation rates, are particularly dependent on this enzyme. The 2,7-diamidofluorenone derivatives act as topoisomerase I inhibitors, attenuating the enzyme's ability to relax supercoiled DNA.[5] This disruption leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Quantitative Performance Comparison

The antiproliferative activity of these compounds is often evaluated using the NCI-60 cell line screen. The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.

Compound IDR Group (Amide Side Chain)Mean GI₅₀ (µM) across NCI-60 Panel
3a 2-(Diethylamino)ethyl2.51
3c 2-(Pyrrolidin-1-yl)ethyl1.66
3j 2-(4-Methylpiperazin-1-yl)ethyl2.00
4a 3-(Dimethylamino)propyl3.16

Data synthesized from Chen et al. (2013).[5]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol provides a reliable method for assessing cell proliferation and compound cytotoxicity.

  • Cell Plating: Human tumor cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.[6]

  • Compound Addition: Test compounds are added at various concentrations, and the plates are incubated for an additional 48-72 hours.

  • Cell Fixation: The supernatant is discarded, and cells are fixed to the plate by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The TCA is washed away with water, and the plates are air-dried. A 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 515 nm using a plate reader. The absorbance is proportional to the total cellular protein mass.

  • Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. The GI₅₀ is determined from the dose-response curve.

Visualization: Topoisomerase I Inhibition Workflow

This diagram illustrates the mechanism of action for the anticancer fluorenone derivatives.

G cluster_0 Normal DNA Replication cluster_1 Inhibition by Fluorenone Derivative Supercoiled DNA Supercoiled DNA Topoisomerase I Topoisomerase I Supercoiled DNA->Topoisomerase I binds Relaxed DNA Relaxed DNA Topoisomerase I->Relaxed DNA nicks & religates Replication/Transcription Replication/Transcription Relaxed DNA->Replication/Transcription Fluorenone Derivative Fluorenone Derivative Topo I_2 Topoisomerase I Fluorenone Derivative->Topo I_2 binds & inhibits religation Supercoiled DNA_2 Supercoiled DNA Supercoiled DNA_2->Topo I_2 Stabilized Complex Stabilized Topo I-DNA Cleavage Complex Topo I_2->Stabilized Complex DNA Damage DNA Strand Breaks Stabilized Complex->DNA Damage Apoptosis Cell Death DNA Damage->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by fluorenone derivatives.

Antimicrobial Activity: A Broad-Spectrum Approach

The versatility of the fluorene scaffold extends to combating microbial pathogens. By incorporating different pharmacophores, derivatives have been synthesized that exhibit activity against a range of bacteria and fungi.[2][6]

SAR and Key Structural Features

The antimicrobial efficacy of fluorene derivatives is highly dependent on the nature of the substituents.

  • Halogenation: The presence of chlorine atoms on the fluorene ring, as seen in 2,7-dichloro-9H-fluorene derivatives, can enhance antimicrobial activity.[6]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings like thiazolidinone and azetidinone has proven to be a successful strategy. Studies have shown that 2,7-dichloro-9H-fluorene-based azetidinones are more potent antimicrobial agents than their thiazolidinone counterparts.[6]

  • Oxime Derivatives: O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated inhibitory activity against both planktonic (free-floating) and biofilm-embedded bacteria.[1][2]

Quantitative Performance Comparison

The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial potency. It represents the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassTest OrganismMIC (µg/mL)
Azetidinone Derivative Staphylococcus aureus6.25 - 12.5
Azetidinone Derivative Escherichia coli12.5 - 25
O-aryl-carbamoyl-oximino-fluorene Candida albicans125 - 250
O-aryl-carbamoyl-oximino-fluorene Staphylococcus aureus250 - 500

Data synthesized from Hussein et al. (2020) and Uivarosi et al. (2021).[2][6]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitative antimicrobial susceptibility testing.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 1026) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2]

  • Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Validation: The positive control well must show clear growth, and the negative control well must remain clear.

Comparative Analysis and Future Directions

The derivatization of the this compound core unlocks a remarkable spectrum of biological activities. A comparative look at the structure-activity relationships reveals distinct patterns:

  • Antiviral (HCV) activity is maximized by large, symmetric prolinamide side chains that interact specifically with the NS5A protein.[3]

  • Anticancer activity via topoisomerase I inhibition is achieved with smaller, basic diamide side chains containing groups like pyrrolidine or piperazine.[5]

  • Antimicrobial activity is enhanced by incorporating halogens onto the fluorene backbone and attaching heterocyclic pharmacophores like azetidinones.[6]

A critical consideration in the development of aromatic amine-containing drugs is the potential for mutagenicity. Research has shown that metabolites of 2,7-diaminofluorene can be mutagenic. However, this issue can be successfully mitigated through proper structural modifications, such as alkyl substitution at the C9 position, which can eliminate mutagenicity without sacrificing the desired biological activity.[4]

The journey from the relatively inert this compound to its highly active derivatives showcases a powerful principle in medicinal chemistry: the core scaffold provides the foundation, but targeted derivatization dictates the therapeutic application. Future research will likely focus on fine-tuning these derivatives to improve potency, selectivity, and pharmacokinetic profiles, potentially leading to new clinical candidates for treating viral infections, cancer, and microbial diseases.

References

A Researcher's Guide to the Thermal Stability of 2,7-Diamino-9H-fluoren-9-one Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) have emerged as a class of highly versatile crystalline porous materials with promising applications in gas storage and separation, catalysis, sensing, and optoelectronics.[1][2][3] The robustness of these materials under various operational stresses is paramount to their practical implementation. Among these, thermal stability is a critical parameter that dictates the viable temperature range for their application and their overall lifespan. This guide provides an in-depth comparative analysis of the expected thermal stability of COFs synthesized from the 2,7-Diamino-9H-fluoren-9-one (DAF) monomer. While direct, extensive experimental data on DAF-based COFs is emerging, we can extrapolate and predict their thermal behavior based on the well-established principles of COF chemistry and the unique structural attributes of the DAF building block.

This guide is intended for researchers, scientists, and drug development professionals who are exploring the potential of COFs and require a deep understanding of their structural-stability relationships. We will delve into the mechanistic underpinnings of thermal degradation in COFs, present a comparative analysis with other COF systems, and provide a detailed experimental protocol for robust thermal stability assessment using Thermogravimetric Analysis (TGA).

The this compound (DAF) Monomer: A Building Block for Thermally Robust COFs

The choice of organic building blocks is a key determinant of the ultimate properties of a COF, including its thermal stability. The DAF monomer possesses several intrinsic features that are anticipated to contribute to the creation of highly stable COF structures:

  • Rigid and Planar Fluorene Core: The fluorene core is a rigid and planar aromatic system.[4] This inherent rigidity minimizes conformational flexibility within the COF backbone, which in turn can lead to a higher thermal decomposition temperature.

  • High Degree of π-Conjugation: The extensive π-conjugation across the fluorene system enhances the overall stability of the framework through electron delocalization.[3] This electronic stabilization requires more energy to disrupt the covalent bonds within the framework.

  • Strong Covalent Linkages: DAF is typically incorporated into COFs via the formation of robust covalent bonds, most commonly imine linkages resulting from the condensation reaction of its amino groups with aldehydes. The strength of these linkages is a primary factor governing the thermal stability of the resulting COF.

Comparative Analysis of Thermal Stability

The thermal stability of a COF is not solely dependent on the monomer but is also significantly influenced by the nature of the covalent linkage and the overall framework topology.[5][6][7] A general trend observed in 2D COFs is a two-step thermal degradation process: an initial loss of crystallinity at a lower temperature, followed by chemical decomposition at higher temperatures.[5][6][7]

COF System Linkage Type Key Structural Feature Expected Relative Thermal Stability Rationale
DAF-based COF ImineRigid Fluorene CoreHighThe rigidity of the fluorene unit is expected to impart significant thermal stability.[8][9]
Boronate Ester-linked COF Boronate EsterB-O bondVery HighBoronate ester linkages are generally found to be more thermally stable than imine linkages.[5][7]
Pore-functionalized COF VariesPendant functional groupsLowerFunctional groups within the pores can be more susceptible to thermal degradation, initiating decomposition at lower temperatures.[5][7]
COF with a Flexible Linker ImineFlexible aliphatic chainLowerThe presence of flexible linkers can lower the overall rigidity of the framework, leading to a decrease in thermal stability.
Smaller Lattice COF VariesSmaller pore sizeHigherCOFs with smaller crystalline lattices tend to be more robust to thermal degradation compared to chemically similar, larger lattices.[5][7]

Experimental Protocol: Thermogravimetric Analysis (TGA) of COFs

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of materials.[10] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The following protocol outlines a robust methodology for the TGA of COF materials.

I. Sample Preparation: The Foundation of Reliable Data
  • Solvent Removal: Ensure the COF sample is thoroughly devoid of residual solvents from synthesis and purification. This is a critical step as solvent loss during TGA can be misinterpreted as thermal decomposition.[11] Activate the COF sample by heating under high vacuum (e.g., at 120 °C for 12 hours) prior to analysis. The specific conditions should be optimized based on the solvent used and the COF's properties.

  • Sample Homogeneity: The small sample size used in TGA (typically 5-10 mg) necessitates that the analyzed portion is representative of the entire batch.[12] Gently grind the COF powder to a fine, uniform consistency.

  • Crucible Selection and Loading: Use an inert crucible, typically alumina or platinum.[13] Accurately weigh 5-10 mg of the dried COF sample into the crucible. Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.[12]

II. TGA Instrument Setup and Measurement Parameters
  • Atmosphere: The choice of atmosphere is crucial. For assessing intrinsic thermal stability, an inert atmosphere (e.g., high-purity nitrogen or argon) is used to prevent oxidative degradation.[14] A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Initial Isothermal Step: Hold the sample at a temperature slightly above the boiling point of any potential residual solvent (e.g., 100-150 °C) for a sufficient time (e.g., 30 minutes) to ensure complete drying.

    • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to the desired final temperature (e.g., 800-1000 °C).[13] Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.[13]

  • Data Collection: Record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the TGA thermogram.

III. Data Interpretation: Unveiling Thermal Behavior
  • Initial Weight Loss: Any weight loss observed at lower temperatures (typically below 200 °C) is usually attributed to the desorption of physisorbed water or residual solvent.

  • Decomposition Temperature (Td): This is the temperature at which the COF begins to chemically decompose. It is often determined as the onset temperature of the major weight loss step in the TGA curve. A common metric is the temperature at which 5% weight loss (Td5) occurs after the initial solvent loss.

  • Derivative Thermogravimetry (DTG): The first derivative of the TGA curve (DTG) shows the rate of mass change. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

  • Char Yield: The residual mass at the end of the experiment represents the char yield, which can provide insights into the degradation mechanism.

Visualizing the Process and Logic

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_interp Data Interpretation Solvent_Removal Solvent Removal (Activation) Homogenization Homogenization (Grinding) Solvent_Removal->Homogenization Weighing Accurate Weighing (5-10 mg) Homogenization->Weighing Instrument_Setup Instrument Setup (Inert Atmosphere) Weighing->Instrument_Setup Temp_Program Temperature Program (Ramp: 10°C/min) Instrument_Setup->Temp_Program Data_Collection Data Collection Temp_Program->Data_Collection Thermogram TGA Thermogram Data_Collection->Thermogram DTG_Curve DTG Curve Thermogram->DTG_Curve Analysis Determine Td5, Max Decomposition Rate DTG_Curve->Analysis

Caption: Experimental workflow for Thermogravimetric Analysis of COFs.

Stability_Factors cluster_factors Influencing Factors DAF_COF DAF-based COF Thermal Stability Monomer Monomer Rigidity (Fluorene Core) Positive Influence DAF_COF->Monomer Linkage Linkage Type (e.g., Imine vs. Boronate) Comparative Influence DAF_COF->Linkage Topology Framework Topology (e.g., Lattice Size) Negative Influence (Larger Lattice) DAF_COF->Topology Functionalization Pore Functionalization Negative Influence DAF_COF->Functionalization

Caption: Factors influencing the thermal stability of DAF-based COFs.

Conclusion

The incorporation of the this compound monomer into covalent organic frameworks is a promising strategy for the design of materials with high thermal stability. The inherent rigidity and π-conjugated nature of the fluorene core are expected to yield COFs that can withstand elevated temperatures, making them suitable for a wide range of demanding applications. While this guide provides a predictive framework based on established principles, rigorous experimental validation using standardized protocols, such as the TGA methodology detailed herein, is essential for confirming the thermal performance of novel DAF-based COFs. As research in this area progresses, a deeper understanding of the structure-property relationships will undoubtedly pave the way for the rational design of next-generation, ultra-stable porous materials.

References

comparison of 2,7-Diamino-9H-fluoren-9-one with 2,7-dibromo-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2,7-Diamino-9H-fluoren-9-one and 2,7-dibromo-9H-fluoren-9-one for Advanced Material and Drug Discovery Applications

Introduction: The Fluorenone Core as a Privileged Scaffold

The 9-fluorenone scaffold is a rigid, planar, and electron-deficient aromatic structure that has garnered significant attention in materials science and medicinal chemistry. Its unique combination of thermal stability, photochemical properties, and versatile reactivity makes it an ideal building block for a diverse range of functional molecules. By strategically modifying the fluorenone core at the 2 and 7 positions, researchers can precisely tune its electronic, optical, and biological properties.

This guide provides a comprehensive comparison of two key fluorenone derivatives: This compound and 2,7-dibromo-9H-fluoren-9-one . While structurally similar, the profound electronic differences between the electron-donating amino (-NH₂) groups and the electron-withdrawing, synthetically versatile bromo (-Br) groups dictate their distinct chemical behaviors and ultimate applications. This analysis is designed for researchers, chemists, and drug development professionals seeking to leverage these powerful intermediates for next-generation polymers, optoelectronic devices, and therapeutic agents.

PART 1: Molecular Characteristics and Physicochemical Properties

The identity of the substituent at the 2 and 7 positions fundamentally alters the molecule's properties, including its melting point, solubility, and solid-state packing. The amino groups in this compound can act as hydrogen bond donors, leading to stronger intermolecular interactions and a significantly higher melting point compared to its dibromo counterpart.

PropertyThis compound2,7-dibromo-9H-fluoren-9-one
CAS Number 2915-84-6[1][2]14348-75-5[3][4]
Molecular Formula C₁₃H₁₀N₂O[1][5]C₁₃H₆Br₂O[3][4]
Molecular Weight 210.23 g/mol [1][5]337.99 g/mol [3][4]
Appearance Brown to dark brown solid[5]Yellow solid[6]
Melting Point ~290 °C[5]203-205 °C[4][7]
Key Functionality Nucleophilic primary aminesSynthetically versatile bromides
Electronic Nature Electron-donating (-NH₂)Electron-withdrawing (-Br)

PART 2: Synthesis and Chemical Reactivity

The synthetic routes to these compounds are distinct and highlight their intended roles as either functional monomers or versatile intermediates.

Synthesis of 2,7-dibromo-9H-fluoren-9-one: A Gateway to Conjugated Systems

The preparation of 2,7-dibromo-9H-fluoren-9-one typically involves a two-step process starting from fluorene. The bromine substituents are installed first, followed by oxidation of the C9 methylene bridge to a ketone.

  • Dibromination: Fluorene is brominated using a suitable brominating agent, such as copper (II) bromide on alumina, to yield 2,7-dibromofluorene[6].

  • Oxidation: The resulting 2,7-dibromofluorene is then oxidized to the desired 2,7-dibromo-9H-fluoren-9-one. This is often achieved using a strong oxidizing agent like chromium oxide in acetic acid[6].

The primary utility of this molecule lies in the reactivity of its carbon-bromine bonds. These sites are ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of complex, π-conjugated systems for electronic applications[8].

Synthesis of this compound: A Monomer for High-Performance Polymers

This diamine is typically synthesized from 9-fluorenone via a nitration-reduction sequence.

  • Dinitration: 9-Fluorenone is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acids) to introduce nitro groups at the electron-deficient 2 and 7 positions, yielding 2,7-dinitro-9H-fluoren-9-one[9].

  • Reduction: The dinitro compound is then reduced to this compound. Common reduction methods include catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

The reactivity of this molecule is dominated by its two primary amine groups. These nucleophilic sites readily react with electrophiles, making it an excellent AB-type monomer for step-growth polymerization. It is particularly valued in the synthesis of polyimides, which are known for their exceptional thermal and mechanical stability.

SynthesisPathways cluster_0 2,7-dibromo-9H-fluoren-9-one Synthesis cluster_1 This compound Synthesis F Fluorene DBF 2,7-dibromofluorene F->DBF Bromination DBFO 2,7-dibromo-9H-fluoren-9-one DBF->DBFO Oxidation FO 9-Fluorenone DNFO 2,7-dinitro-9H-fluoren-9-one FO->DNFO Nitration DAFO This compound DNFO->DAFO Reduction Applications cluster_0 Primary Role: Synthetic Intermediate cluster_1 Primary Role: Functional Monomer / Scaffold DBFO 2,7-dibromo-9H-fluoren-9-one OLEDs OLED Materials DBFO->OLEDs Suzuki Coupling OPVs OPV Materials DBFO->OPVs Stille Coupling Sensors Sensor Materials DBFO->Sensors Sonogashira Coupling DAFO This compound Polymers High-Performance Polyimides DAFO->Polymers Polycondensation Drugs HCV Inhibitors / Antivirals DAFO->Drugs Pharmacophore

References

Safety Operating Guide

Navigating the Disposal of 2,7-Diamino-9H-fluoren-9-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,7-Diamino-9H-fluoren-9-one (CAS No. 2915-84-6), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific excellence includes fostering a culture of safety that empowers you with the knowledge to handle and dispose of chemical compounds with confidence and precision.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation.

  • Aquatic Hazard (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.

This hazard profile dictates the need for stringent safety protocols during handling and disposal to prevent exposure and environmental contamination. Many aromatic amines are also noted for their potential as sensitizers and their ability to be absorbed through the skin[4].

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The following table summarizes the required PPE, grounded in established safety standards.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact and irritation. Always inspect gloves before use and dispose of them after handling the compound.
Eye Protection Chemical safety goggles or a face shieldProtects against accidental splashes that could cause serious eye irritation[3].
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of airborne particles, which can cause respiratory irritation[1].

In-Lab Waste Management: A Step-by-Step Protocol

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. However, the initial in-lab management is a critical step for which laboratory personnel are directly responsible.

Experimental Workflow: In-Lab Waste Segregation and Packaging

The following protocol outlines the immediate steps for managing waste this compound and contaminated materials.

  • Waste Identification: All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), and grossly contaminated PPE, must be treated as hazardous waste[5].

  • Container Selection:

    • Use a designated, leak-proof, and rigid container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.

    • Ensure the container has a secure, tight-fitting lid to prevent accidental spills and exposure.

  • Waste Segregation:

    • Crucially, do not mix this compound waste with other waste streams, especially incompatible chemicals. Aromatic amines can react exothermically with acids and are incompatible with strong oxidizing agents[6][7][8][9][10][11].

    • Maintain separate waste containers for halogenated and non-halogenated solvents, and aqueous waste to prevent dangerous reactions and to facilitate proper disposal by your institution's environmental health and safety (EHS) office[5][12].

  • Labeling:

    • As soon as the first item of waste is placed in the container, it must be labeled[13][14][15].

    • The label must include:

      • The words "Hazardous Waste"[13][14][15].

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas[13].

      • The date when waste was first added to the container (accumulation start date)[15].

      • The specific hazards: "Skin Irritant, Eye Irritant, Respiratory Irritant, Environmental Hazard"[1][2][3].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory[16].

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Ensure secondary containment is used to capture any potential leaks from the primary container[15].

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your EHS or a licensed hazardous waste contractor.

Logical Relationship: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_disposal_path In-Lab Waste Management cluster_final_disposal Final Disposal start Waste Generation (this compound) assess_hazards Consult SDS: - Skin/Eye Irritant - Respiratory Irritant - Aquatic Toxicity start->assess_hazards wear_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat assess_hazards->wear_ppe segregate Segregate as Solid Hazardous Waste wear_ppe->segregate container Use Labeled, Compatible Waste Container segregate->container label_waste Label with: - 'Hazardous Waste' - Chemical Name - Hazards - Date container->label_waste store Store in Secondary Containment in a Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_point Disposal by Licensed Hazardous Waste Vendor contact_ehs->end_point

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. Preparedness is key to mitigating risks.

Spill Cleanup Protocol

For small spills of solid this compound:

  • Alert Personnel: Immediately notify others in the vicinity of the spill[17].

  • Evacuate and Secure: If necessary, evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne[18]. Do not dry sweep fine powders as this can increase inhalation risk[18].

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[17][19].

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials, including contaminated gloves, into the hazardous waste container[19].

  • Label and Dispose: Seal and label the waste container as previously described and arrange for disposal through your EHS department.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists[20].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[20].

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted with the utmost responsibility.

References

A Researcher's Guide to the Safe Handling of 2,7-Diamino-9H-fluoren-9-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the product to the practical application in the laboratory. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2,7-Diamino-9H-fluoren-9-one, a compound that, while valuable in research, necessitates careful handling due to its potential hazards. We will also outline a clear plan for its operational use and subsequent disposal.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), form the basis for the subsequent PPE recommendations. The causality is direct: to prevent these adverse effects, we must establish effective barriers between the chemical and the researcher.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.To prevent contact with the eyes, which can cause serious and potentially damaging irritation.[1][2]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.To prevent skin contact and subsequent irritation.[1] Nitrile offers good resistance to a variety of chemicals. Always inspect gloves for integrity before use.
Body Protection A long-sleeved laboratory coat. For larger-scale operations, a chemical-resistant apron or coverall is advised.To protect the skin on the arms and body from accidental contact and to prevent contamination of personal clothing.[1]
Footwear Closed-toe, chemical-resistant shoes.To protect the feet from potential spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound in a way that generates dust and adequate ventilation (e.g., a fume hood) is not available.To prevent the inhalation of airborne particles that could lead to respiratory tract irritation.[2]
Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for ensuring safety. The following diagram and protocol outline the essential steps for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Designate & Prepare Work Area don_ppe Don PPE (Gloves Last) prep_area->don_ppe 1. Secure Environment handle_chem Handle Chemical in Fume Hood close_cont Securely Close Container handle_chem->close_cont 2. Minimize Exposure decon_area Decontaminate Work Surface doff_ppe Doff PPE (Gloves First) decon_area->doff_ppe 3. Clean dispose_waste Dispose of Waste in Labeled Container doff_ppe->dispose_waste 4. Discard wash_hands Wash Hands Thoroughly dispose_waste->wash_hands 5. Final Step

A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]

    • Before handling the compound, ensure all necessary PPE is readily available and in good condition.

    • Have an emergency plan in place, and ensure unimpeded access to an eyewash station and a safety shower.

  • Handling:

    • When weighing or transferring the solid material, take care to avoid the formation of dust.[3]

    • Use appropriate tools, such as spatulas and weighing paper, to handle the chemical.

    • Keep containers of this compound tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Decontamination and Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical step in the safety protocol to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

    • Never dispose of this compound down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.